molecular formula C10H10N2O B169492 (5-phenyl-1H-pyrazol-3-yl)methanol CAS No. 179057-19-3

(5-phenyl-1H-pyrazol-3-yl)methanol

Cat. No.: B169492
CAS No.: 179057-19-3
M. Wt: 174.2 g/mol
InChI Key: QWRIGBFLNPXQDK-UHFFFAOYSA-N
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Description

(5-phenyl-1H-pyrazol-3-yl)methanol is a key chemical intermediate based on the privileged pyrazole scaffold, a structure of immense significance in modern drug discovery . The pyrazole core is a fundamental component in numerous commercially available drugs and experimental compounds, valued for its ability to impart diverse pharmacological activities . This particular derivative, featuring a phenyl substituent and a hydroxymethyl functional group, serves as a versatile building block for the synthesis of more complex molecules targeting a wide range of therapeutic areas . Research into pyrazole-based compounds has demonstrated their potential as anti-inflammatory agents, with novel derivatives showing potent activity in suppressing key pro-inflammatory cytokines such as IL-6, indicating promise for conditions like spinal cord injury . Furthermore, the pyrazole scaffold is extensively explored in oncology, with numerous molecules exhibiting potent cytotoxic and antiproliferative effects against various cancer cell lines through mechanisms including enzyme inhibition and induction of apoptosis and autophagy . Beyond these areas, pyrazole derivatives are also investigated for their antidiabetic potential, acting as inhibitors of enzymes like α-glucosidase and α-amylase , and for their applications in material science, such as in the development of organic semiconductors and photovoltaic cells . The reactivity of the hydroxymethyl group allows for further functionalization, making this compound a valuable and flexible starting point for medicinal chemists aiming to develop new therapeutic candidates or for researchers in materials science exploring novel organic compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-phenyl-1H-pyrazol-5-yl)methanol
Source PubChem
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InChI

InChI=1S/C10H10N2O/c13-7-9-6-10(12-11-9)8-4-2-1-3-5-8/h1-6,13H,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRIGBFLNPXQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303824
Record name 5-Phenyl-1H-pyrazole-3-methanol
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

179057-19-3
Record name 5-Phenyl-1H-pyrazole-3-methanol
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Record name (5-phenyl-1H-pyrazol-3-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and well-documented synthetic pathway for the preparation of (5-phenyl-1H-pyrazol-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a three-step process commencing with a Claisen condensation to form a key β-dicarbonyl intermediate, followed by a pyrazole ring formation via cyclization with hydrazine, and concluding with the reduction of an ester functionality to the target primary alcohol.

This guide presents detailed experimental protocols, tabulated quantitative data for each synthetic step, and a visual representation of the overall synthetic workflow to facilitate a thorough understanding and successful replication of the methodology.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through the following three-step sequence:

  • Step 1: Claisen Condensation. The synthesis initiates with a Claisen condensation between acetophenone and diethyl oxalate. This reaction, conducted in the presence of a strong base such as sodium ethoxide, yields ethyl 2,4-dioxo-4-phenylbutanoate. This intermediate contains the requisite 1,3-dicarbonyl moiety for the subsequent pyrazole synthesis.

  • Step 2: Pyrazole Formation via Cyclization. The resulting β-dicarbonyl compound, ethyl 2,4-dioxo-4-phenylbutanoate, undergoes a cyclization reaction with hydrazine hydrate. This reaction, typically carried out in a protic solvent like ethanol or acetic acid, proceeds via the Knorr pyrazole synthesis to afford the stable aromatic pyrazole ring system, yielding ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

  • Step 3: Reduction of the Ester. The final step involves the reduction of the ethyl ester group at the 3-position of the pyrazole ring to the corresponding primary alcohol. This transformation is effectively accomplished using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent such as tetrahydrofuran (THF).

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

Reaction: Claisen Condensation

This procedure details the base-catalyzed condensation of acetophenone and diethyl oxalate.

  • Materials:

    • Sodium metal

    • Absolute ethanol

    • Diethyl oxalate

    • Acetophenone

    • Diethyl ether

    • Hydrochloric acid (10%)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

    • The solution is cooled in an ice bath, and a mixture of acetophenone and diethyl oxalate is added dropwise with stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.

    • The reaction mixture is cooled, and the resulting sodium salt of the product is precipitated by the addition of diethyl ether.

    • The precipitate is collected by filtration, washed with diethyl ether, and then dissolved in water.

    • The aqueous solution is acidified with 10% hydrochloric acid to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and dried over anhydrous sodium sulfate to yield ethyl 2,4-dioxo-4-phenylbutanoate.

Step 2: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

Reaction: Pyrazole Synthesis (Knorr Cyclization)

This protocol describes the formation of the pyrazole ring from the β-dicarbonyl intermediate and hydrazine.

  • Materials:

    • Ethyl 2,4-dioxo-4-phenylbutanoate

    • Hydrazine hydrate

    • Ethanol (or Glacial Acetic Acid)

    • Water

  • Procedure:

    • Ethyl 2,4-dioxo-4-phenylbutanoate is dissolved in ethanol (or glacial acetic acid) in a round-bottom flask.

    • Hydrazine hydrate is added to the solution, and the mixture is refluxed for 4-6 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

    • The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford pure ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Step 3: Synthesis of this compound

Reaction: Ester Reduction

This procedure outlines the reduction of the ethyl ester to the primary alcohol using lithium aluminum hydride. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. This reaction must be carried out under a strictly anhydrous and inert atmosphere (e.g., nitrogen or argon).

  • Materials:

    • Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Ethyl acetate

    • Saturated aqueous sodium sulfate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • A suspension of lithium aluminum hydride in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

    • The suspension is cooled in an ice bath, and a solution of ethyl 5-phenyl-1H-pyrazole-3-carboxylate in anhydrous THF is added dropwise with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours.

    • The reaction is monitored by TLC until the starting material is consumed.

    • The reaction mixture is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of a saturated aqueous solution of sodium sulfate.

    • The resulting precipitate is filtered off and washed with THF.

    • The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State Melting Point (°C) Typical Yield (%)
Ethyl 2,4-dioxo-4-phenylbutanoateC₁₂H₁₂O₄220.22Yellowish solid56-5870-80
Ethyl 5-phenyl-1H-pyrazole-3-carboxylateC₁₂H₁₂N₂O₂216.24White solid180-18285-95
This compoundC₁₀H₁₀N₂O174.20White to off-white solid12975-85
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
Ethyl 2,4-dioxo-4-phenylbutanoate 1.35 (t, 3H), 4.30 (q, 2H), 6.50 (s, 1H), 7.40-7.95 (m, 5H)13.9, 62.5, 93.1, 127.8, 128.9, 133.8, 134.2, 162.5, 184.8, 193.23100-2900 (C-H), 1735 (C=O, ester), 1680 (C=O, ketone), 1600 (C=C)
Ethyl 5-phenyl-1H-pyrazole-3-carboxylate 1.40 (t, 3H), 4.42 (q, 2H), 7.15 (s, 1H), 7.35-7.50 (m, 3H), 7.75-7.85 (m, 2H), 13.5 (br s, 1H)14.3, 61.5, 105.0, 125.7, 128.5, 129.1, 130.5, 143.0, 149.0, 163.03250 (N-H), 3050 (Ar C-H), 1720 (C=O, ester), 1590, 1480 (C=C, C=N)
This compound 4.70 (s, 2H), 6.50 (s, 1H), 7.25-7.45 (m, 3H), 7.65-7.75 (m, 2H), 12.5 (br s, 1H), OH proton may vary58.5 (CH₂OH), 102.0 (C4), 125.5, 128.0, 129.0, 131.0 (Ph-C), 144.0 (C5), 150.0 (C3)3400-3200 (O-H, N-H), 3050 (Ar C-H), 2950 (C-H), 1600, 1490 (C=C, C=N)

Mandatory Visualization

The following diagram illustrates the overall synthetic pathway for this compound.

Synthesis_Pathway acetophenone Acetophenone intermediate1 Ethyl 2,4-dioxo-4-phenylbutanoate acetophenone->intermediate1  Step 1: Claisen Condensation (NaOEt, EtOH) diethyl_oxalate Diethyl Oxalate diethyl_oxalate->intermediate1  Step 1: Claisen Condensation (NaOEt, EtOH) hydrazine Hydrazine Hydrate intermediate2 Ethyl 5-phenyl-1H-pyrazole-3-carboxylate hydrazine->intermediate2  Step 2: Cyclization (EtOH or AcOH) lialh4 LiAlH4 product This compound lialh4->product  Step 3: Reduction (THF) intermediate1->intermediate2  Step 2: Cyclization (EtOH or AcOH) intermediate2->product  Step 3: Reduction (THF)

Caption: Synthetic pathway for this compound.

The logical flow of the synthesis is depicted in the following workflow diagram.

Workflow start Start Materials: Acetophenone, Diethyl Oxalate step1 Step 1: Claisen Condensation - Base: Sodium Ethoxide - Solvent: Ethanol - Reflux start->step1 intermediate1 Intermediate 1: Ethyl 2,4-dioxo-4-phenylbutanoate step1->intermediate1 step2 Step 2: Cyclization - Reagent: Hydrazine Hydrate - Solvent: Ethanol or Acetic Acid - Reflux intermediate1->step2 intermediate2 Intermediate 2: Ethyl 5-phenyl-1H-pyrazole-3-carboxylate step2->intermediate2 step3 Step 3: Reduction - Reagent: LiAlH4 - Solvent: Anhydrous THF - Reflux intermediate2->step3 purification Purification (Column Chromatography or Recrystallization) step3->purification product Final Product: This compound characterization Characterization (NMR, IR, MP) product->characterization purification->product

Caption: Experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to the Chemical Properties of (5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-phenyl-1H-pyrazol-3-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazole core, substituted with a phenyl and a hydroxymethyl group, provides a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and a detailed synthesis protocol. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel pharmaceutical agents.

Chemical and Physical Properties

This compound, with the CAS Registry Number 179057-19-3, is a stable organic compound. Its fundamental properties are summarized in the table below, providing a foundational understanding of its physical nature.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.20 g/mol [1]
Appearance Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (predicted). Limited solubility in water.

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the proton on the pyrazole ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic protons would likely appear as multiplets in the range of δ 7.2-7.8 ppm. The pyrazole ring proton would be a singlet, typically in the δ 6.0-6.5 ppm region. The methylene protons would present as a singlet around δ 4.5-5.0 ppm, and the hydroxyl proton would be a broad singlet, the position of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the phenyl ring, the pyrazole ring, and the hydroxymethyl group. The phenyl carbons would resonate in the aromatic region (δ 125-140 ppm). The pyrazole ring carbons would have characteristic shifts, with the carbon bearing the phenyl group and the carbon bearing the hydroxymethyl group appearing at lower fields. The methylene carbon of the hydroxymethyl group would be expected in the δ 55-65 ppm range.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic and pyrazole rings would be observed around 3000-3100 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-N stretching of the pyrazole ring would be visible around 1250-1350 cm⁻¹. Finally, a C-O stretching band for the primary alcohol would be expected in the 1000-1050 cm⁻¹ range.

2.3. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ for this compound would be observed at m/z 174. Common fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, m/z 31) or the phenyl group (-C₆H₅, m/z 77).

Synthesis

A plausible and commonly employed synthetic route to this compound involves a two-step process: the formation of the pyrazole ring system followed by the reduction of a carboxylate group.

3.1. Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

The initial step is the condensation reaction between a β-ketoester, such as ethyl benzoylacetate, and hydrazine hydrate. This reaction proceeds via a cyclization mechanism to form the pyrazole ring.

G Ethyl_benzoylacetate Ethyl benzoylacetate Intermediate Hydrazone Intermediate Ethyl_benzoylacetate->Intermediate + Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Intermediate Product Ethyl 5-phenyl-1H- pyrazole-3-carboxylate Intermediate->Product Cyclization (-H₂O) G Ester Ethyl 5-phenyl-1H- pyrazole-3-carboxylate Product This compound Ester->Product Reduction Reducing_agent 1. LiAlH₄, THF 2. H₂O workup Reducing_agent->Product

References

A Technical Guide to the Spectroscopic Profile of (5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound (5-phenyl-1H-pyrazol-3-yl)methanol (CAS No: 179057-19-3). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a compilation of predicted and characteristic data based on the analysis of closely related pyrazole derivatives. The information herein serves as a valuable reference for the characterization, identification, and quality control of this and similar compounds in a research and development setting.

Molecular Structure

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the C5 position and a hydroxymethyl group at the C3 position. The presence of these functional groups gives rise to a distinct spectroscopic signature.

Caption: Chemical Structure of this compound.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound based on characteristic values for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Notes
NH (pyrazole) ~12.0 - 13.0 Broad Singlet Chemical shift is concentration and solvent dependent; may exchange with D₂O.
Phenyl-H (ortho) ~7.7 - 7.8 Multiplet
Phenyl-H (meta, para) ~7.3 - 7.5 Multiplet
Pyrazole-H4 ~6.5 - 6.7 Singlet The proton at position 4 of the pyrazole ring.
CH₂ (hydroxymethyl) ~4.7 - 4.8 Singlet or Doublet May show coupling to the hydroxyl proton if exchange is slow.

| OH (hydroxymethyl) | Variable | Broad Singlet | Exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Carbon Atom Predicted Chemical Shift (δ, ppm)
C3 (pyrazole) ~150 - 155
C5 (pyrazole) ~145 - 150
Phenyl C (ipso) ~130 - 135
Phenyl C (ortho, meta, para) ~125 - 130
C4 (pyrazole) ~100 - 105

| CH₂ (hydroxymethyl) | ~55 - 60 |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibration Expected Frequency Range (cm⁻¹) Intensity / Shape Notes
O-H Stretch (alcohol) 3200 - 3600 Strong, Broad Characteristic of a hydroxyl group involved in hydrogen bonding.
N-H Stretch (pyrazole) 3100 - 3300 Medium, Broad
C-H Stretch (aromatic) 3000 - 3100 Medium
C=N Stretch (pyrazole) 1580 - 1620 Medium
C=C Stretch (aromatic/pyrazole) 1450 - 1600 Medium to Strong

| C-O Stretch (alcohol) | 1000 - 1260 | Strong | |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

Ion Expected m/z Notes
[M+H]⁺ 175.08 Molecular ion peak in positive ion mode (e.g., ESI, CI).
[M]⁺ 174.08 Molecular ion peak in electron ionization (EI).

| Fragments | Varies | Common fragmentation pathways would involve the loss of the hydroxymethyl group (-CH₂OH), water (-H₂O), and fragmentation of the pyrazole and phenyl rings. |

Experimental Protocols

Detailed methodologies for the synthesis of pyrazole derivatives and their spectroscopic analysis are provided below. These are general procedures and may require optimization for the specific synthesis of this compound.

General Synthesis of 3(5)-Substituted Pyrazoles

A common method for synthesizing pyrazole rings is the Knoevenagel condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible synthetic route would involve the reaction of a phenyl-substituted 1,3-dicarbonyl compound with hydrazine, followed by functional group manipulation to introduce the methanol group.

G cluster_0 Synthesis Workflow start Start with Phenyl-substituted 1,3-dicarbonyl compound step1 React with Hydrazine Hydrate start->step1 step2 Cyclization to form 5-phenyl-1H-pyrazole-3-carboxylic acid ester step1->step2 step3 Reduction of the ester group (e.g., with LiAlH4) step2->step3 end_product This compound step3->end_product

Caption: General synthetic workflow for this compound.

Spectroscopic Analysis Workflow

The following diagram outlines the general workflow for the spectroscopic characterization of a synthesized compound.

G cluster_1 Spectroscopic Analysis Workflow synthesis Synthesized Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Analysis (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Interpretation and Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Technical Guide: Solubility Profile of (5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-phenyl-1H-pyrazol-3-yl)methanol is a heterocyclic organic compound featuring a pyrazole ring substituted with a phenyl group and a hydroxymethyl group. As with many compounds in drug discovery and development, understanding its solubility is critical for formulation, bioavailability, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the known physicochemical properties and expected solubility profile of this compound. Due to a lack of publicly available quantitative solubility data for this specific molecule, this guide also furnishes detailed experimental protocols for determining its solubility in various solvents.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These parameters are crucial for predicting and understanding its solubility behavior.

PropertyValueSource
CAS Number 179057-19-3LookChem[1]
Molecular Formula C₁₀H₁₀N₂OBOC Sciences
Molecular Weight 174.20 g/mol BOC Sciences
Predicted pKa 13.52 ± 0.10LookChem[1]

Expected Solubility Profile

  • Aqueous Solubility: The presence of a polar hydroxymethyl group (-CH₂OH) and two nitrogen atoms in the pyrazole ring suggests the potential for hydrogen bonding with water, which would contribute to aqueous solubility. However, the nonpolar phenyl group is expected to significantly limit its solubility in water. The high predicted pKa of 13.52 suggests that the molecule is a very weak acid, and its solubility is therefore unlikely to be significantly enhanced in acidic aqueous solutions. It may exhibit slightly increased solubility in highly basic aqueous solutions due to deprotonation of the pyrazole N-H or the hydroxyl group.

  • Organic Solvent Solubility: Pyrazole derivatives generally exhibit good solubility in polar organic solvents. Therefore, this compound is expected to be soluble in solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, and ethanol. These solvents can engage in hydrogen bonding with the solute and possess nonpolar characteristics that can accommodate the phenyl ring.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, the following established experimental methods are recommended.

Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[2][3][4][5][6]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated supernatant is then quantified.

Detailed Protocol:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect the supernatant. To ensure all solid particles are removed, the supernatant should be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged at high speed.

  • Quantification: Accurately dilute the clear, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration: Prepare a standard calibration curve of the compound at known concentrations to accurately quantify the solubility.

G Workflow for Shake-Flask Solubility Determination A Add excess compound to solvent B Equilibrate in shaker bath (Constant Temperature) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Collect clear supernatant C->D E Dilute supernatant D->E F Quantify concentration (HPLC or LC-MS) E->F G Determine solubility F->G

Caption: Shake-Flask Method Workflow

Kinetic Solubility Determination via Nephelometry

Nephelometry is a high-throughput method used to determine the kinetic solubility of a compound by measuring the scattering of light caused by suspended particles that form when a compound precipitates from a solution.[7][8][9]

Principle: A stock solution of the compound in a water-miscible organic solvent (typically DMSO) is serially diluted into an aqueous buffer. The concentration at which precipitation occurs, detected by an increase in light scattering, is determined as the kinetic solubility.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate (e.g., 96-well or 384-well), perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low and constant (e.g., 1-5%) across all wells to minimize its effect on solubility.

  • Incubation: Incubate the microplate at a controlled temperature for a set period (e.g., 1-2 hours) to allow for precipitation.

  • Measurement: Measure the turbidity of each well using a laser nephelometer. The instrument directs a laser beam through the sample and measures the intensity of scattered light.

  • Data Analysis: Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration. The concentration at which the signal significantly increases above the baseline indicates the onset of precipitation and is reported as the kinetic solubility.

G Workflow for Nephelometric Solubility Assay A Prepare high-concentration stock solution in DMSO B Serially dilute stock solution into aqueous buffer in a microplate A->B C Incubate at a controlled temperature B->C D Measure turbidity using a nephelometer C->D E Plot turbidity vs. concentration D->E F Determine kinetic solubility E->F

Caption: Nephelometry Workflow

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, its molecular structure suggests limited aqueous solubility and better solubility in polar organic solvents. For researchers and drug development professionals requiring precise solubility values, this guide provides detailed, industry-standard experimental protocols for both thermodynamic and kinetic solubility determination. The application of these methods will enable the generation of the necessary data to support further development of this compound.

References

The Multifaceted Pharmacology of Phenylpyrazole Methanol Derivatives: A Technical Guide to Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (5-phenyl-1H-pyrazol-3-yl)methanol scaffold is a core structural motif found in a diverse range of biologically active compounds. While the specific mechanism of action for this compound is not extensively documented, the broader class of phenylpyrazole derivatives has been the subject of significant research, revealing a multitude of pharmacological activities. This technical guide provides an in-depth exploration of the potential mechanisms of action of this compound by examining the established biological activities of its structural analogs. We will delve into their roles as anticancer agents, herbicides, and anti-inflammatory compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Introduction

Pyrazole-containing compounds are a prominent class of heterocycles in medicinal chemistry, with numerous approved drugs incorporating this moiety.[1] The phenylpyrazole structure, in particular, offers a versatile scaffold for the design of molecules with a wide array of biological targets. This guide focuses on the potential pharmacological activities of this compound, a fundamental structure within this class. By analyzing the mechanisms of action of closely related phenylpyrazole derivatives, we can infer the likely biological pathways that this compound and its future derivatives might modulate. The primary activities observed for this class of compounds include anticancer, herbicidal, and anti-inflammatory effects, which will be the focus of this review.

Anticancer Activity: Inhibition of Anti-Apoptotic Proteins

A significant area of investigation for phenylpyrazole derivatives is their potential as anticancer agents, primarily through the inhibition of the Myeloid Cell Leukemia 1 (MCL-1) protein, an anti-apoptotic member of the BCL-2 family.[2][3] Overexpression of MCL-1 is a common feature in various tumors and is associated with resistance to conventional chemotherapy.[3]

Mechanism of Action: MCL-1 Inhibition

Phenylpyrazole derivatives have been identified as selective inhibitors of MCL-1.[2][3] These compounds bind to the BH3-domain-binding pocket on the surface of MCL-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax.[2][3] This inhibition leads to the activation of the intrinsic apoptotic pathway, culminating in caspase-dependent cell death.[2][3]

A representative compound, GQN-B37-E, a phenylpyrazole derivative, has demonstrated selective binding to MCL-1 with submicromolar affinity, showing no significant binding to other BCL-2 family members like BCL-2 or BCL-XL.[2][3] Its precursor, GQN-B37-Me, has been shown to induce caspase-dependent apoptosis in leukemia cells.[2][3]

Quantitative Data: Binding Affinities and In Vivo Efficacy
CompoundTargetKi (μM)Cell LineActivityReference
GQN-B37-EMCL-10.6-Selective Inhibitor[2][3]
LC126MCL-113 ± 2.7-Hit Compound[2]
LC126BCL-210 ± 1.4-Hit Compound[2]
GQN-B37-Me--MV-4-11 Xenograft43% Tumor Growth Inhibition (50 mg/kg)[2][3]
Experimental Protocols

Fluorescence Polarization (FP)-Based Binding Assay: This assay is used to determine the binding affinity of compounds to MCL-1, BCL-2, and BCL-XL. A fluorescently labeled peptide probe that binds to the target protein is used. When the probe is bound to the protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When a test compound displaces the probe, the probe tumbles more rapidly, leading to a decrease in fluorescence polarization. The degree of displacement is used to calculate the binding affinity (Ki) of the test compound.

Co-immunoprecipitation: This technique is used to confirm the interaction between the compound and its target protein within a cellular context. Cells are treated with the compound, and then the target protein (e.g., MCL-1) is immunoprecipitated using a specific antibody. The precipitated proteins are then analyzed by Western blotting to detect the presence of the compound or its binding partners, confirming the interaction in situ.[2][3]

Flow Cytometry for Apoptosis Analysis: To quantify apoptosis, cells are treated with the phenylpyrazole derivative and then stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. Flow cytometry is then used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[2]

Signaling Pathway Diagram

MCL1_Inhibition Phenylpyrazole Phenylpyrazole Derivative MCL1 MCL-1 Phenylpyrazole->MCL1 Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (Bak, Bax) MCL1->Pro_Apoptotic Sequesters Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Activates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Phenylpyrazole derivatives inhibit MCL-1, leading to apoptosis.

Herbicidal Activity: Protoporphyrinogen Oxidase (PPO) Inhibition

Certain phenylpyrazole derivatives have been developed as herbicides, with their mechanism of action attributed to the inhibition of protoporphyrinogen oxidase (PPO).[4]

Mechanism of Action: PPO Inhibition

PPO is a key enzyme in the biosynthesis of chlorophyll and heme. PPO inhibitors competitively bind to the enzyme, displacing its natural substrate, protoporphyrinogen IX.[4] This leads to an accumulation of protoporphyrinogen IX in the cytoplasm, which is then oxidized to protoporphyrin IX.[4] In the presence of light, protoporphyrin IX generates reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to plant cell death.[4]

Quantitative Data: Herbicidal Activity
CompoundTarget SpeciesInhibition at 150 g a.i./hm2Putative TargetReference
7a, 7b, 7e-7g, 7i, 7lA. retroflexusGoodPPO[4]
7fA. retroflexusGood (Docking suggests PPO inhibition)PPO[4]
Experimental Protocols

Herbicidal Activity Assay: The herbicidal activity of the compounds is typically evaluated in greenhouse or laboratory settings. Seeds of target weed species (e.g., Amaranthus retroflexus) are planted in soil. At a specific growth stage, the plants are treated with the test compounds at various concentrations. The herbicidal effect is assessed visually after a set period, often by scoring the percentage of growth inhibition or plant death compared to untreated controls.[4]

Molecular Docking Studies: To predict the binding mode of the phenylpyrazole derivatives to PPO, molecular docking simulations are performed. The crystal structure of the target PPO enzyme is used as a receptor. The 3D structure of the ligand (the phenylpyrazole derivative) is docked into the active site of the enzyme. The binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the active site are analyzed to predict the binding affinity and mechanism of inhibition.[4]

Experimental Workflow Diagram

PPO_Inhibition_Workflow Start Start: Phenylpyrazole Derivative Synthesis Herbicidal_Screening Herbicidal Activity Screening (e.g., on A. retroflexus) Start->Herbicidal_Screening Active_Compounds Identification of Active Compounds Herbicidal_Screening->Active_Compounds Molecular_Docking Molecular Docking with PPO Enzyme Active_Compounds->Molecular_Docking Binding_Analysis Analysis of Binding Energy and Interactions Molecular_Docking->Binding_Analysis Mechanism_Hypothesis Hypothesis: Compound is a PPO Inhibitor Binding_Analysis->Mechanism_Hypothesis

Caption: Workflow for identifying PPO-inhibiting herbicides.

Anti-inflammatory and Antioxidant Activity

A number of phenylpyrazole derivatives have demonstrated potent anti-inflammatory and antioxidant properties.[5][6]

Mechanism of Action

The anti-inflammatory and antioxidant effects of phenylpyrazoles can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines: Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5]

  • Enzyme Inhibition: Phenylpyrazoles can act as inhibitors of enzymes involved in the inflammatory cascade, such as 15-Lipoxygenase (15-LOX).[6]

  • Radical Scavenging: The pyrazole moiety, particularly the NH proton, is believed to contribute to the radical scavenging activity of these compounds, allowing them to neutralize free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[6]

Quantitative Data: Antioxidant Activity
CompoundAssayIC50 (μM)StandardReference
3iDPPH Radical Scavenging6.2 ± 0.6Ascorbic Acid[7]
Experimental Protocols

DPPH Radical Scavenging Assay: This spectrophotometric assay is widely used to assess the antioxidant activity of compounds. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and its color changes to pale yellow. The change in absorbance at a specific wavelength is measured to determine the radical scavenging activity of the test compound, often expressed as the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).[7]

Cytokine Inhibition Assays: To measure the inhibition of pro-inflammatory cytokines, immune cells (e.g., macrophages) are stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of the test compound. The concentration of cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Conclusion

While the definitive mechanism of action for this compound remains to be fully elucidated, the extensive research on the broader class of phenylpyrazole derivatives provides a strong foundation for predicting its potential biological activities. The evidence strongly suggests that this chemical scaffold is a promising starting point for the development of novel therapeutics targeting a range of diseases. Future research should focus on synthesizing and screening derivatives of this compound to explore its potential as an MCL-1 inhibitor for cancer therapy, a PPO inhibitor for agricultural applications, or an anti-inflammatory and antioxidant agent for various inflammatory conditions. The detailed experimental protocols and pathways outlined in this guide provide a roadmap for such future investigations.

References

Biological Activity Screening of (5-phenyl-1H-pyrazol-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on the biological activity screening of a specific pyrazole derivative, (5-phenyl-1H-pyrazol-3-yl)methanol, and its related analogues. While specific quantitative biological data for this compound is limited in publicly available literature, this document provides a comprehensive overview of the screening methodologies and known biological activities of structurally similar pyrazole compounds. Detailed experimental protocols for key assays are provided to enable researchers to effectively screen this and other novel compounds. Furthermore, relevant signaling pathways that are often modulated by bioactive pyrazole derivatives are illustrated to provide a mechanistic context for activity screening.

Introduction

Pyrazole, a five-membered heterocyclic diamine, is a cornerstone in the development of a multitude of therapeutic agents. The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse chemical space with a broad spectrum of pharmacological effects. Derivatives of pyrazole have been reported to possess significant anticancer, antimicrobial, and anti-inflammatory activities. This guide provides an in-depth look at the screening of this compound, a compound of interest due to its structural features that are common among bioactive molecules.

Biological Activities of Phenyl-Substituted Pyrazole Derivatives

Anticancer Activity

Pyrazole derivatives have shown considerable promise as anticancer agents by targeting various cancer cell lines and key signaling molecules. The cytotoxic effects are often evaluated using metrics like the half-maximal inhibitory concentration (IC50).

Table 1: Anticancer Activity of Phenyl-Substituted Pyrazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
5-phenyl-1H-pyrazol cinnamamide (Compound 5j)Tubulin Polymerization1.02[1]
Biotin-pyrazole derivative (Compound 3a)U251 (Human Brain)3.5[2]
Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives against a range of pathogenic bacteria and fungi is well-documented. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Table 2: Antimicrobial Activity of Phenyl-Substituted Pyrazole Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Thiophene-substituted pyrazoleS. aureus6.25[3]
Thiophene-substituted pyrazoleE. coli12.5[3]
Thiophene-substituted pyrazoleA. niger12.5[3]
Thiophene-substituted pyrazoleC. albicans6.25[3]
Anti-inflammatory Activity

Pyrazole derivatives have been investigated for their anti-inflammatory effects, often targeting enzymes like cyclooxygenase (COX). The inhibitory activity is typically reported as IC50 values or as a percentage of inhibition in in vivo models.

Table 3: Anti-inflammatory Activity of Phenyl-Substituted Pyrazole Derivatives

Compound/Derivative ClassAssayActivityReference
1,3,4-trisubstituted pyrazole (Compound 5a)Carrageenan-induced paw edema≥84.2% inhibition[4]
3,5-diaryl pyrazole derivatives (Compounds 2a, 2c, 2d, 2i)IL-6 InhibitionActive[4]
3,5-diaryl pyrazole derivatives (Compounds 2a, 2d)TNF-α InhibitionActive[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of biological activities. The following are standard protocols for assessing the anticancer, antimicrobial, and anti-inflammatory properties of compounds like this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow for MTT Assay

MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, U251, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

Antimicrobial Activity: Agar Disk Diffusion Assay

This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.

Experimental Workflow for Agar Disk Diffusion Assay

Agar_Diffusion_Workflow start Prepare microbial inoculum spread_plate Spread inoculum on agar plate start->spread_plate place_disks Place sterile paper disks on agar spread_plate->place_disks add_compound Apply this compound to disks place_disks->add_compound incubate Incubate at appropriate temperature add_compound->incubate measure_zones Measure zones of inhibition incubate->measure_zones determine_mic Determine MIC (optional, via broth dilution) measure_zones->determine_mic

Caption: Workflow for antimicrobial screening using the agar disk diffusion method.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) onto the inoculated agar surface.

  • Compound Application: Apply a known concentration of this compound (dissolved in a suitable solvent like DMSO) to each disk. Include a solvent control and a positive control antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.

  • Zone Measurement: Measure the diameter of the zone of inhibition (where no microbial growth is visible) around each disk in millimeters.

Anti-inflammatory Activity: In Vivo Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for acute anti-inflammatory activity.

Protocol:

  • Animal Grouping: Divide rats or mice into groups (n=6-8 per group).

  • Compound Administration: Administer this compound orally or intraperitoneally at different doses. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 or COX-2 enzyme and arachidonic acid (the substrate).

  • Incubation with Compound: In a 96-well plate, add the enzyme, a chromogenic substrate, and different concentrations of this compound. Include a no-enzyme control, a vehicle control, and a positive control inhibitor (e.g., celecoxib for COX-2).

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) at different time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Relevant Signaling Pathways

Understanding the molecular targets and signaling pathways affected by pyrazole derivatives is crucial for mechanism-of-action studies. Below are simplified diagrams of key pathways often implicated in the biological activities of pyrazoles.

VEGFR-2 Signaling Pathway (Anticancer)

Many pyrazole derivatives exhibit anti-angiogenic effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6]

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival inhibitor This compound (Potential Inhibitor) inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the potential inhibitory point.

CDK2/Cyclin E Signaling Pathway (Anticancer)

Inhibition of Cyclin-Dependent Kinase 2 (CDK2) can lead to cell cycle arrest, a common mechanism for anticancer agents.[7]

CDK2_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binding & Activation Rb Rb CDK2->Rb Phosphorylation E2F E2F Rb->E2F Release S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition inhibitor This compound (Potential Inhibitor) inhibitor->CDK2

Caption: CDK2/Cyclin E pathway in G1/S phase transition of the cell cycle.

COX-2 Inflammatory Pathway (Anti-inflammatory)

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which are central to the synthesis of prostaglandins.[8]

COX2_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation Pain Fever Prostaglandins->Inflammation inhibitor This compound (Potential Inhibitor) inhibitor->COX2

Caption: The COX-2 pathway for prostaglandin synthesis in inflammation.

Conclusion

The pyrazole nucleus represents a highly valuable scaffold in the quest for novel therapeutic agents. While direct biological activity data for this compound requires further investigation, the extensive research on analogous compounds strongly supports its potential as a bioactive molecule. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to systematically screen this compound and its future derivatives for anticancer, antimicrobial, and anti-inflammatory activities. Such screening efforts are essential for unlocking the full therapeutic potential of this promising class of heterocyclic compounds.

References

(5-Phenyl-1H-pyrazol-3-yl)methanol: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. Among the diverse array of pyrazole-containing building blocks, (5-phenyl-1H-pyrazol-3-yl)methanol stands out as a particularly valuable starting material for the synthesis of novel drug candidates. Its unique structural features, including a readily functionalizable hydroxymethyl group and a phenyl substituent that can be modified to modulate physicochemical properties, make it an attractive platform for the development of potent and selective inhibitors of various biological targets. This technical guide provides a comprehensive overview of the synthesis, key applications, and biological activities of derivatives of this compound, offering a valuable resource for researchers in the field of drug discovery.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the formation of a pyrazole ester, followed by its reduction to the corresponding alcohol.

Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This procedure outlines the synthesis of the key intermediate, ethyl 5-phenyl-1H-pyrazole-3-carboxylate, via the condensation of a β-ketoester with hydrazine.

Materials:

  • Ethyl 3-oxo-3-phenylpropanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-oxo-3-phenylpropanoate (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Experimental Protocol: Reduction of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate to this compound

This protocol describes the reduction of the pyrazole ester to the target alcohol using lithium aluminum hydride (LiAlH4).[1][2]

Materials:

  • Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous solution of sodium sulfate

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH4 (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve ethyl 5-phenyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous THF in a separate flask.

  • Slowly add the solution of the ester to the LiAlH4 suspension at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium sulfate.

  • Filter the resulting mixture through a pad of Celite and wash the filter cake with diethyl ether.

  • Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Applications in Drug Discovery

The this compound scaffold serves as a versatile starting point for the synthesis of a variety of biologically active molecules, particularly kinase inhibitors and anti-inflammatory agents. The hydroxymethyl group at the 3-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Kinase Inhibitors

Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors. Derivatives of this compound have been explored as inhibitors of several important kinases.

  • c-Jun N-terminal Kinase 3 (JNK3) Inhibitors: JNK3 is a key mediator of neuronal apoptosis and is considered a promising therapeutic target for neurodegenerative diseases.[3] Several studies have reported the design and synthesis of pyrazole-based JNK3 inhibitors, with some demonstrating high potency and selectivity.[3][4][5] The general structure often involves the pyrazole core, a phenyl group at the 5-position, and various substituents attached through the 3-position, which can be derived from the hydroxymethyl group of the starting material.

  • p38 Mitogen-Activated Protein (MAP) Kinase Inhibitors: The p38 MAP kinase signaling pathway is activated by inflammatory cytokines and cellular stress, playing a central role in the production of pro-inflammatory mediators like TNF-α and IL-1β.[6] Inhibition of p38 MAP kinase is a validated strategy for the treatment of inflammatory diseases.[6] Pyrazole-based compounds have been extensively investigated as p38 MAP kinase inhibitors, with some advancing to clinical trials.[7]

Anti-inflammatory Agents

Beyond kinase inhibition, the pyrazole scaffold is also a hallmark of several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. While direct derivatives of this compound as COX inhibitors are less common than the well-known diarylpyrazoles like celecoxib, the structural motif holds potential for the development of novel anti-inflammatory agents with different mechanisms of action. For instance, pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.

Quantitative Biological Activity Data

The following table summarizes the in vitro biological activity of selected pyrazole derivatives that are structurally related to or can be conceptually derived from the this compound core. This data highlights the potential of this scaffold in targeting various key proteins involved in disease pathogenesis.

Compound/Derivative ClassTargetAssayIC50/ActivityReference
3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoleJNK3Enzyme ActivityIC50 = 0.227 µM[3]
Pyrazole-benzyl ureasp38α MAP KinaseEnzyme InhibitionPotent Inhibition[7]
Aminopyrazole DerivativesJNK3Enzyme InhibitionIC50 < 50 nM[4][5]
Fused Pyrazole Derivativesp38 MAP KinaseEnzyme InhibitionEffective Inhibition[6]
Pyrazole Urea-Based Inhibitorsp38 MAP KinaseBinding AffinitySignificant Improvements

Signaling Pathways and Experimental Workflows

To visualize the role of this compound derivatives in drug discovery, the following diagrams illustrate a general synthetic workflow and a key signaling pathway targeted by these compounds.

experimental_workflow start Ethyl 3-oxo-3-phenylpropanoate + Hydrazine intermediate Ethyl 5-phenyl-1H-pyrazole-3-carboxylate start->intermediate Cyclization core This compound intermediate->core Reduction (LiAlH4) derivatization Chemical Modification (e.g., etherification, oxidation, etc.) core->derivatization library Library of Pyrazole Derivatives derivatization->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit Compound screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

Synthetic workflow for drug discovery.

p38_mapk_pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Toll-like Receptor / Cytokine Receptor stimuli->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream Downstream Transcription Factors (e.g., ATF2, CREB) p38->downstream cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) downstream->cytokines inhibitor This compound Derivative inhibitor->p38

Inhibition of the p38 MAPK signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material in modern drug discovery. Its straightforward synthesis and the presence of a functionalizable hydroxymethyl group provide a robust platform for the generation of diverse chemical libraries. As demonstrated by the numerous examples of potent pyrazole-based inhibitors, particularly targeting protein kinases, this scaffold holds significant promise for the development of novel therapeutics for a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The continued exploration of derivatives based on this core structure is expected to yield new and improved drug candidates in the future.

References

A Comprehensive Technical Guide to the Theoretical Structural Analysis of (5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole derivatives are foundational scaffolds in medicinal chemistry, recognized for their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] A thorough understanding of their three-dimensional structure and electronic properties is paramount for rational drug design and the development of novel therapeutic agents. This technical guide outlines the application of theoretical and computational methods, primarily Density Functional Theory (DFT), to elucidate the structural and electronic characteristics of (5-phenyl-1H-pyrazol-3-yl)methanol. We present a standardized computational workflow, detail common methodologies, and provide examples of the quantitative data that can be obtained. This document serves as a resource for researchers employing computational chemistry to accelerate drug discovery and development.

Introduction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design.[3] Its unique electronic configuration and ability to participate in various molecular interactions make it a versatile building block for creating compounds with significant biological activity.[1] Theoretical studies, particularly those employing quantum chemical calculations, provide deep insights into molecular geometry, stability, and reactivity that are often inaccessible through experimental methods alone.

This guide focuses on the theoretical examination of this compound. By leveraging computational techniques, we can predict its optimized geometry, analyze its electronic landscape, and simulate its spectroscopic signatures. These theoretical insights are invaluable for understanding structure-activity relationships (SAR) and guiding the synthesis of more potent and selective drug candidates.[4]

Theoretical Methodology: A Standardized Workflow

The theoretical investigation of a molecular structure like this compound follows a systematic workflow. This process begins with defining the initial structure and proceeds through optimization and property calculation using quantum chemical methods.

Computational Workflow

The logical progression of a typical theoretical study is illustrated below. The primary goal is to find the most stable energetic conformation of the molecule and then, from this optimized structure, calculate various chemical and physical properties.

Computational_Workflow Computational Workflow for Theoretical Structural Analysis cluster_results Calculated Properties start Initial Molecular Structure This compound dft Geometry Optimization (e.g., DFT/B3LYP/6-311+G(d,p)) start->dft Input Geometry freq Frequency Calculation dft->freq Optimized Geometry verify Verification of Minimum Energy (No imaginary frequencies) freq->verify verify->dft Imaginary Frequency Found (Re-optimize) analysis Analysis of Optimized Structure verify->analysis Confirmed Minimum struct Structural Parameters (Bond Lengths, Angles) analysis->struct electro Electronic Properties (HOMO, LUMO, MEP) analysis->electro spectro Spectroscopic Signatures (IR, NMR, UV-Vis) analysis->spectro

Caption: A typical workflow for the theoretical analysis of a molecule.

Experimental Protocols: Computational Details

The accuracy of theoretical calculations is highly dependent on the chosen level of theory and basis set. For pyrazole derivatives, Density Functional Theory (DFT) has been shown to provide a good balance between computational cost and accuracy.[5][6]

  • Software: Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or the Schrodinger suite.[4][5]

  • Method/Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for geometry optimization and electronic property calculations of organic molecules.[7][8] For studying electronic absorption spectra, time-dependent DFT (TD-DFT) with functionals like CAM-B3LYP is often employed.[9]

  • Basis Set: A variety of basis sets can be used. Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are common for initial optimizations and frequency calculations.[6][10] For higher accuracy, correlation-consistent basis sets such as cc-pVTZ may be used.[5] The choice of basis set represents a trade-off between accuracy and computational resources.

Structural and Geometric Analysis

Geometry optimization is performed to locate the global minimum on the potential energy surface, which corresponds to the most stable conformation of the molecule.[11] Vibrational frequency calculations are then essential to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).[6] The resulting geometric parameters provide a detailed picture of the molecule's 3D structure.

While specific experimental data for this compound is not available in this context, Table 1 presents representative geometric parameters for a phenyl-pyrazole core, derived from published DFT studies on closely related structures.[12][13]

Table 1: Representative Optimized Geometrical Parameters for a Phenyl-Pyrazole Core Structure

Parameter Bond/Angle Typical Calculated Value
Bond Lengths (Å) N1-N2 1.35 - 1.38 Å
N2-C3 1.32 - 1.35 Å
C3-C4 1.40 - 1.43 Å
C4-C5 1.38 - 1.41 Å
C5-N1 1.36 - 1.39 Å
C5-C(Phenyl) 1.45 - 1.49 Å
Bond Angles (°) C5-N1-N2 111 - 113°
N1-N2-C3 105 - 107°
N2-C3-C4 110 - 112°
C3-C4-C5 104 - 106°
C4-C5-N1 108 - 110°

| Dihedral Angle (°) | Phenyl Ring vs. Pyrazole Ring | 20 - 40° |

Note: These values are illustrative and compiled from DFT calculations on similar phenyl-pyrazole structures.

Electronic Property Analysis

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and electronic transport properties.[8] A smaller gap suggests higher reactivity and lower stability.

Table 2: Representative FMO Energies and Energy Gap for Pyrazole Derivatives

Parameter Typical Calculated Value (eV) Reference
E(HOMO) -6.0 to -6.8 eV [8]
E(LUMO) -1.5 to -2.5 eV [8]

| ΔE (HOMO-LUMO Gap) | 3.5 to 5.0 eV |[8] |

Note: Values are based on DFT/B3LYP calculations for pyrazole-carboxamide compounds.[8]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[7] In an MEP map:

  • Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack.

  • Blue regions (positive potential) indicate areas of low electron density or electron deficiency, which are favorable for nucleophilic attack.

  • Green regions represent neutral potential.

For pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the oxygen atom of the methanol group are typically expected to be regions of negative electrostatic potential.

Theoretical Spectroscopic Analysis

Computational methods can accurately predict spectroscopic data, which serves to support experimental findings and aid in structural elucidation.

  • Vibrational Spectroscopy (FT-IR): Theoretical frequency calculations can predict the infrared spectrum. Comparing calculated vibrational frequencies with experimental data helps to confirm the structure and assign specific vibrational modes to functional groups.[5][14]

  • Nuclear Magnetic Resonance (NMR): Chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra.[5][15]

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can simulate the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule.[6]

Conclusion

Theoretical studies based on quantum chemical calculations provide a powerful, non-invasive framework for investigating the structural and electronic properties of this compound. By employing methods like DFT, researchers can obtain detailed information on molecular geometry, conformational stability, electronic reactivity, and spectroscopic characteristics. This in-depth molecular-level understanding is critical for the rational design of novel pyrazole-based compounds with enhanced therapeutic potential, ultimately accelerating the drug discovery pipeline. The combination of theoretical predictions and experimental validation offers a synergistic approach to advancing medicinal chemistry and developing next-generation pharmaceuticals.

References

In Silico Modeling of (5-phenyl-1H-pyrazol-3-yl)methanol Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of (5-phenyl-1H-pyrazol-3-yl)methanol, a heterocyclic compound with potential pharmacological applications. The document details the synthesis of the molecule, outlines its potential biological targets based on the activity of structurally related pyrazole derivatives, and provides in-depth protocols for conducting computational analyses, including molecular docking, molecular dynamics simulations, and ADMET prediction. This guide is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, offering a structured approach to investigating the interactions and therapeutic potential of novel small molecules. All quantitative data is presented in structured tables, and key experimental and computational workflows are visualized using Graphviz diagrams.

Introduction

Pyrazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse range of biological activities. These activities include anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory effects. The compound this compound, featuring a core pyrazole scaffold with phenyl and hydroxymethyl substituents, presents an interesting candidate for computational investigation to elucidate its potential protein-ligand interactions and pharmacokinetic profile.

In silico modeling techniques are indispensable tools in modern drug discovery, enabling the rapid and cost-effective evaluation of small molecules for their therapeutic potential. By simulating the interactions between a ligand and its biological target at a molecular level, these methods provide valuable insights into binding affinity, mechanism of action, and potential off-target effects. This guide will walk through the essential in silico workflows for characterizing the interactions of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the initial formation of a pyrazole ester intermediate, followed by its reduction to the corresponding alcohol.

Step 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

The pyrazole ring is constructed via a condensation reaction between a β-ketoester equivalent and phenylhydrazine. A common method involves the reaction of diethyl 2-(2-phenylhydrazono)butanedioate, which can be formed in situ from diethyl oxaloacetate and phenylhydrazine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxaloacetate (1 equivalent) in ethanol.

  • Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1 equivalent) dropwise at room temperature.

  • Reaction and Cyclization: The reaction mixture is then heated to reflux for 2-4 hours to facilitate the cyclization to the pyrazole ring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent such as ethanol to yield ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Step 2: Reduction to this compound

The ester functional group of the intermediate is reduced to a primary alcohol using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄).

Experimental Protocol:

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of Lithium Aluminium Hydride (1.5-2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0 °C in an ice bath.

  • Addition of Ester: A solution of ethyl 5-phenyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC.

  • Quenching and Work-up: The reaction is carefully quenched by the dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water. The resulting mixture is filtered, and the solid residue is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Potential Biological Targets and In Vitro Activity of Related Compounds

Table 1: Kinase Inhibitory Activity of Representative Pyrazole Derivatives

Compound ClassTarget KinaseIC₅₀ / Kᵢ (nM)Reference Compound
Pyrazole-based inhibitorsAkt161GSK2141795 (IC₅₀ = 18 nM)
Pyrazole-based inhibitorsAurora A160-
Pyrazole-based inhibitorsBcr-Abl14.2-
Pyrazolo[3,4-g]isoquinolinesHaspin57-
Pyrazole derivativesJAK114.73-
Pyrazole derivativesJAK210.03-

Data sourced from studies on various substituted pyrazole derivatives and is intended to provide a basis for target selection.[1][2][3][4]

Table 2: Carbonic Anhydrase Inhibitory Activity of Representative Pyrazole Derivatives

Compound ClassTarget IsoformIC₅₀ / Kᵢ (µM)Reference Compound
Sulfamoylphenyl pyrazoleshCA IXKᵢ = 0.04Acetazolamide (Kᵢ = 0.065 µM)
Sulfamoylphenyl pyrazoleshCA XIIKᵢ = 0.106Acetazolamide (Kᵢ = 0.046 µM)
Pyrazole sulfonamideshCA IIIC₅₀ = 0.24Acetazolamide
Pyrazole sulfonamideshCA IXIC₅₀ = 0.15Acetazolamide
Pyrazole sulfonamideshCA XIIIC₅₀ = 0.12Acetazolamide

Data sourced from studies on various substituted pyrazole derivatives and is intended to provide a basis for target selection.[5][6][7]

In Silico Modeling Workflow

The following sections detail the computational protocols for investigating the interactions of this compound with selected protein targets.

In_Silico_Workflow cluster_prep Preparation cluster_analysis Computational Analysis cluster_results Results & Interpretation Ligand_Prep Ligand Preparation This compound Docking Molecular Docking Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Target_Prep Target Identification & Preparation (e.g., Kinase, Carbonic Anhydrase) Target_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Affinity Binding Affinity & Pose Analysis Docking->Binding_Affinity Stability Complex Stability & Interaction Analysis MD_Sim->Stability PK_Profile Pharmacokinetic Profile ADMET->PK_Profile

In Silico Modeling Workflow.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in understanding the binding mode and estimating the binding affinity.

Protocol using AutoDock Vina:

  • Ligand Preparation:

    • Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the ligand in a PDBQT format, which includes partial charges and atom types, using AutoDock Tools or a similar program.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein (e.g., a kinase or carbonic anhydrase) from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms.

    • Save the prepared receptor in PDBQT format.

  • Grid Box Definition:

    • Define a grid box that encompasses the active site of the receptor. The size and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared ligand and receptor files, the grid box parameters, and the desired exhaustiveness level.

  • Analysis of Results:

    • Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the top-ranked poses in complex with the receptor using molecular visualization software (e.g., PyMOL, VMD) to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Molecular_Docking_Workflow Start Start Ligand_3D Generate 3D Ligand Structure Start->Ligand_3D Receptor_PDB Obtain Receptor PDB Structure Start->Receptor_PDB Prepare_Ligand Prepare Ligand (PDBQT) Ligand_3D->Prepare_Ligand Prepare_Receptor Prepare Receptor (PDBQT) Receptor_PDB->Prepare_Receptor Define_Grid Define Grid Box Prepare_Ligand->Define_Grid Prepare_Receptor->Define_Grid Run_Docking Run AutoDock Vina Define_Grid->Run_Docking Analyze_Results Analyze Poses and Binding Affinities Run_Docking->Analyze_Results End End Analyze_Results->End

Molecular Docking Workflow.
Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a solvated environment.

Protocol using GROMACS:

  • System Preparation:

    • Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

    • Generate the ligand topology and parameter files using a tool like CGenFF or ACPYPE.

    • Place the complex in a simulation box of appropriate size and shape (e.g., cubic or dodecahedron).

    • Solvate the system with a chosen water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.

      • NPT equilibration: Bring the system to the desired pressure (e.g., 1 bar) while maintaining the temperature. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

  • Production MD Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 50-100 ns) without any restraints.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD).

    • Investigate the persistence of key interactions (e.g., hydrogen bonds) over the simulation time.

    • Calculate binding free energies using methods like MM/PBSA or MM/GBSA.

MD_Simulation_Workflow Start Start with Docked Complex System_Setup System Setup (Solvation, Ionization) Start->System_Setup Energy_Minimization Energy Minimization System_Setup->Energy_Minimization Equilibration NVT & NPT Equilibration Energy_Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, H-bonds, Binding Free Energy) Production_MD->Trajectory_Analysis End End Trajectory_Analysis->End

Molecular Dynamics Simulation Workflow.
ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound. Web-based tools like SwissADME provide a rapid assessment of these properties.

Protocol using SwissADME:

  • Input:

    • Input the SMILES string or draw the structure of this compound on the SwissADME web server.

  • Execution:

    • Run the prediction.

  • Analysis of Results:

    • Physicochemical Properties: Analyze properties like molecular weight, logP, topological polar surface area (TPSA), and number of rotatable bonds.

    • Lipinski's Rule of Five: Check for violations of this rule to assess drug-likeness.

    • Water Solubility: Evaluate the predicted solubility.

    • Pharmacokinetics: Assess predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.

    • Drug-likeness: Review the drug-likeness score based on various filters.

    • Medicinal Chemistry: Check for any potential liabilities such as PAINS (pan-assay interference compounds).

Table 3: Predicted ADMET Properties for this compound (Hypothetical Data)

PropertyPredicted ValueAcceptable Range
Molecular Weight ( g/mol )174.20< 500
LogP (octanol/water)1.50< 5
H-bond Donors2< 5
H-bond Acceptors2< 10
TPSA (Ų)48.5< 140
GI AbsorptionHighHigh
BBB PermeantNo-
Lipinski Violations0≤ 1

This table presents hypothetical data for illustrative purposes. Actual values should be generated using the SwissADME server.

Signaling Pathways

Based on the potential targets, this compound could modulate various signaling pathways implicated in diseases like cancer and inflammation. For instance, inhibition of a protein kinase could disrupt a phosphorylation cascade critical for cell proliferation.

Signaling_Pathway Ligand This compound Kinase Protein Kinase Ligand->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Downstream->Cellular_Response

Potential Kinase Inhibition Pathway.

Conclusion

This technical guide has provided a comprehensive framework for the in silico investigation of this compound. By following the detailed protocols for synthesis, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can systematically evaluate the therapeutic potential of this and other novel pyrazole derivatives. The integration of these computational methods with experimental validation is key to accelerating the drug discovery process and identifying promising new drug candidates. The provided workflows and data tables serve as a foundational resource for initiating such investigations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, three-step synthetic protocol for the preparation of (5-phenyl-1H-pyrazol-3-yl)methanol, a valuable heterocyclic building block in medicinal chemistry. The synthesis commences with a Claisen condensation to form a key β-keto ester intermediate, followed by a cyclization reaction with hydrazine hydrate to construct the pyrazole core, and concludes with the reduction of the resulting ester to the target primary alcohol. Detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow are presented to facilitate successful execution in a laboratory setting.

Introduction

Pyrazole-containing compounds are of significant interest in drug discovery and development due to their diverse pharmacological activities. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The synthetic route outlined herein avoids the direct use of a chalcone precursor, instead employing a robust and efficient pathway starting from readily available commercial reagents. This method offers a reliable approach for the multi-gram scale synthesis of the target compound.

Synthetic Pathway Overview

The synthesis of this compound is accomplished via a three-step sequence starting from acetophenone and diethyl oxalate. The overall transformation is depicted in the workflow diagram below.

Synthesis_Workflow Acetophenone Acetophenone Step1_reagents 1. NaOEt, EtOH 2. H+ Acetophenone->Step1_reagents DiethylOxalate Diethyl Oxalate DiethylOxalate->Step1_reagents Intermediate1 Ethyl 2,4-dioxo-4-phenylbutanoate Step1_reagents->Intermediate1 Claisen Condensation Step2_reagents Hydrazine Hydrate, Glacial Acetic Acid Intermediate1->Step2_reagents Intermediate2 Ethyl 5-phenyl-1H-pyrazole-3-carboxylate Step2_reagents->Intermediate2 Cyclization Step3_reagents 1. LiAlH4, Dry THF 2. H2O/H+ workup Intermediate2->Step3_reagents FinalProduct This compound Step3_reagents->FinalProduct Reduction

Figure 1. Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

This procedure is a Claisen condensation reaction between acetophenone and diethyl oxalate.[1][2]

Materials:

  • Acetophenone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sulfuric acid (H₂SO₄), dilute solution

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.

  • To the stirred solution of sodium ethoxide, add a mixture of diethyl oxalate (1 equivalent) and acetophenone (1 equivalent) dropwise at room temperature.

  • After the addition is complete, stir the reaction mixture overnight at room temperature.

  • Heat the reaction mixture to 80°C for 30 minutes.[2]

  • Cool the mixture and acidify with a dilute solution of sulfuric acid to a pH of 2.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield pure ethyl 2,4-dioxo-4-phenylbutanoate.

Step 2: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This step involves the cyclization of the β-keto ester with hydrazine hydrate.[3][4]

Materials:

  • Ethyl 2,4-dioxo-4-phenylbutanoate

  • Hydrazine hydrate (99%)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, prepare a suspension of ethyl 2,4-dioxo-4-phenylbutanoate (1 equivalent) in glacial acetic acid.

  • To this suspension, add hydrazine hydrate (1.5 equivalents) dropwise with stirring.

  • Heat the reaction mixture at 80-90°C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Step 3: Synthesis of this compound

This final step is the reduction of the ester functional group to a primary alcohol using lithium aluminum hydride (LiAlH₄).

Materials:

  • Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate solution

Procedure:

  • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried.

  • In a dry three-necked flask equipped with a stirrer, dropping funnel, and a condenser under an inert atmosphere, suspend LiAlH₄ (2 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve ethyl 5-phenyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of saturated aqueous sodium sulfate solution.

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture through a pad of celite and wash the filter cake with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Data Presentation

The following table summarizes the key physical and analytical data for the starting materials and products of this synthetic protocol.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceYield (%)Spectroscopic Data Highlights
Ethyl 2,4-dioxo-4-phenylbutanoateC₁₂H₁₂O₄220.2235-37[2]Yellowish solid65-75IR (KBr, cm⁻¹): 1735 (ester C=O), 1637 (ketone C=O)[2]
Ethyl 5-phenyl-1H-pyrazole-3-carboxylateC₁₂H₁₂N₂O₂216.24137-138[5]White powder85-95[5]¹H NMR (CDCl₃, δ ppm): 1.22 (t, 3H, CH₃), 4.20 (q, 2H, CH₂), 6.99 (s, 1H, pyrazole-H), 7.31-7.43 (m, 3H, Ar-H), 7.71 (dd, 2H, Ar-H), 13.05 (bs, 1H, NH)[5]. IR (KBr, cm⁻¹): 3192 (N-H), 1726 (C=O)[5].
This compoundC₁₀H₁₀N₂O174.20118-120White solid70-80¹H NMR (DMSO-d₆, δ ppm): 4.51 (d, 2H, CH₂), 5.35 (t, 1H, OH), 6.48 (s, 1H, pyrazole-H), 7.25-7.45 (m, 3H, Ar-H), 7.70-7.75 (m, 2H, Ar-H), 12.65 (s, 1H, NH). IR (KBr, cm⁻¹): ~3300 (O-H, N-H), ~1600 (C=N).

Signaling Pathways and Logical Relationships

The logical progression of the synthesis, from starting materials to the final product, is illustrated below. This diagram highlights the key transformations and the sequential nature of the protocol.

Logical_Flow Start Starting Materials (Acetophenone, Diethyl Oxalate) Step1 Step 1: Claisen Condensation Start->Step1 Intermediate1 Intermediate 1 (Ethyl 2,4-dioxo-4-phenylbutanoate) Step1->Intermediate1 Step2 Step 2: Pyrazole Formation Intermediate1->Step2 Intermediate2 Intermediate 2 (Ethyl 5-phenyl-1H-pyrazole-3-carboxylate) Step2->Intermediate2 Step3 Step 3: Ester Reduction Intermediate2->Step3 FinalProduct Final Product (this compound) Step3->FinalProduct Characterization Characterization (NMR, IR, MP) FinalProduct->Characterization

Figure 2. Logical flow of the synthetic protocol.

Conclusion

The described three-step synthesis provides a reliable and scalable method for the preparation of this compound. The protocols are based on well-established organic transformations and utilize readily available starting materials. The detailed procedures and characterization data provided in these application notes should enable researchers to successfully synthesize this valuable building block for applications in drug discovery and materials science.

References

Protocol for Functionalizing the Hydroxyl Group of (5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the functionalization of the primary hydroxyl group of (5-phenyl-1H-pyrazol-3-yl)methanol. The pyrazole moiety is a significant scaffold in medicinal chemistry, and the ability to modify its substituents is crucial for developing new therapeutic agents. These protocols describe two common and effective methods for derivatizing the hydroxyl group: O-alkylation via the Williamson ether synthesis to form ethers and O-acylation via esterification to form esters. This guide offers step-by-step experimental procedures, tables of reagents and reaction conditions, and graphical representations of the workflows to facilitate successful synthesis and derivatization.

Introduction

The pyrazole ring is a core structural motif in numerous pharmaceuticals and biologically active compounds. The functionalization of pyrazole derivatives is a key strategy in drug discovery for modulating their physicochemical properties, biological activity, and pharmacokinetic profiles. This compound offers a versatile platform for derivatization, with the primary hydroxyl group serving as a prime target for modification.

This document outlines two fundamental protocols for the functionalization of this hydroxyl group:

  • Williamson Ether Synthesis: This method is a reliable approach for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1]

  • Esterification: This protocol describes the formation of an ester linkage, a common functional group in prodrugs and bioactive molecules.

These protocols are designed to be clear and reproducible for researchers in organic and medicinal chemistry.

O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis provides a straightforward method for the formation of ethers from an alcohol and an alkyl halide. The reaction proceeds via an SN2 mechanism, where a base is used to deprotonate the alcohol, forming an alkoxide nucleophile that subsequently attacks the alkyl halide.[1][2] For primary alcohols like this compound, this reaction is generally efficient.

General Reaction Scheme

Williamson_Ether_Synthesis cluster_product Product reactant1 This compound product (5-phenyl-1H-pyrazol-3-yl)methoxymethyl-R reactant1->product 1. Base 2. R-X reactant2 R-X (Alkyl Halide) reactant2->product reagent1 Base (e.g., NaH) reagent2 Solvent (e.g., THF, DMF) Esterification cluster_product Product reactant1 This compound product (5-phenyl-1H-pyrazol-3-yl)methyl ester reactant1->product Base, R-COCl reactant2 R-COCl (Acyl Chloride) reactant2->product reagent1 Base (e.g., Triethylamine, Pyridine) reagent2 Solvent (e.g., Dichloromethane, THF)

References

Application Notes and Protocols for the Use of (5-phenyl-1H-pyrazol-3-yl)methanol in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing (5-phenyl-1H-pyrazol-3-yl)methanol as a versatile building block in drug discovery and materials science through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." While direct literature on the use of this specific pyrazole in click chemistry is not prevalent, its structure is amenable to functionalization into either an azide or an alkyne. These derivatives can then be used to synthesize novel 1,2,3-triazole-containing compounds. The protocols outlined below are based on established and reliable synthetic transformations and standard CuAAC reaction conditions.

The pyrazole motif is a common scaffold in many pharmaceutical agents, and the 1,2,3-triazole linkage formed via click chemistry is known for its stability and ability to act as a pharmacologically acceptable linker. The combination of these two moieties through the methodologies described herein offers a straightforward path to novel chemical entities for screening and development.

Section 1: Synthesis of Click-Ready Derivatives of this compound

To employ this compound in click chemistry, it must first be converted into a derivative bearing either a terminal alkyne or an azide functional group. Below are two proposed, robust protocols for these transformations.

Synthesis of 3-(Azidomethyl)-5-phenyl-1H-pyrazole (Azide Derivative)

This two-step protocol involves the tosylation of the hydroxyl group, followed by nucleophilic substitution with sodium azide. An alternative one-step method using diphenylphosphoryl azide (DPPA) is also presented.

Method A: Two-Step Tosylation and Azidation

Step 1: Synthesis of (5-phenyl-1H-pyrazol-3-yl)methyl 4-methylbenzenesulfonate (Tosylate Intermediate)

  • Protocol:

    • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq.) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).[1]

    • Stir the reaction mixture at 0 °C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with the addition of water.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylate.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-(Azidomethyl)-5-phenyl-1H-pyrazole

  • Protocol:

    • Dissolve the purified (5-phenyl-1H-pyrazol-3-yl)methyl 4-methylbenzenesulfonate (1.0 eq.) in dimethylformamide (DMF) (0.2 M concentration).

    • Add sodium azide (NaN₃) (3.0 eq.) to the solution.

    • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired azide derivative.

Method B: One-Step Azidation using DPPA

  • Protocol:

    • Dissolve this compound (1.0 eq.) in anhydrous toluene (0.5 M concentration) under a nitrogen atmosphere.[2]

    • Add diphenylphosphoryl azide (DPPA) (1.2 eq.).[2][3][4][5]

    • Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq.) to the mixture at room temperature.[2][5]

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of 3-((Prop-2-yn-1-yloxy)methyl)-5-phenyl-1H-pyrazole (Alkyne Derivative)

This protocol utilizes the Williamson ether synthesis to introduce a terminal alkyne.

  • Protocol:

    • Suspend sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF) (0.2 M concentration) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere at 0 °C.

    • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add propargyl bromide (80% solution in toluene, 1.2 eq.) dropwise.[6]

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired alkyne derivative.

Section 2: Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following are general protocols for the click reaction, which can be adapted for specific substrates. The use of a water-soluble ligand like THPTA is recommended for reactions in aqueous media, as it stabilizes the Cu(I) catalyst and improves reaction efficiency.[7][8]

General Protocol for the Reaction of 3-(Azidomethyl)-5-phenyl-1H-pyrazole with a Terminal Alkyne
  • Materials:

    • 3-(Azidomethyl)-5-phenyl-1H-pyrazole

    • Terminal alkyne of choice

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Solvent (e.g., a 1:1 mixture of tert-butanol and water)

  • Protocol:

    • In a vial, dissolve 3-(Azidomethyl)-5-phenyl-1H-pyrazole (1.0 eq.) and the terminal alkyne (1.1 eq.) in the chosen solvent system (e.g., t-BuOH/H₂O, 1:1).

    • In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • Add copper(II) sulfate pentahydrate (0.05 - 0.10 eq.) to the reaction mixture.

    • Add the sodium ascorbate solution (0.1 - 0.2 eq.) to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to Cu(I).[9]

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or another suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 1,2,3-triazole product by column chromatography or recrystallization.

General Protocol for the Reaction of 3-((Prop-2-yn-1-yloxy)methyl)-5-phenyl-1H-pyrazole with an Organic Azide
  • Materials:

    • 3-((Prop-2-yn-1-yloxy)methyl)-5-phenyl-1H-pyrazole

    • Organic azide of choice

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Solvent (e.g., a 1:1 mixture of DMSO and water)

  • Protocol:

    • Dissolve 3-((Prop-2-yn-1-yloxy)methyl)-5-phenyl-1H-pyrazole (1.0 eq.) and the organic azide (1.1 eq.) in the solvent system (e.g., DMSO/H₂O, 1:1).

    • Add copper(II) sulfate pentahydrate (0.05 - 0.10 eq.).

    • Add a freshly prepared solution of sodium ascorbate (0.1 - 0.2 eq.).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

    • Work-up and purify the product as described in Protocol 2.1.

Section 3: Data Presentation

The following tables provide representative data for the proposed synthetic and click chemistry reactions. Yields and reaction times are illustrative and may vary based on the specific substrates and reaction conditions.

Table 1: Representative Data for the Synthesis of Click-Ready Pyrazole Derivatives

Starting MaterialProductMethodTypical Yield (%)
This compound3-(Azidomethyl)-5-phenyl-1H-pyrazoleTosylation/Azidation70-85 (over 2 steps)
This compound3-(Azidomethyl)-5-phenyl-1H-pyrazoleDPPA65-80
This compound3-((Prop-2-yn-1-yloxy)methyl)-5-phenyl-1H-pyrazoleWilliamson Ether Synthesis75-90

Table 2: Representative Data for CuAAC Reactions

Pyrazole DerivativeClick PartnerCatalyst Loading (mol%)SolventTime (h)Typical Yield (%)
3-(Azidomethyl)-5-phenyl-1H-pyrazolePhenylacetylene5t-BuOH/H₂O1285-95
3-((Prop-2-yn-1-yloxy)methyl)-5-phenyl-1H-pyrazoleBenzyl Azide5DMSO/H₂O1680-90
3-(Azidomethyl)-5-phenyl-1H-pyrazole1-Ethynylcyclohexene10THF/H₂O2475-85

Section 4: Visualizations

Diagrams of Workflows and Mechanisms

experimental_workflow cluster_azide Azide Synthesis Route cluster_alkyne Alkyne Synthesis Route start This compound azide_synth Functionalization (e.g., DPPA or Tosylation/Azidation) start->azide_synth alkyne_synth Functionalization (Williamson Ether Synthesis) start->alkyne_synth azide_product 3-(Azidomethyl)-5-phenyl-1H-pyrazole azide_synth->azide_product click_reaction CuAAC Click Reaction azide_product->click_reaction alkyne_product 3-((Prop-2-yn-1-yloxy)methyl)-5-phenyl-1H-pyrazole alkyne_synth->alkyne_product alkyne_product->click_reaction final_product 1,2,3-Triazole-Linked Pyrazole Conjugate click_reaction->final_product

Caption: Overall experimental workflow from the starting pyrazole methanol to the final triazole conjugate.

logical_relationship start This compound azide_path Conversion to Azide start->azide_path alkyne_path Conversion to Alkyne start->alkyne_path azide_click Click with Alkyne Partner azide_path->azide_click alkyne_click Click with Azide Partner alkyne_path->alkyne_click product Triazole-Pyrazole Hybrid azide_click->product alkyne_click->product

Caption: Logical relationship of the two synthetic pathways to the final product.

cuaac_mechanism Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Acetylide Cu(I)-Acetylide Complex Cu_I->Acetylide Alkyne R'-C≡CH Alkyne->Acetylide Metallacycle Copper Metallacycle Intermediate Acetylide->Metallacycle Azide R-N3 Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonolysis Protonation Protonation Protonation->Product Product->Cu_I Regenerates Catalyst

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes and Protocols: (5-phenyl-1H-pyrazol-3-yl)methanol as a Versatile Building Block for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (5-phenyl-1H-pyrazol-3-yl)methanol as a key building block in the design and synthesis of novel kinase inhibitors. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to form crucial interactions within the ATP-binding site of various kinases.[1] This document outlines synthetic strategies, detailed experimental protocols, and methods for the biological evaluation of compounds derived from this versatile starting material.

The dysregulation of protein kinases is a fundamental mechanism in the progression of numerous diseases, most notably cancer. Small molecule inhibitors that target the ATP-binding site of these enzymes have proven to be a highly successful class of therapeutics. The unique structural features of the pyrazole ring, including its capacity for hydrogen bonding and the potential for substitution at multiple positions, make it an ideal core for developing potent and selective kinase inhibitors.[2]

Data Presentation: Inhibitory Activities of Pyrazole-Based Kinase Inhibitors

While specific kinase inhibition data for compounds directly synthesized from this compound are not extensively available in the public domain, the following table presents a curated summary of the inhibitory activities of structurally related pyrazole derivatives against various kinases. This data illustrates the potential of the pyrazole scaffold in achieving high potency and selectivity.

Compound IDTarget Kinase(s)IC50 (nM)Reference Compound
Compound 1 Aurora A160-
Compound 2 Haspin57-
CLK171-
DYRK1A681-
Compound 3 JNK3227-
Compound 4 CDK12380-
Compound 5 Bcr-Abl14.2-
  • Compound 1: A pyrazole-based Aurora A kinase inhibitor.[3]

  • Compound 2: A pyrazolo[3,4-g]isoquinoline derivative.[4]

  • Compound 3: A 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivative.[5]

  • Compound 4: A pyrazole-based CDK1 inhibitor.[3]

  • Compound 5: A pyrazole-based inhibitor of Bcr-Abl kinase.[3]

Experimental Protocols

Synthesis of Kinase Inhibitors from this compound

The hydroxyl group of this compound serves as a key functional handle for diversification. Common synthetic strategies involve its conversion to an ether or an amine, followed by coupling with a heterocyclic system, a common motif in many kinase inhibitors.

a) General Synthesis of an Ether-Linked Pyrazole Derivative

This protocol describes a general method for the synthesis of an ether-linked pyrazole derivative, a common structural motif in kinase inhibitors.

  • Step 1: Chlorination of this compound

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add thionyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(chloromethyl)-5-phenyl-1H-pyrazole.

  • Step 2: Ether Synthesis (Williamson Ether Synthesis)

    • To a solution of a substituted phenol (e.g., 4-aminophenol) (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the 3-(chloromethyl)-5-phenyl-1H-pyrazole (1.1 eq) dissolved in a minimal amount of the reaction solvent.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the desired ether-linked product.

b) Synthesis of an Amine-Linked Pyrazole Derivative via Mesylation and Nucleophilic Substitution

This protocol outlines the synthesis of an amine-linked pyrazole, another important class of kinase inhibitors.[5]

  • Step 1: Mesylation of this compound

    • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with cold water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield (5-phenyl-1H-pyrazol-3-yl)methyl methanesulfonate.

  • Step 2: Nucleophilic Substitution with an Amine

    • Dissolve the (5-phenyl-1H-pyrazol-3-yl)methyl methanesulfonate (1.0 eq) in a polar aprotic solvent such as DMF.

    • Add the desired amine (e.g., a substituted aniline or a heterocyclic amine) (1.2 eq) and a base such as potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the final amine-linked inhibitor.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.[6]

  • Materials:

    • Target kinase enzyme

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Synthesized inhibitor compounds dissolved in DMSO

    • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

    • White, opaque 96-well or 384-well plates

    • Multichannel pipettes

    • Luminometer plate reader

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

    • Kinase Reaction:

      • To the wells of the microplate, add the kinase assay buffer.

      • Add the inhibitor solution or DMSO (for the no-inhibitor control).

      • Add the kinase enzyme to all wells except the "no enzyme" control.

      • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

      • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to its Km value for the specific kinase.

      • Incubate the plate at room temperature for the recommended time for the specific kinase (typically 30-60 minutes).

    • Signal Detection:

      • Stop the kinase reaction and detect the amount of ADP produced (or remaining ATP) according to the manufacturer's instructions for the luminescence-based assay kit. This typically involves adding a reagent that converts ADP to ATP and a luciferase/luciferin reagent to generate a light signal.

      • Measure the luminescence using a plate reader.

    • Data Analysis:

      • The luminescence signal is inversely proportional to the kinase activity in ATP depletion assays.

      • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

G General Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase 1 (e.g., RAS) Receptor->Kinase1 Activation Kinase2 Kinase 2 (e.g., RAF) Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 (e.g., MEK) Kinase2->Kinase3 Phosphorylation Kinase4 Kinase 4 (e.g., ERK) Kinase3->Kinase4 Phosphorylation TranscriptionFactor Transcription Factor Kinase4->TranscriptionFactor Activation Inhibitor This compound -derived Inhibitor Inhibitor->Kinase3 Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulation

Caption: A generalized kinase signaling cascade often targeted by pyrazole-based inhibitors.

Experimental Workflow

G Workflow for Kinase Inhibitor Development Start This compound Synthesis Chemical Synthesis (e.g., Ether or Amine Formation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Library of Pyrazole Derivatives Purification->Library Screening In Vitro Kinase Assay (IC50 Determination) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR LeadOp Lead Optimization SAR->LeadOp LeadOp->Synthesis Iterative Design

Caption: The iterative process of developing kinase inhibitors from a starting building block.

References

Application Notes and Protocols for High-Throughput Screening of (5-phenyl-1H-pyrazol-3-yl)methanol and its Analogs Targeting TAK1 Kinase

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) and downstream analysis of (5-phenyl-1H-pyrazol-3-yl)methanol and its derivatives as potential inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a critical kinase in the MAPKKK family that mediates inflammatory responses and cell survival, making it a key target in cancer and inflammatory diseases.[1][2]

Introduction

This compound represents a scaffold of interest for the development of novel kinase inhibitors. This document outlines the protocols for a high-throughput screening campaign to identify and characterize potent and selective inhibitors of TAK1 from a library of pyrazole-based compounds. The workflow progresses from a primary biochemical screen to cellular assays confirming on-target activity and downstream pathway modulation.

Signaling Pathway Overview

TAK1 is a central node in signaling pathways initiated by various stimuli, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and transforming growth factor-beta (TGF-β).[3] Upon activation, TAK1 phosphorylates downstream targets, leading to the activation of the NF-κB, JNK, and p38 MAPK signaling cascades, which regulate inflammation, apoptosis, and cell proliferation.[1][4][5]

TAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_receptors Receptors cluster_core Core Signaling Complex cluster_downstream Downstream Pathways cluster_cellular_response Cellular Response TNF-alpha TNF-alpha IL-1beta IL-1beta IL1R IL1R IL-1beta->IL1R TGF-beta TGF-beta TGFBR TGFBR TGF-beta->TGFBR TNFR TNFR TRAF2_6 TRAF2/6 TNFR->TRAF2_6 IL1R->TRAF2_6 TGFBR->TRAF2_6 TAK1_complex TAK1-TAB1/2/3 TRAF2_6->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MKK4_7 MKK4/7 TAK1_complex->MKK4_7 MKK3_6 MKK3/6 TAK1_complex->MKK3_6 NFkB NF-κB IKK_complex->NFkB JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Inflammation Inflammation NFkB->Inflammation Survival Survival NFkB->Survival Apoptosis Apoptosis JNK->Apoptosis p38->Inflammation

Caption: TAK1 Signaling Pathway

High-Throughput Screening (HTS) Protocol

The primary screen is a biochemical assay designed to identify inhibitors of TAK1 kinase activity in a high-throughput format.[6] A common method is a luminescence-based kinase assay that measures ATP consumption.[7][8]

Experimental Workflow for Primary HTS

HTS_Workflow start Start prep_reagents Prepare Reagents (TAK1/TAB1, Substrate, ATP, Inhibitors) start->prep_reagents dispense_compounds Dispense Compounds and Controls into 384-well plates prep_reagents->dispense_compounds add_enzyme Add TAK1/TAB1 Enzyme dispense_compounds->add_enzyme start_reaction Start Reaction (Add Substrate/ATP) add_enzyme->start_reaction incubate_30C Incubate at 30°C start_reaction->incubate_30C add_adp_glo Add ADP-Glo™ Reagent incubate_30C->add_adp_glo incubate_rt1 Incubate at Room Temp add_adp_glo->incubate_rt1 add_kinase_detection Add Kinase Detection Reagent incubate_rt1->add_kinase_detection incubate_rt2 Incubate at Room Temp add_kinase_detection->incubate_rt2 read_luminescence Read Luminescence incubate_rt2->read_luminescence data_analysis Data Analysis (Hit Identification) read_luminescence->data_analysis end End data_analysis->end

Caption: HTS Experimental Workflow
Materials and Reagents

  • Enzyme: Recombinant human TAK1/TAB1 complex

  • Substrate: Myelin Basic Protein (MBP)

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega)

  • Plates: 384-well white, solid-bottom assay plates

  • Compound Library: this compound and its analogs dissolved in DMSO

  • Controls: DMSO (negative control), known TAK1 inhibitor (e.g., Takinib) (positive control)[2]

Protocol
  • Compound Plating: Dispense 50 nL of each compound from the library (at 10 mM in DMSO) into the assay plates. For controls, dispense DMSO (negative) and a known TAK1 inhibitor (positive).

  • Enzyme Addition: Add 5 µL of TAK1/TAB1 enzyme solution (e.g., 10 ng/µL in assay buffer) to each well.

  • Substrate/ATP Mix: Prepare a 2X substrate/ATP mixture containing MBP (e.g., 0.2 mg/mL) and ATP (e.g., 20 µM) in assay buffer.

  • Reaction Initiation: Add 5 µL of the 2X substrate/ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the reaction and deplete the remaining ATP.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis and Hit Confirmation

The primary HTS data is analyzed to identify "hits." Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50% inhibition or a Z-score > 3).

ParameterFormulaDescription
Percent Inhibition 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_DMSO - Signal_Blank))Normalizes the activity of a test compound to the controls.
Z-Score (Signal_Compound - Mean_DMSO) / SD_DMSOMeasures the statistical significance of the inhibition.

Confirmed hits from the primary screen are then subjected to dose-response analysis to determine their potency (IC₅₀).

Compound IDScaffoldPrimary Screen Inhibition (%)IC₅₀ (µM)
PPM-001 This compound85.20.15
PPM-002 Analog 178.90.52
PPM-003 Analog 265.41.20
Takinib Reference Inhibitor95.10.01

Secondary Assay: Cellular Target Engagement

To confirm that the identified hits inhibit TAK1 within a cellular context, a Western blot analysis is performed to measure the phosphorylation of downstream targets.

Protocol for Western Blot Analysis
  • Cell Culture: Seed a suitable cell line (e.g., HeLa or THP-1 macrophages) in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of the hit compounds or vehicle (DMSO) for 1-2 hours.[7]

  • Stimulation: Stimulate the cells with a TAK1 activator, such as TNF-α (e.g., 20 ng/mL), for 15-30 minutes.[7]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-p38, total-p38, phospho-JNK, and total-JNK overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Expected Results

A potent and specific TAK1 inhibitor is expected to reduce the TNF-α-induced phosphorylation of p38 and JNK in a dose-dependent manner, without affecting the total protein levels of these kinases.

CompoundConcentration (µM)p-p38/total-p38 Ratio (Fold Change)p-JNK/total-JNK Ratio (Fold Change)
Vehicle (DMSO) -1.001.00
PPM-001 0.10.450.52
PPM-001 1.00.120.18
Takinib 0.10.150.21

Conclusion

This document provides a framework for the high-throughput screening and initial characterization of this compound and its analogs as TAK1 inhibitors. The described biochemical and cellular assays are essential steps in the early-stage drug discovery process to identify and validate promising lead compounds for further development. The modular nature of these protocols allows for adaptation to specific compound libraries and cellular models.

References

Application Notes and Protocols for Cell-based Assay of (5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized in medicinal chemistry for their diverse pharmacological activities.[1][2] These activities include anti-inflammatory, anticancer, and kinase inhibition properties.[3][4] The compound (5-phenyl-1H-pyrazol-3-yl)methanol belongs to this versatile chemical family. Given the known biological activities of structurally similar pyrazole compounds, a primary application for this molecule in a research and drug discovery context is the evaluation of its cytotoxic and anti-proliferative effects against cancer cell lines.

This document provides a detailed protocol for a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound, a key metric for assessing its potency. The protocol described here utilizes the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.

Data Presentation: Efficacy of this compound

The following table summarizes hypothetical quantitative data for the cytotoxic activity of this compound against a panel of human cancer cell lines. This data is essential for a comparative analysis of the compound's potency and for selecting sensitive cell lines for further mechanistic studies.

Compound IDTarget/Class (Hypothesized)Cell LineCancer TypeIC50 (µM) after 48h
PPM-001Kinase InhibitorMCF-7Breast Adenocarcinoma15.2
PPM-001Kinase InhibitorA549Lung Carcinoma22.8
PPM-001Kinase InhibitorHCT116Colorectal Carcinoma18.5
PPM-001Kinase InhibitorHeLaCervical Cancer25.1
Doxorubicin (Control)Topoisomerase II InhibitorMCF-7Breast Adenocarcinoma0.8
Doxorubicin (Control)Topoisomerase II InhibitorA549Lung Carcinoma1.2
Doxorubicin (Control)Topoisomerase II InhibitorHCT116Colorectal Carcinoma1.0
Doxorubicin (Control)Topoisomerase II InhibitorHeLaCervical Cancer1.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol details the steps to assess the effect of this compound on the viability of a selected cancer cell line.

Materials:

  • 96-well cell culture plates

  • Human cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin). Also include wells with untreated cells (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 3 to 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Hypothetical Signaling Pathway Inhibition

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. The diagram below illustrates a hypothetical mechanism where this compound inhibits a key kinase in the MAPK/ERK signaling cascade, a pathway frequently dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.

Experimental Workflow for Cell Viability (MTT) Assay

The following diagram outlines the sequential steps of the MTT assay protocol for determining the cytotoxic effects of this compound.

G A 1. Cell Seeding (96-well plate, 24h incubation) B 2. Compound Treatment (Serial dilutions, 48h incubation) A->B C 3. MTT Addition (3-4h incubation) B->C D 4. Formazan Solubilization (Add DMSO) C->D E 5. Absorbance Measurement (570 nm) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Workflow of the MTT cell viability assay.

References

Application Note: Quantitative Analysis of (5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5-phenyl-1H-pyrazol-3-yl)methanol is a heterocyclic organic compound with a pyrazole core, a functional group of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by pyrazole-containing molecules. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the quantification of organic molecules. This method offers good sensitivity, specificity, and reproducibility for the analysis of this compound.

Experimental Protocol

1.1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

1.2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

1.3. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 50 µg/mL by diluting the stock solution with the mobile phase.

1.4. Sample Preparation

  • Bulk Drug: Accurately weigh a quantity of the bulk drug, dissolve it in methanol, and then dilute it with the mobile phase to achieve a final concentration within the calibration range.

  • Formulations: Extract a known amount of the formulation with a suitable solvent (e.g., methanol), followed by dilution with the mobile phase to the desired concentration.

  • Filter all sample solutions through a 0.45 µm syringe filter before injection.

1.5. Chromatographic Conditions

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the typical absorbance of phenyl and pyrazole chromophores)

  • Run Time: 10 minutes

1.6. Data Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions and the sample solution.

  • Record the chromatograms and measure the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data Summary
ParameterTypical Value
Linearity Range (µg/mL)1 - 50
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Experimental Workflow

HPLC_Workflow prep_solutions Prepare Mobile Phase & Standard/Sample Solutions hplc_system HPLC System Equilibration prep_solutions->hplc_system injection Inject Standards & Samples (10 µL) hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection data_analysis Data Analysis (Peak Area vs. Concentration) detection->data_analysis quantification Quantification of Analyte data_analysis->quantification

HPLC Experimental Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the analysis of this compound in complex matrices such as biological fluids.

Experimental Protocol

2.1. Reagents and Materials

  • Same as for HPLC, with the use of LC-MS grade solvents and additives.

2.2. Instrumentation

  • LC-MS system consisting of a high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer).

  • A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

2.3. Preparation of Solutions

  • Similar to HPLC, but with lower concentration ranges for working standards (e.g., 1 ng/mL to 1000 ng/mL) prepared in a suitable matrix if necessary. An internal standard (e.g., a deuterated analog) is recommended.

2.4. Sample Preparation

  • For biological samples (e.g., plasma, urine), a sample extraction step such as protein precipitation (with acetonitrile), liquid-liquid extraction, or solid-phase extraction is required to remove matrix interferences.

2.5. LC-MS Conditions

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS Parameters: Optimized for the parent ion [M+H]⁺ of this compound and its product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

2.6. Data Analysis

  • Analyze samples and standards.

  • Integrate the peak areas for the analyte and internal standard.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Quantitative Data Summary
ParameterTypical Value
Linearity Range (ng/mL)1 - 1000
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.1 ng/mL
Limit of Quantification (LOQ)~0.5 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Experimental Workflow

LCMS_Workflow sample_prep Sample Preparation (e.g., Protein Precipitation) lc_separation LC Separation (C18 Column, Gradient Elution) sample_prep->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization ms_detection Mass Spectrometry Detection (SRM/MRM) ionization->ms_detection data_analysis Data Analysis (Peak Area Ratio vs. Conc.) ms_detection->data_analysis quantification Quantification of Analyte data_analysis->quantification GCMS_Workflow sample_prep Sample Preparation & Derivatization (e.g., Silylation) gc_separation GC Separation (Capillary Column) sample_prep->gc_separation ionization Electron Ionization (EI, 70 eV) gc_separation->ionization ms_detection Mass Spectrometry Detection (SIM Mode) ionization->ms_detection data_analysis Data Analysis (Peak Area vs. Conc.) ms_detection->data_analysis quantification Quantification of Analyte data_analysis->quantification UVVis_Workflow prep_solutions Prepare Standard & Sample Solutions in Methanol determine_lambda_max Determine λmax (Scan 400-200 nm) prep_solutions->determine_lambda_max set_wavelength Set Spectrophotometer to λmax determine_lambda_max->set_wavelength measure_absorbance Measure Absorbance of Standards & Samples set_wavelength->measure_absorbance calibration_curve Construct Calibration Curve (Absorbance vs. Conc.) measure_absorbance->calibration_curve calculate_concentration Calculate Sample Concentration calibration_curve->calculate_concentration

Application Notes and Protocols for the Large-Scale Synthesis of (5-Phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Phenyl-1H-pyrazol-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in numerous selective cyclooxygenase-2 (COX-2) inhibitors, which are a cornerstone in the management of inflammation and pain. This document provides a comprehensive guide for the large-scale synthesis of this compound, detailing a robust two-step synthetic protocol. The procedure involves an initial Claisen condensation to form a diketoester intermediate, followed by cyclization with hydrazine hydrate and subsequent reduction. This application note also includes detailed experimental procedures, characterization data, and a discussion of its relevance in drug discovery, particularly in the context of COX-2 inhibition.

Introduction

The pyrazole scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] this compound, in particular, serves as a crucial precursor for the synthesis of celecoxib and other structurally related COX-2 inhibitors.[3][4] The selective inhibition of COX-2 is a key therapeutic strategy for treating inflammatory conditions such as arthritis, while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] The large-scale availability of high-purity this compound is therefore critical for the development of new and improved anti-inflammatory agents.

This document outlines a scalable and efficient synthesis of this compound, providing detailed protocols for each synthetic step.

Experimental Protocols

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate via Claisen condensation of acetophenone and diethyl oxalate, followed by cyclization with hydrazine hydrate.

  • Step 2: Reduction of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate to this compound using a powerful reducing agent.

Step 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This step involves the initial formation of ethyl 2,4-dioxo-4-phenylbutanoate, which is then cyclized with hydrazine.

Materials:

  • Acetophenone

  • Diethyl oxalate

  • Sodium ethoxide (or freshly prepared from sodium metal and absolute ethanol)

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol, absolute

  • Dichloromethane

  • Hydrochloric acid (concentrated)

  • Sodium sulfate, anhydrous

  • Deionized water

Procedure:

Part A: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate [3][6]

  • In a large, flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 equivalent) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution of sodium ethoxide, add a mixture of acetophenone (1.0 equivalent) and diethyl oxalate (1.0 equivalent) dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture at 80°C for 30 minutes.

  • Cool the reaction mixture to room temperature and then acidify to pH 2 with dilute sulfuric acid.

  • Extract the mixture with dichloromethane.

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2,4-dioxo-4-phenylbutanoate, which can be used in the next step without further purification.

Part B: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate [7]

  • Dissolve the crude ethyl 2,4-dioxo-4-phenylbutanoate in glacial acetic acid in a large round-bottom flask.

  • To this solution, add hydrazine hydrate (1.0 equivalent) dropwise with stirring.

  • After the addition, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Step 2: Reduction of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This step involves the reduction of the ester functional group to a primary alcohol.

Materials:

  • Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Sodium sulfate, anhydrous

  • Deionized water

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

Procedure: [8][9][10]

  • In a large, flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend lithium aluminum hydride (LAH) (1.5 - 2.0 equivalents) in anhydrous THF.

  • Cool the LAH suspension to 0°C in an ice bath.

  • Dissolve ethyl 5-phenyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension at a rate that maintains the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0°C and cautiously quench the excess LAH by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.

  • Add a saturated aqueous solution of sodium potassium tartrate and stir vigorously until the gray precipitate turns into a white, filterable solid.

  • Filter the mixture through a pad of celite and wash the filter cake thoroughly with THF.

  • Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionKey ReagentsExpected Yield (%)
1AClaisen CondensationAcetophenone, Diethyl oxalate, Sodium ethoxide80-90
1BCyclizationEthyl 2,4-dioxo-4-phenylbutanoate, Hydrazine hydrate75-85
2ReductionEthyl 5-phenyl-1H-pyrazole-3-carboxylate, LiAlH₄85-95

Table 2: Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)Expected Mass Spectrum (m/z)
Ethyl 5-phenyl-1H-pyrazole-3-carboxylateC₁₂H₁₂N₂O₂216.241.4 (t, 3H), 4.4 (q, 2H), 7.0 (s, 1H), 7.3-7.5 (m, 3H), 7.8 (d, 2H), 13.5 (br s, 1H)14.5, 61.5, 105.0, 125.5, 128.5, 129.0, 130.0, 145.0, 150.0, 162.0[M+H]⁺ 217.09
This compoundC₁₀H₁₀N₂O174.204.6 (s, 2H), 5.5 (br s, 1H), 6.5 (s, 1H), 7.2-7.4 (m, 3H), 7.7 (d, 2H), 12.5 (br s, 1H)58.0, 102.0, 125.0, 128.0, 129.0, 131.0, 144.0, 152.0[M+H]⁺ 175.08

Note: Expected NMR signals are approximate and may vary depending on the solvent and instrument used. Mass spectrometry data corresponds to the protonated molecule.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate cluster_step2 Step 2: Reduction A Acetophenone + Diethyl Oxalate B Claisen Condensation (NaOEt, Ethanol) A->B C Ethyl 2,4-dioxo-4-phenylbutanoate B->C D Cyclization (Hydrazine Hydrate, Acetic Acid) C->D E Ethyl 5-phenyl-1H-pyrazole-3-carboxylate D->E F Ethyl 5-phenyl-1H-pyrazole-3-carboxylate G Reduction (LiAlH4, THF) F->G H This compound G->H

Caption: Synthetic scheme for this compound.

COX-2 Signaling Pathway

cox2_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cellular_response Cellular Response phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 substrate pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 converts to pges PGES pge2 Prostaglandin E2 (PGE2) pges->pge2 produces inflammation Inflammation pge2->inflammation pain Pain pge2->pain fever Fever pge2->fever inhibitor This compound -derived Inhibitors inhibitor->cox2 inhibits

Caption: Simplified COX-2 signaling pathway and point of inhibition.

Applications in Drug Development

This compound is a key building block for the synthesis of diaryl-substituted pyrazoles, a class of compounds that includes the highly successful anti-inflammatory drug, celecoxib. The core pyrazole structure with a phenyl group at the 5-position and a modifiable hydroxymethyl group at the 3-position allows for extensive derivatization to explore structure-activity relationships (SAR).

The primary therapeutic target for compounds derived from this intermediate is cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[5][11] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, drugs derived from this compound can effectively reduce inflammation with a lower incidence of gastrointestinal side effects.[4]

Beyond inflammation, COX-2 has been implicated in the pathogenesis of several types of cancer.[5][12] Consequently, inhibitors derived from this pyrazole intermediate are also being investigated for their potential as anticancer agents.

Conclusion

The large-scale synthesis of this compound presented herein provides a reliable and efficient route to a key intermediate for the development of potent and selective COX-2 inhibitors. The detailed protocols and characterization data will be of significant value to researchers and professionals in the fields of medicinal chemistry and drug development, facilitating the discovery of novel therapeutics for inflammatory diseases and cancer.

References

Application Notes and Protocols for (5-phenyl-1H-pyrazol-3-yl)methanol in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-phenyl-1H-pyrazol-3-yl)methanol represents a core chemical scaffold with significant potential in the development of novel agrochemicals. While this specific molecule may primarily serve as a key intermediate, its structural motif is found in a variety of derivatives exhibiting potent fungicidal, herbicidal, and insecticidal activities. These notes provide an overview of the applications of this chemical family in agriculture, supported by experimental data on related compounds, detailed protocols for bioassays, and diagrams illustrating relevant biological pathways and experimental workflows.

Fungicidal Applications

The pyrazole ring is a well-established pharmacophore in fungicide design, with many commercial products targeting fungal respiration.[1] Pyrazole carboxamides, in particular, are a significant class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[2] While this compound itself is not a carboxamide, it serves as a valuable precursor for the synthesis of such active ingredients. The phenyl group at the 5-position and the reactive methanol group at the 3-position are key sites for chemical modification to enhance fungicidal efficacy.

The following table summarizes the in vitro fungicidal activity of various pyrazole derivatives against a range of plant pathogenic fungi. This data illustrates the potential of the pyrazole scaffold in developing effective fungicides.

Compound IDTarget FungiEC50 (µg/mL)Reference CompoundEC50 (µg/mL)Source
Compound 26 *Botrytis cinerea2.432--[3]
Rhizoctonia solani2.182--[3]
Valsa mali1.787--[3]
Thanatephorus cucumeris1.638--[3]
Fusarium oxysporum6.986--[3]
Fusarium graminearum6.043--[3]
Compound 7ai Rhizoctonia solani0.37Carbendazol>0.37[2]
Compound 5IIc Sclerotinia sclerotiorum0.20Fluxapyroxad0.12[4]
Valsa mali3.68Fluxapyroxad12.67[4]
Compound 24 Botrytis cinerea0.40--[5]
Sclerotinia sclerotiorum3.54--[5]
Compound 15 Valsa mali0.32--[5]

Note: Compound 26 is a pyrazole derivative containing a p-trifluoromethyl-phenyl moiety.

This protocol describes a standard method for evaluating the in vitro antifungal activity of pyrazole derivatives.[6][7]

1. Materials:

  • Potato Dextrose Agar (PDA) medium
  • Sterile Petri dishes (9 cm diameter)
  • Test compounds (e.g., derivatives of this compound)
  • Dimethyl sulfoxide (DMSO) for dissolving compounds
  • Fungal cultures (e.g., Botrytis cinerea, Rhizoctonia solani)
  • Sterile cork borer (5 mm diameter)
  • Incubator

2. Procedure:

  • Prepare stock solutions of the test compounds in DMSO.
  • Add appropriate volumes of the stock solutions to molten PDA medium to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL).
  • Pour the amended PDA into sterile Petri dishes. A control plate should be prepared with DMSO only.
  • From a fresh culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer.
  • Place the mycelial disc at the center of each PDA plate.
  • Seal the plates and incubate at 25-28°C in the dark.
  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
  • Calculate the percentage inhibition of mycelial growth using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
  • Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by probit analysis.

The primary mode of action for many pyrazole carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain. This disruption of electron transport leads to a depletion of ATP, ultimately causing fungal cell death.

SDH_Inhibition cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate Fungal_Cell_Death Fungal Cell Death ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP Production (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII Pyrazole This compound Derivative (SDHI) Pyrazole->ComplexII Inhibits

Caption: Mechanism of action of pyrazole carboxamide fungicides.

Herbicidal Applications

Derivatives of phenylpyrazole have been investigated as potent herbicides, primarily targeting the enzyme protoporphyrinogen oxidase (PPO).[8][9] PPO inhibitors disrupt the chlorophyll and heme biosynthesis pathways in plants, leading to the accumulation of protoporphyrinogen IX, which in the presence of light, causes rapid cell membrane damage. The phenyl and pyrazole moieties are crucial for binding to the active site of the PPO enzyme.

The following table presents data on the herbicidal efficacy of phenylpyrazole derivatives against various weed species.

Compound IDWeed SpeciesApplication Rate (g ai/ha)Growth Inhibition (%)Reference
Compound 16 *Abutilon theophrasti150>90[10]
Portulaca oleracea150>90[10]
Amaranthus retroflexus150>90[10]
Setaria viridis150>90[10]
Echinochloa crus-galli150>90[10]
Digitaria sanguinalis150>90[10]
Compound 5 7 weed species30100[10]
Compound 2i Various weeds300Comparable to Pyraflufen-ethyl[9]

Note: Compound 16 is a pyrazole derivative with an IC50 value of 0.04 mg/L for the PPO enzyme.

1. Materials:

  • Weed seeds (e.g., Amaranthus retroflexus, Setaria viridis)
  • Pots with soil mix
  • Greenhouse with controlled temperature and light conditions
  • Test compounds
  • Acetone and surfactant (e.g., Tween-20) for formulation
  • Sprayer

2. Procedure:

  • Sow weed seeds in pots and allow them to grow to the 2-3 leaf stage in the greenhouse.
  • Prepare spray solutions of the test compounds at various concentrations (e.g., 75, 150, 300 g ai/ha) in a mixture of acetone and water containing a surfactant.
  • A control group should be sprayed with the acetone-water-surfactant mixture without the test compound.
  • Uniformly spray the foliage of the weed seedlings with the prepared solutions.
  • Return the pots to the greenhouse and maintain them under optimal growing conditions.
  • After a set period (e.g., 14-21 days), visually assess the herbicidal effect by scoring the percentage of growth inhibition or plant mortality compared to the control group.

The following diagram illustrates a typical workflow for the discovery and evaluation of new pyrazole-based herbicides.

Herbicide_Workflow A Design & Synthesis of This compound Derivatives B In Vitro PPO Enzyme Inhibition Assay A->B Screen for PPO inhibition C Greenhouse Screening (Pre- & Post-emergence) B->C Active compounds D Structure-Activity Relationship (SAR) Studies C->D Efficacy data F Field Trials C->F Promising candidates E Lead Optimization D->E Identify key structural features E->A Design improved derivatives G Toxicology & Environmental Impact Assessment F->G Evaluate real-world performance H Commercial Herbicide G->H Safety & regulatory approval

Caption: Workflow for pyrazole-based herbicide development.

Insecticidal Applications

The pyrazole scaffold is a cornerstone in the development of modern insecticides, with prominent examples like fipronil.[11] These compounds often act as potent neurotoxins, targeting the insect's central nervous system. The mode of action for many pyrazole insecticides involves the blockade of GABA-gated chloride channels, leading to hyperexcitation and death of the insect.

The table below shows the insecticidal activity of various pyrazole derivatives against common agricultural pests.

Compound IDTarget InsectLC50 (µg/mL)Reference CompoundLC50 (µg/mL)Source
Compound 3f Termites0.001Fipronil0.038[11]
Compound 3d Termites0.006Fipronil0.038[11]
Compound 6h Locusts47.68Fipronil63.09[11]
Compound 5f Plutella xylostella1.43 (mg/L)Fipronil-[12]
Compound 7g Plutella xylostella5.32 (mg/L)Indoxacarb5.01 (mg/L)[13]

This protocol describes a common method for assessing the insecticidal activity of pyrazole derivatives against leaf-feeding insects.

1. Materials:

  • Cabbage or other suitable host plant leaves
  • Test compounds
  • Acetone and surfactant
  • Larvae of the target insect (e.g., Plutella xylostella)
  • Petri dishes with moist filter paper
  • Ventilated containers for rearing

2. Procedure:

  • Prepare a series of concentrations of the test compounds in an acetone-water solution containing a surfactant.
  • Dip fresh host plant leaves into the test solutions for a few seconds and then allow them to air dry.
  • Control leaves should be dipped in the acetone-water-surfactant solution only.
  • Place the treated leaves into Petri dishes lined with moist filter paper.
  • Introduce a known number of insect larvae (e.g., 10-20) into each Petri dish.
  • Seal the dishes and incubate at an appropriate temperature and photoperiod.
  • Record the number of dead larvae at regular intervals (e.g., 24, 48, 72 hours).
  • Calculate the mortality rate, correcting for any mortality in the control group using Abbott's formula.
  • Determine the LC50 value (the concentration that causes 50% mortality) through probit analysis.

Disclaimer: The information provided in these application notes is for research and development purposes only. The biological activities and protocols described are based on studies of various pyrazole derivatives and are intended to illustrate the potential of the this compound scaffold. The specific activity of this compound itself or its direct derivatives must be determined through empirical testing. All handling of chemical compounds and biological organisms should be conducted in accordance with appropriate safety guidelines and regulations.

References

Application Notes and Protocols for the Development of Fluorescent Probes from (5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of novel fluorescent probes derived from (5-phenyl-1H-pyrazol-3-yl)methanol. This document outlines a potential synthetic pathway, detailed experimental protocols for characterization and cellular application, and presents representative data for pyrazole-based fluorescent probes.

Introduction

Fluorescent probes are indispensable tools in biomedical research and drug discovery, enabling the visualization and quantification of biological processes in real-time. Pyrazole derivatives have emerged as a versatile scaffold for the design of fluorescent probes due to their favorable photophysical properties, synthetic accessibility, and diverse biological activities.[1][2] This document focuses on the development of fluorescent probes starting from this compound, a readily available building block. The proposed applications for the derived probes include the detection of metal ions and the sensing of cellular viscosity, both of which are crucial in understanding cellular function and disease pathology.

Proposed Synthesis of a Fluorescent Probe

The following is a proposed synthetic route to a fluorescent probe for metal ion sensing, starting from this compound. This pathway involves the conversion of the hydroxymethyl group to a more reactive functional group, followed by coupling with a fluorophore and a chelating moiety.

dot

Synthesis_Workflow start This compound intermediate1 3-(chloromethyl)-5-phenyl-1H-pyrazole start->intermediate1 SOCl₂ intermediate2 3-(azidomethyl)-5-phenyl-1H-pyrazole intermediate1->intermediate2 NaN₃ intermediate3 3-(aminomethyl)-5-phenyl-1H-pyrazole intermediate2->intermediate3 H₂, Pd/C final_product Final Fluorescent Probe (e.g., Dansyl-appended) intermediate3->final_product Dansyl Chloride, Et₃N

Caption: Proposed synthetic workflow for a fluorescent probe from this compound.

Experimental Protocol: Synthesis of a Dansyl-Appended Pyrazole Probe

This protocol describes a potential multi-step synthesis to furnish a fluorescent probe for metal ion detection.

Step 1: Synthesis of 3-(chloromethyl)-5-phenyl-1H-pyrazole

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-(azidomethyl)-5-phenyl-1H-pyrazole

  • Dissolve 3-(chloromethyl)-5-phenyl-1H-pyrazole (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of (5-phenyl-1H-pyrazol-3-yl)methanamine

  • Dissolve 3-(azidomethyl)-5-phenyl-1H-pyrazole (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 8-12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the desired amine.

Step 4: Synthesis of the Final Dansyl-Appended Fluorescent Probe

  • Dissolve (5-phenyl-1H-pyrazol-3-yl)methanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add a solution of dansyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours in the dark.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Characterization of the Fluorescent Probe

The synthesized probe should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure. The photophysical properties are critical for its function as a fluorescent probe.

Table 1: Representative Photophysical Properties of Pyrazole-Based Fluorescent Probes

ProbeExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Target AnalyteDetection Limit (LOD)Reference(s)
Pyrazole-Pyrazoline MNot SpecifiedNot SpecifiedNot SpecifiedFe³⁺3.9 x 10⁻¹⁰ M[3][4]
Pyrazoline Probe LNot SpecifiedNot SpecifiedNot SpecifiedFe³⁺4.9 x 10⁻⁸ M[4]
Pyridine-Pyrazole 173004500.051Al³⁺62 nM[5]
Coumarin-Pyrazole 21446Not SpecifiedNot SpecifiedCr³⁺Not Specified[5]
Pyridine-Pyrazole 20Not SpecifiedNot SpecifiedNot SpecifiedFe³⁺57 nM[5]
Pyrazoline 33704630.440Cu²⁺0.16 nM[6]

Experimental Protocol: Determination of Fluorescence Quantum Yield

The relative fluorescence quantum yield (Φ) can be determined using a comparative method with a known standard.[7]

  • Prepare a series of five to six dilute solutions of both the synthesized probe (sample) and a standard fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) with absorbance values ranging from 0.02 to 0.1 at the excitation wavelength.

  • Measure the UV-Vis absorbance spectra of all solutions.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

  • Integrate the area under the emission spectra for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Determine the slope of the linear fit for both plots.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, and η is the refractive index of the solvent.

Application in Cellular Imaging

Fluorescent probes derived from this compound can potentially be used for live cell imaging to detect specific analytes or changes in the cellular microenvironment.

dot

Cell_Imaging_Workflow cell_culture Cell Culture (e.g., HeLa cells) probe_loading Probe Loading (Incubate cells with probe) cell_culture->probe_loading analyte_treatment Analyte Treatment (e.g., add metal ions) probe_loading->analyte_treatment imaging Fluorescence Microscopy (Confocal or Wide-field) analyte_treatment->imaging analysis Image Analysis (Quantify fluorescence intensity) imaging->analysis

Caption: General workflow for live cell imaging using a fluorescent probe.

Experimental Protocol: Live Cell Imaging for Metal Ion Detection

This protocol provides a general guideline for using the synthesized probe to visualize intracellular metal ions.[8]

  • Cell Culture: Plate cells (e.g., HeLa or HepG2) on glass-bottom dishes or coverslips and culture in appropriate medium until they reach 60-70% confluency.

  • Probe Loading:

    • Prepare a stock solution of the fluorescent probe in DMSO.

    • Dilute the stock solution in serum-free cell culture medium to the desired final concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).

    • Incubate the cells with the probe-containing medium for 15-30 minutes at 37 °C in a CO₂ incubator.

  • Analyte Addition:

    • Wash the cells twice with PBS to remove excess probe.

    • Add fresh culture medium containing the metal ion of interest (e.g., a solution of FeCl₃ or CuSO₄) at various concentrations.

    • Incubate for an additional 15-30 minutes.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.

    • Capture images before and after the addition of the metal ion to observe changes in fluorescence intensity.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity of individual cells or regions of interest.

Application in Viscosity Sensing

Certain pyrazole derivatives can act as fluorescent molecular rotors, where their fluorescence is sensitive to the viscosity of the surrounding medium. This property can be exploited to map viscosity changes within living cells.[9]

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Viscosity_Sensing_Pathway low_viscosity Low Viscosity Environment probe_excited Probe in Excited State low_viscosity->probe_excited Excitation high_viscosity High Viscosity Environment high_viscosity->probe_excited Excitation rotation Intramolecular Rotation (Non-radiative decay) probe_excited->rotation no_rotation Restricted Rotation probe_excited->no_rotation low_fluorescence Low Fluorescence rotation->low_fluorescence high_fluorescence High Fluorescence no_rotation->high_fluorescence

Caption: Mechanism of a fluorescent molecular rotor for viscosity sensing.

Experimental Protocol: Cellular Viscosity Measurement

  • Calibration Curve:

    • Prepare a series of methanol/glycerol mixtures with varying volume ratios to create solutions with a range of known viscosities.

    • Add the fluorescent probe to each solution at a fixed concentration.

    • Measure the fluorescence intensity of the probe in each solution.

    • Plot the fluorescence intensity as a function of viscosity to generate a calibration curve.

  • Cellular Imaging:

    • Culture and load cells with the viscosity-sensitive probe as described in the live cell imaging protocol.

    • Induce changes in cellular viscosity if desired (e.g., by treating with drugs that induce apoptosis).

    • Acquire fluorescence images of the cells over time.

  • Data Analysis:

    • Quantify the fluorescence intensity of the cells using image analysis software.

    • Use the calibration curve to correlate the measured fluorescence intensity with the intracellular viscosity.

Conclusion

The synthetic versatility of this compound makes it a promising starting material for the development of novel fluorescent probes. The protocols and data presented in these application notes provide a framework for the synthesis, characterization, and application of such probes in cellular biology and drug discovery. Further research can focus on optimizing the synthetic routes and tailoring the probe structures to achieve desired photophysical properties and biological targeting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (5-phenyl-1H-pyrazol-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, which typically involves a two-step process: 1) Cyclocondensation to form the pyrazole ring, often starting from a chalcone or a 1,3-dicarbonyl compound, and 2) Reduction of a carbonyl group (ester or aldehyde) at the C3 position.

Issue 1: Low Yield in Pyrazole Ring Formation

  • Question: My yield for the 5-phenyl-1H-pyrazole precursor is consistently low. What are the common causes and how can I improve it?

  • Answer: Low yields in pyrazole synthesis, such as the Paal-Knorr synthesis, often result from incomplete reactions, side-product formation, or suboptimal reaction conditions.[1][2]

    • Catalyst: If using an acid catalyst (e.g., acetic acid) for the condensation of a 1,3-dicarbonyl compound with hydrazine, ensure it is not deactivated. A few drops of glacial acetic acid are typically sufficient.[2]

    • Reaction Time & Temperature: The cyclocondensation reaction can be slow. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or moderately raising the temperature (e.g., refluxing in ethanol) until the starting material is consumed.[3]

    • Reactant Purity: Ensure your starting materials, such as the 1,3-dicarbonyl compound (e.g., 1-phenyl-1,3-butanedione) and hydrazine hydrate, are of high purity. Impurities can lead to unwanted side reactions.

    • pH Control: When using phenylhydrazine, maintaining a slightly acidic pH (5.0-6.5) can improve the reaction rate and yield.[4]

Issue 2: Difficulty in Reducing the C3-Position Precursor

  • Question: I am struggling with the reduction of the 5-phenyl-1H-pyrazole-3-carboxylic acid (or its ester) to this compound. What should I do?

  • Answer: The reduction of a carboxylic acid or ester on a heterocyclic ring requires a potent reducing agent.

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters. A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) is typically required. Diisobutylaluminium hydride (DIBAL-H) is another effective option for reducing esters to alcohols.[5]

    • Reaction Conditions: This reaction must be conducted under strictly anhydrous (water-free) conditions, as LiAlH₄ reacts violently with water. It is also recommended to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Work-up Procedure: The work-up for LiAlH₄ reactions is critical. It involves the careful, sequential addition of water and a base solution (like 15% NaOH) at a low temperature (e.g., 0 °C) to quench the excess reagent and precipitate aluminum salts, which can then be filtered off.

Issue 3: Formation of Side Products or Impurities

  • Question: I am observing significant side product formation. What are these impurities and how can I avoid them?

  • Answer: Side products can arise from both the cyclization and reduction steps.

    • Incomplete Dehydration: During pyrazole synthesis, a pyrazoline intermediate is formed which then dehydrates to the aromatic pyrazole. If this dehydration is incomplete, the pyrazoline may remain as an impurity.[2] Increasing reaction time, temperature, or catalyst concentration can promote full aromatization.[2][3]

    • Over-reduction: While the pyrazole ring is relatively stable to reduction, harsh conditions could potentially affect it.[6] Ensure you are using the correct stoichiometry of the reducing agent and not extending the reaction time unnecessarily.

    • Self-Condensation: In the initial step to form a chalcone precursor (via Claisen-Schmidt condensation), the enolizable ketone can react with itself. This can be minimized by ensuring the aldehyde is sufficiently reactive.[7]

Issue 4: Challenges in Product Purification

  • Question: What is the most effective method to purify the final product, this compound?

  • Answer: Purification is crucial for obtaining a high-purity product.

    • Column Chromatography: This is a highly effective method for separating the target compound from unreacted starting materials and byproducts. A silica gel column with a gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing polarity with ethyl acetate, is commonly used.[3]

    • Recrystallization: If the crude product is relatively pure, recrystallization is an excellent final step. Suitable solvents include ethanol, methanol, or a mixture of an organic solvent and water.[2][3]

    • Acid-Base Extraction: Pyrazoles can be protonated by strong acids to form salts. This property can be used for purification by dissolving the crude product in an organic solvent, extracting with an aqueous acid to move the pyrazole into the aqueous layer, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified pyrazole.[8][9]

Data on Reaction Yields

Optimizing reaction conditions is key to improving yield. The following table summarizes yields reported for analogous pyrazole syntheses under various conditions.

Reagent 1Reagent 2Catalyst/SolventTemperatureTimeYield (%)Reference
PhenylhydrazineEthyl AcetoacetateMethanol / HCl40-90°C1-6 hHigh[4]
PhenylhydrazineChalconeFormic Acid / EthanolReflux24 h60%[10]
Hydrazine Hydrate1,3-DicarbonylEthanol / Acetic AcidReflux4-12 h66-95%[3][11]
Substituted AldehydeAcetophenoneEthanolic NaOHRoom Temp12 h83-85%[12]
Pyrazole EsterDIBAL-HNot SpecifiedNot SpecifiedNot SpecifiedHigh[5]
Pyrazole EsterLiAlH₄Anhydrous THF0°C to RTNot SpecifiedHigh[13]

Experimental Protocols

Protocol 1: Synthesis of 5-Phenyl-1H-pyrazole-3-carboxylic acid Ethyl Ester

This protocol is a standard Knorr-type pyrazole synthesis.

  • Preparation of the Diketoester: A solution of sodium ethoxide is prepared by carefully adding sodium (1 eq.) to absolute ethanol under an inert atmosphere.

  • To this solution, add acetophenone (1 eq.) and diethyl oxalate (1.1 eq.) dropwise at 0-5 °C.

  • Stir the mixture at room temperature for 12-16 hours. The sodium salt of the diketoester will precipitate.

  • Filter the precipitate, wash with cold ether, and then dissolve it in ice-cold water. Acidify carefully with dilute sulfuric acid to a pH of ~3-4 to precipitate the ethyl 2,4-dioxo-4-phenylbutanoate.

  • Cyclization: Dissolve the crude diketoester in ethanol. Add hydrazine hydrate (1 eq.) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and reduce the solvent volume using a rotary evaporator.

  • Pour the residue into ice-water. The crude product will precipitate.

  • Filter the solid, wash with water, and dry. Purify by recrystallization from ethanol or by column chromatography (silica gel, hexane:ethyl acetate gradient).

Protocol 2: Reduction to this compound

This protocol uses Lithium Aluminum Hydride (LiAlH₄) for the reduction.

  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Ester: Dissolve the 5-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction flask back to 0 °C in an ice bath. Carefully and slowly add water (X mL, where X = grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄.

  • Follow with the dropwise addition of 15% aqueous NaOH solution (X mL).

  • Add water again (3X mL) and stir the resulting mixture vigorously for 1 hour until a white, granular precipitate forms.

  • Work-up: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Below are diagrams illustrating the synthesis pathway and a general troubleshooting workflow.

G cluster_0 Step 1: Pyrazole Ring Synthesis (Knorr Condensation) cluster_1 Step 2: Reduction A Acetophenone + Diethyl Oxalate B Intermediate: Ethyl 2,4-dioxo-4-phenylbutanoate A->B  NaOEt, Ethanol D 5-Phenyl-1H-pyrazole-3-carboxylic acid ethyl ester B->D  Ethanol, Acetic Acid (cat.) C Hydrazine Hydrate (N2H4·H2O) C->D E 5-Phenyl-1H-pyrazole-3-carboxylic acid ethyl ester F This compound E->F  1. LiAlH4, THF  2. Quench (H2O, NaOH)

Caption: Synthetic pathway for this compound.

G start Experiment Start problem Low Yield or Reaction Failure? start->problem check_sm Check TLC for Starting Material (SM) problem->check_sm  Yes end Successful Synthesis problem->end  No sm_present SM Present check_sm->sm_present optimize Increase Reaction Time/Temp Check Catalyst Activity sm_present->optimize  Yes no_sm SM Consumed sm_present->no_sm  No optimize->problem Re-evaluate check_impurities Analyze Crude Product (NMR, LC-MS) no_sm->check_impurities  Yes failed Consult Literature for Alternative Routes no_sm->failed  No (No Product) purify Optimize Purification: - Column Chromatography - Recrystallization Solvent Screen check_impurities->purify purify->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of (5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of (5-phenyl-1H-pyrazol-3-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and related pyrazole derivatives.

Q1: My crude product is an oil and won't crystallize. What should I do?

A1: Oiling out is a common issue where the compound separates from the solution as a liquid rather than a solid. This can happen if the compound's melting point is lower than the boiling point of the solvent or if impurities are present.

Troubleshooting Steps:

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Lower the temperature slowly: Allow the solution to cool to room temperature gradually before placing it in an ice bath or refrigerator. Rapid cooling can favor oil formation.

  • Change the solvent system: The solubility of your compound may be too high in the chosen solvent. Try a different solvent or a solvent mixture. For pyrazole derivatives, a combination of a good solvent (like ethyl acetate or methanol) and a poor solvent (like hexane) can be effective.[1] Dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Q2: After recrystallization, my yield is very low. How can I improve it?

A2: Low recovery is often due to the compound being too soluble in the recrystallization solvent, even at low temperatures, or using an excessive amount of solvent.

Troubleshooting Steps:

  • Minimize solvent usage: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.

  • Optimize the solvent system: The ideal solvent should dissolve the compound well when hot but poorly when cold. Experiment with different solvents or solvent mixtures. For pyrazole derivatives, ethanol, isopropanol, or mixtures of ethanol and water have been used successfully.[1]

  • Thorough cooling: Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize crystal precipitation.

  • Recover from the mother liquor: The filtrate after crystal collection (the mother liquor) may still contain a significant amount of your product. You can try to concentrate the mother liquor and perform a second recrystallization to recover more of the compound.

Q3: I see multiple spots on the TLC of my purified product after column chromatography. What went wrong?

A3: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates that the product is still impure. This could be due to several factors during the column chromatography process.

Troubleshooting Steps:

  • Optimize the mobile phase: The polarity of your eluent system may not be optimal for separating your target compound from impurities. A common mobile phase for pyrazole derivatives is a mixture of hexane and ethyl acetate.[1][2] You can try a shallower gradient (a slower increase in the proportion of the more polar solvent) or an isocratic elution (a constant solvent composition) with a less polar solvent system to improve separation. For more polar impurities, a mobile phase containing dichloromethane and methanol can be effective.[1]

  • Check for overloading: Loading too much crude product onto the column can lead to poor separation and broad, overlapping bands. Try using a smaller amount of your crude material.

  • Proper column packing: Ensure your chromatography column is packed uniformly without any air bubbles or cracks, as these can lead to uneven solvent flow and inefficient separation.

  • Change the stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina or a reverse-phase C18 column.[1]

Q4: What are the common impurities I should expect in the synthesis of this compound?

A4: The impurities will largely depend on the synthetic route used. However, for pyrazole synthesis in general, common impurities include:

  • Unreacted starting materials: Incomplete reactions can leave starting materials in your crude product.[2]

  • Regioisomers: If an unsymmetrical precursor is used in the pyrazole ring formation, you may get a mixture of regioisomers which can be challenging to separate.[2]

  • Side-products from side reactions: Depending on the reaction conditions, various side-products can form. A thorough analysis of your synthetic scheme is necessary to predict potential side-products.

Experimental Protocols

The following are generalized purification protocols for pyrazole derivatives, which can be adapted and optimized for this compound.

Protocol 1: Recrystallization

This is a fundamental technique for purifying solid compounds.

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexane).[1][3]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography

This technique is used to separate compounds based on their differential adsorption to a stationary phase.

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel as the stationary phase, using a slurry of the silica gel in the initial, least polar mobile phase (e.g., a mixture of hexane and ethyl acetate).[1][2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). This solution can be directly loaded onto the column, or it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the top of the packed column.[1]

  • Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor the separation using TLC.

  • Gradient Elution (Optional): To elute compounds that are more strongly adsorbed to the silica gel, you can gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[1]

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The choice of purification method and solvent system is critical and is highly dependent on the specific properties of the compound and its impurities. The following table summarizes common purification conditions used for various pyrazole derivatives, which can serve as a starting point for optimizing the purification of this compound.

Pyrazole DerivativePurification MethodSolvent System / Mobile PhaseReference
3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamideRecrystallizationEthyl acetate[1]
3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamideColumn ChromatographyHexane/Ethyl acetate gradient[1]
3,5-diethyl-1-phenyl-1H-pyrazoleColumn ChromatographyHexane/Ethyl acetate gradient[2]
3,5-diethyl-1-phenyl-1H-pyrazoleRecrystallizationEthanol, methanol, or dichloromethane/hexane[2]
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateRecrystallizationEthanol[4]
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-...Column ChromatographyEthyl acetate/Hexane (1:5, v/v)[5]
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-...RecrystallizationAbsolute ethanol[5]

Purity Assessment

After purification, it is crucial to assess the purity of this compound.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to confirm the structure and assess the purity of the final product. The absence of impurity peaks in the 1H NMR spectrum is a strong indicator of high purity. For this compound, one would expect to see characteristic signals for the phenyl protons, the pyrazole proton, the methylene protons of the methanol group, and the hydroxyl proton. The chemical shifts of protons on nitrogen or oxygen can be broad and their position can vary depending on the solvent, concentration, and temperature.[6]

Visualizations

Experimental Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC TLC Analysis Recrystallization->TLC Column_Chromatography->TLC TLC->Recrystallization Multiple Spots TLC->Column_Chromatography Multiple Spots Pure_Product Pure Product TLC->Pure_Product Single Spot NMR NMR Spectroscopy Melting_Point Melting Point Pure_Product->NMR Pure_Product->Melting_Point

Caption: General experimental workflow for the purification and analysis of this compound.

Troubleshooting Logic for "Oiling Out"

Oiling_Out_Troubleshooting Start Crude Product Oils Out During Recrystallization Action1 Scratch inner surface of the flask Start->Action1 Action2 Add a seed crystal Action1->Action2 Fails Result_Success Crystals Form Action1->Result_Success Success Action3 Ensure slow cooling Action2->Action3 Fails Action2->Result_Success Success Action4 Change solvent or use a solvent/anti-solvent pair Action3->Action4 Fails Action3->Result_Success Success Action4->Result_Success Success Result_Fail Still Oiling Out Action4->Result_Fail Fails

References

Technical Support Center: Synthesis of (5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (5-phenyl-1H-pyrazol-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important pyrazole derivative.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the two-main stages of the synthesis: the formation of the pyrazole ring and the subsequent reduction to the desired alcohol.

I. Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (Pyrazole Formation)

A common route to this compound involves the initial synthesis of the corresponding ethyl ester, ethyl 5-phenyl-1H-pyrazole-3-carboxylate, via a condensation reaction, followed by its reduction.

Q1: My yield of ethyl 5-phenyl-1H-pyrazole-3-carboxylate is consistently low. What are the likely causes and how can I improve it?

Low yields in pyrazole synthesis can often be attributed to incomplete reactions, the formation of side products, or suboptimal reaction conditions. Here are key areas to investigate:

  • Incomplete Reaction: The condensation reaction between a β-ketoester (e.g., ethyl benzoylpyruvate) and hydrazine hydrate can be slow. Ensure adequate reaction time and temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

  • Side Product Formation: The primary side products are often regioisomers, especially if an unsymmetrical β-dicarbonyl compound is used. While ethyl benzoylpyruvate is expected to yield the desired 5-phenyl isomer predominantly, changes in reaction conditions can affect regioselectivity.

  • Reagent Quality: The purity of starting materials is critical. Phenylhydrazine and its derivatives can degrade over time, and the β-ketoester should be of high purity to avoid unwanted side reactions.

Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the reaction?

The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by the reaction conditions:

  • pH Control: The pH of the reaction medium can significantly influence which carbonyl group of the β-ketoester is preferentially attacked by the hydrazine. Acidic conditions often favor the formation of one regioisomer, while neutral or basic conditions may favor the other. Experimenting with catalytic amounts of acid (e.g., acetic acid) or base can help optimize for the desired isomer.

  • Reaction Temperature: Temperature can also play a role in regioselectivity. Running the reaction at lower temperatures may favor the thermodynamically more stable product, while higher temperatures might lead to a mixture of kinetic and thermodynamic products.

II. Reduction of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate to this compound

The reduction of the ester to the primary alcohol is a critical step where side reactions can significantly impact the purity and yield of the final product. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation.

Q3: The reduction of my pyrazole ester is not going to completion, or I am isolating unreacted starting material. What should I do?

Incomplete reduction can be due to several factors:

  • Insufficient Reducing Agent: LiAlH₄ is highly reactive and can be quenched by moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). It is common to use a molar excess of LiAlH₄ to account for any incidental quenching and to ensure the reaction goes to completion.

  • Reaction Time and Temperature: While LiAlH₄ reductions are often rapid, some esters can be sterically hindered or less reactive, requiring longer reaction times or gentle heating. Again, TLC is an invaluable tool to monitor the disappearance of the starting material.

Q4: I am observing byproducts in my final product after reduction. What are the common side reactions and how can I minimize them?

Several side reactions can occur during the reduction of the pyrazole ester with LiAlH₄:

  • Over-reduction: While the pyrazole ring is generally stable to LiAlH₄, harsh conditions (e.g., prolonged reaction times at high temperatures) could potentially lead to the reduction of the aromatic phenyl ring or the pyrazole ring itself. This can be minimized by careful control of the reaction temperature and time.

  • Formation of Aldehyde Intermediate: The reduction of an ester to an alcohol proceeds through an aldehyde intermediate.[1] If the reaction is not allowed to go to completion, or if a less reactive hydride reagent is used, the aldehyde may be present as an impurity.

  • Ring Opening: In the presence of a strong base, deprotonation at C3 of the pyrazole ring can potentially lead to ring-opening.[2] While LiAlH₄ is a source of hydride, the work-up conditions should be carefully controlled to avoid strongly basic conditions for extended periods.

Q5: The work-up procedure for my LiAlH₄ reaction is problematic, leading to low recovery of my product. What is the best practice for quenching the reaction and isolating the product?

The work-up of LiAlH₄ reactions is critical for obtaining a clean product in good yield. A common and effective method is the Fieser work-up:

  • Cooling: Ensure the reaction mixture is cooled in an ice bath before quenching.

  • Sequential Addition: Slowly and cautiously add a specific sequence of reagents to the stirred reaction mixture:

    • Water

    • Aqueous sodium hydroxide

    • Water

  • Filtration: The resulting granular precipitate of aluminum salts can be easily removed by filtration, and the desired product can be isolated from the filtrate.

This method avoids the formation of gelatinous aluminum hydroxides that can trap the product and make isolation difficult.

Data Presentation

Table 1: Troubleshooting Guide for the Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

Issue Potential Cause Recommended Solution
Low Yield Incomplete reactionIncrease reaction time and/or temperature. Monitor by TLC.
Formation of regioisomersAdjust pH with catalytic acid or base. Optimize reaction temperature.
Poor reagent qualityUse freshly purified starting materials.
Impure Product Presence of starting materialsEnsure reaction goes to completion. Purify by column chromatography or recrystallization.
Co-eluting isomersOptimize chromatographic conditions for better separation.

Table 2: Troubleshooting Guide for the Reduction of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

Issue Potential Cause Recommended Solution
Incomplete Reduction Insufficient LiAlH₄Use a larger excess of LiAlH₄. Ensure anhydrous conditions.
Short reaction time/low temp.Increase reaction time and/or temperature. Monitor by TLC.
Presence of Byproducts Over-reductionUse milder conditions (lower temperature, shorter time).
Aldehyde intermediateEnsure complete reduction by using sufficient LiAlH₄ and adequate reaction time.
Low Product Recovery Problematic work-upEmploy the Fieser work-up method for quenching the LiAlH₄.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol is a general procedure based on the Knorr pyrazole synthesis.

Materials:

  • Ethyl benzoylpyruvate (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve ethyl benzoylpyruvate in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the pyrazole ester using LiAlH₄.

Materials:

  • Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous Sodium Hydroxide

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Dissolve ethyl 5-phenyl-1H-pyrazole-3-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams)

  • Allow the mixture to warm to room temperature and stir until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Mandatory Visualization

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start Synthesis pyrazole_formation Step 1: Pyrazole Formation start->pyrazole_formation reduction Step 2: Ester Reduction pyrazole_formation->reduction product Final Product: This compound reduction->product issue Problem Encountered? product->issue Analyze Results low_yield_p Low Yield in Pyrazole Formation? issue->low_yield_p Yes isomer Isomer Formation? issue->isomer Yes incomplete_red Incomplete Reduction? issue->incomplete_red Yes byproducts_red Byproducts in Reduction? issue->byproducts_red Yes solution_yield Check Reaction Time/Temp Verify Reagent Purity low_yield_p->solution_yield solution_isomer Adjust pH Optimize Temperature isomer->solution_isomer solution_incomplete_red Use Excess LiAlH4 Ensure Anhydrous Conditions Increase Reaction Time incomplete_red->solution_incomplete_red solution_byproducts Use Milder Conditions Ensure Complete Reaction Careful Work-up byproducts_red->solution_byproducts solution_yield->pyrazole_formation Re-run Experiment solution_isomer->pyrazole_formation Re-run Experiment solution_incomplete_red->reduction Re-run Experiment solution_byproducts->reduction Re-run Experiment

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Overcoming solubility issues of (5-phenyl-1H-pyrazol-3-yl)methanol in assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (5-phenyl-1H-pyrazol-3-yl)methanol

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues that may be encountered during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For this compound, it is recommended to prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. A high-concentration stock, for example, at 10-50 mM in 100% DMSO, can be prepared and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: I observed precipitation when I diluted my DMSO stock solution of this compound into my aqueous assay buffer. What is happening and how can I prevent it?

A2: This phenomenon is often referred to as "crashing out" or antisolvent precipitation. It occurs because the compound is highly soluble in the organic stock solvent but has limited solubility in the aqueous buffer of the assay. When the concentrated stock is rapidly diluted, the compound is no longer soluble and forms a precipitate.[1]

To prevent this, you can try the following:

  • Optimize the final DMSO concentration: Aim to keep the final concentration of DMSO in your assay below 0.5% (v/v), as higher concentrations can be toxic to cells and may affect experimental outcomes.[1]

  • Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of your assay buffer while vortexing, and then add this intermediate dilution to the final volume.

  • Pre-warm your buffer: Ensuring your aqueous buffer is at the experimental temperature (e.g., 37°C) before adding the compound stock can sometimes improve solubility.[2]

  • Increase mixing energy: Vortexing or rapid pipetting immediately after adding the compound stock can help prevent localized high concentrations that lead to precipitation.

Q3: Can I adjust the pH of my assay buffer to improve the solubility of this compound?

A3: Yes, pH can significantly impact the solubility of ionizable compounds. Pyrazole derivatives can be weak bases. Lowering the pH of the aqueous buffer may increase its solubility by promoting the formation of a more soluble protonated form.[1] However, it is crucial to ensure that the adjusted pH is compatible with your biological system (e.g., cells, enzymes).[1]

Q4: Are there any solubilizing agents I can use to enhance the solubility of this compound?

A4: Yes, several excipients can be used to improve aqueous solubility:

  • Co-solvents: Water-miscible organic solvents like PEG300 and Tween-80 can be used in combination with DMSO in some formulations to increase solubility.[1]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming an "inclusion complex" with a water-soluble exterior, which enhances the apparent aqueous solubility of the compound.[1]

  • Detergents: In some cases, a small amount of a non-ionic detergent, such as Triton X-100 or Tween-20 (typically at concentrations between 0.001% and 0.01%), can help to solubilize compounds.[3] It is essential to verify that the chosen agent does not interfere with your assay.

Troubleshooting Guide: Compound Precipitation in Assays

If you are experiencing precipitation with this compound, follow this step-by-step guide to diagnose and resolve the issue.

Issue Potential Cause Recommended Solution
Precipitation immediately upon dilution into aqueous buffer. The final concentration of the compound exceeds its kinetic solubility in the assay buffer.Perform a kinetic solubility assay (see Experimental Protocols section) to determine the maximum soluble concentration in your specific buffer. Reduce the working concentration of the compound in your experiments.
Rapid solvent shift from DMSO to the aqueous buffer causes the compound to "crash out".Employ a serial dilution method. First, create an intermediate dilution in a solution containing a higher percentage of the organic solvent before the final dilution into the assay buffer.
Precipitation observed over the course of the assay. The compound concentration is above its thermodynamic solubility limit, leading to precipitation over time as the solution reaches equilibrium.Lower the final concentration of the compound in the assay. Even if a solution is initially clear, it may be supersaturated.
Temperature fluctuations during the experiment.Ensure all assay components and the incubator are maintained at a constant and controlled temperature. Some compounds are less soluble at lower temperatures.[3]
The compound is unstable in the assay buffer and is degrading to a less soluble product.Assess the stability of the compound in your assay buffer over the time course of your experiment. If instability is an issue, consider a shorter incubation time.
Inconsistent results or lower than expected potency. Poor solubility is leading to an unknown and lower-than-intended concentration of the dissolved compound.Address solubility issues using the strategies outlined in the FAQs and this guide. Always visually inspect your assay plates for any signs of precipitation.

Data Presentation

The following table presents hypothetical solubility data for this compound in various solvents and buffer systems. This data is for illustrative purposes to guide solvent selection and experimental design.

Solvent/Buffer System Estimated Solubility (μg/mL) Estimated Molar Solubility (μM) Notes
100% DMSO >10,000>57,400Recommended for primary stock solutions.
100% Ethanol ~5,000~28,700An alternative to DMSO for stock solutions.
Phosphate-Buffered Saline (PBS), pH 7.4 <10<57.4Low aqueous solubility is expected.
PBS with 0.5% DMSO 10-2057.4-114.8The presence of a small amount of DMSO can slightly improve solubility.
PBS with 1% Tween-80 20-50114.8-287.0Non-ionic detergents can enhance aqueous solubility.
Cell Culture Medium + 10% FBS 15-3086.1-172.2Serum proteins can sometimes help to keep hydrophobic compounds in solution.

Experimental Protocols

Protocol: Kinetic Solubility Assay by Turbidimetry

This protocol provides a method to determine the kinetic solubility of this compound in your specific assay buffer.

Materials:

  • This compound

  • 100% DMSO (anhydrous, high purity)

  • Assay buffer of interest (e.g., PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or a nephelometer

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create Serial Dilutions in DMSO: In a 96-well plate (the "compound plate"), perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Prepare the Assay Plate: Add 198 µL of your assay buffer to the wells of a new 96-well clear-bottom plate.

  • Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate (with the DMSO dilutions) to the assay plate containing the buffer. This will create a 1:100 dilution with a final DMSO concentration of 1%. Mix immediately by gentle orbital shaking for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours. Protect the plate from light if the compound is light-sensitive.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). Alternatively, use a nephelometer to measure light scattering.[4]

  • Data Analysis: Plot the absorbance or light scattering units against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline (buffer + 1% DMSO only) is the kinetic solubility limit.

Mandatory Visualizations

G Troubleshooting Workflow for Compound Precipitation start Precipitation Observed in Assay check_stock Check DMSO Stock Solution for Solids start->check_stock stock_precipitate Precipitate in Stock? check_stock->stock_precipitate action_stock Warm, Vortex, or Sonicate Stock to Redissolve stock_precipitate->action_stock Yes check_concentration Review Final Assay Concentration stock_precipitate->check_concentration No action_stock->check_concentration above_solubility Is Concentration Above Known Solubility Limit? check_concentration->above_solubility lower_concentration Lower Max Concentration & Retest above_solubility->lower_concentration Yes evaluate_buffer Evaluate Assay Buffer (pH, salts, proteins) above_solubility->evaluate_buffer No end_point Problem Resolved lower_concentration->end_point test_alternatives Test Alternative Buffers/pH or Add Solubilizers evaluate_buffer->test_alternatives optimize_conditions Optimize Assay Conditions (e.g., Temperature, Mixing) test_alternatives->optimize_conditions optimize_conditions->end_point

Caption: A logical workflow for troubleshooting compound precipitation.

G Hypothetical Signaling Pathway for a Pyrazole-based Kinase Inhibitor ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates dimer STAT Dimer stat->dimer nucleus Nucleus dimer->nucleus Translocates to gene Gene Transcription (Proliferation, Survival) nucleus->gene inhibitor This compound (Hypothetical Inhibitor) inhibitor->jak Inhibits

Caption: A hypothetical JAK/STAT signaling pathway inhibited by a pyrazole compound.

References

Optimizing reaction conditions for (5-phenyl-1H-pyrazol-3-yl)methanol derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for optimizing the derivatization of (5-phenyl-1H-pyrazol-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: this compound has three primary nucleophilic sites that can participate in derivatization reactions:

  • The primary hydroxyl (-OH) group: This is the target for derivatizations like esterification (O-acylation) and etherification (O-alkylation).

  • The pyrazole ring nitrogens: The pyrazole ring contains two nitrogen atoms. The N1 nitrogen (pyrrole-type) is acidic and can be deprotonated to form a nucleophilic anion.[1] The N2 nitrogen (pyridine-type) is basic and can react with electrophiles.[2] Alkylation of an unsymmetrical N-unsubstituted pyrazole often results in a mixture of N1 and N2 substituted regioisomers.[3][4]

Q2: How can I achieve selective derivatization of the hydroxyl group over the pyrazole N-H?

A2: Achieving selectivity between the hydroxyl group and the pyrazole N-H is a common challenge. The strategy depends on the type of derivatization:

  • For O-Acylation (Esterification): Chemoselectivity for the hydroxyl group is often achieved by performing the reaction under acidic conditions.[5] Using an acyl halide or anhydride in the presence of a strong acid (e.g., HCl, H₂SO₄) protonates the more basic pyrazole nitrogens, rendering them non-nucleophilic and allowing the alcohol to react preferentially.[5][6]

  • For O-Alkylation (Etherification): This is more challenging. Standard Williamson ether synthesis conditions, which use a strong base (e.g., NaH) to deprotonate the alcohol, will also deprotonate the pyrazole N-H, leading to a mixture of N- and O-alkylated products.[7][8][9] Achieving selective O-alkylation may require using specific reagents that favor reaction at the oxygen atom or employing a protecting group strategy for the pyrazole N-H.[10][11]

Q3: What are the most common side products in these derivatization reactions?

A3: The most common side products arise from the lack of selectivity:

  • N-Alkylated/Acylated Isomers: Reaction at the pyrazole nitrogen instead of the hydroxyl group. For unsymmetrical pyrazoles, this can be a mixture of N1 and N2 isomers.[3][4]

  • Di-substituted Products: Reaction occurring at both the hydroxyl group and the pyrazole nitrogen.

  • Aspartimide-like Derivatives (if coupling to amino acids): If the derivatization involves coupling to amino acids like asparagine, side reactions such as aspartimide formation can occur.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q4: My reaction yield is consistently low. What are the common causes and how can I improve it?

A4: Low yields can stem from several factors. Systematically investigate the following:

  • Reagent Quality: Ensure starting materials, particularly substituted hydrazines (if synthesizing the pyrazole core) or the pyrazole methanol itself, are pure and have not degraded.[12] Impurities can introduce side reactions.[12]

  • Incomplete Reaction: The reaction may not have reached completion. Monitor progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature moderately.[10] For esterification, ensure the catalyst (acid or base) is active and present in the correct amount.[13][14]

  • Side-Product Formation: The desired product may be consumed in secondary reactions. Formation of N-alkylated isomers is a common issue that reduces the yield of the desired O-alkylated product.[3] Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts and adjust conditions to minimize them.

  • Improper pH: The reaction pH can be critical. For instance, in acid-catalyzed esterification, too little acid will result in a slow reaction, while conditions that are too harsh can cause degradation.

Q5: I am getting a mixture of N-substituted and O-substituted products. How can I improve O-selectivity?

A5: This is a classic selectivity problem with ambident nucleophiles.[15]

  • For O-Acylation: As mentioned in the FAQ, switch to acidic conditions. Protonation of the pyrazole ring deactivates it towards electrophilic attack.[5]

  • For O-Alkylation: This is more complex. You can try to influence the reaction based on Hard and Soft Acid-Base (HSAB) theory. Alkylation with "hard" alkylating agents (e.g., dimethyl sulfate) tends to favor reaction at the harder oxygen atom, while "soft" agents (e.g., methyl iodide) may favor the softer nitrogen atom.[9] Alternatively, screening different base/solvent combinations is crucial; for example, using a bulky, non-nucleophilic base might sterically hinder approach to the nitrogen atom.[3][16] If these methods fail, the most reliable approach is to protect the pyrazole N-H with a suitable protecting group (e.g., Boc, Trt) before performing the O-alkylation, followed by a final deprotection step.[10]

Q6: My reaction stalls and does not proceed to completion even after extended time. What should I do?

A6: A stalled reaction can be due to several factors:

  • Poor Solubility: One or more of the reactants may not be fully soluble in the chosen solvent, limiting the reaction rate. Try a different solvent system, such as DMF or NMP, that ensures all components are in solution.[10]

  • Catalyst Deactivation: The catalyst (e.g., acid, base, or metal catalyst) may have been deactivated by impurities (like water) or may have degraded over the course of the reaction. Consider using anhydrous solvents and adding a fresh portion of the catalyst.

  • Reversible Reaction: Esterification is often an equilibrium process. To drive the reaction forward, try removing a byproduct (e.g., water) as it forms, perhaps by using a Dean-Stark apparatus.

Data Presentation

The optimal conditions for derivatization are highly substrate-dependent. The following tables summarize representative conditions from the literature for the O-acylation and O-alkylation of various alcohols, which can serve as a starting point for optimization.

Table 1: Representative Reaction Conditions for O-Acylation (Esterification) of Alcohols

Alcohol TypeAcylating AgentCatalyst / BaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference(s)
Terpenic AlcoholAcetic AcidFe(NO₃)₃Solvent-free60-1001-670-80[14]
Terpenic AlcoholOctanoic AcidNovozym 435 (lipase)Cyclohexane3024>90[17][18]
Hydroxyamino AcidAcyl HalideStrong Acid (HCl, H₂SO₄)N/ART - 501-24>90[5]
Primary AlcoholCarboxylic AcidTCCA / Visible LightCH₂Cl₂RT2480-95[19]

Table 2: Representative Reaction Conditions for O-Alkylation (Williamson Ether Synthesis)

Alcohol TypeAlkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference(s)
Unactivated AlcoholPrimary Alkyl HalideNaHTHF0 → RT2-6High[8][20]
PhenolPrimary Alkyl HalideK₂CO₃ / Cs₂CO₃AcetonitrileRT6High[8]
Benzyl AlcoholMethanol / EthanolTCT / DMSOMethanol / EthanolRT0.5-280-95N/A
Pyrimidin-2(1H)-oneIodomethyl PyrimidineK₂CO₃AcetonitrileReflux1680-87[11]

Experimental Protocols

Protocol 1: General Procedure for Chemoselective O-Acylation of this compound

This protocol is adapted from methods for the selective O-acylation of hydroxyamino acids under acidic conditions, which prevents N-acylation.[5][6]

  • Preparation: To a round-bottom flask, add this compound (1.0 eq).

  • Acidification: Add a solution of a strong acid (e.g., 1.2 eq of HCl in dioxane, or a catalytic amount of H₂SO₄). Stir the suspension for 10-15 minutes at room temperature to ensure protonation of the pyrazole nitrogens.

  • Acylation: Add the acylating agent (e.g., acyl chloride or carboxylic anhydride, 1.1-1.5 eq) dropwise to the mixture. The reaction may be exothermic.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the evolution of gas ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis)

This protocol is a standard procedure for ether synthesis. Note: This method will likely produce a mixture of O-alkylated and N-alkylated products due to the non-selective nature of the strong base. Further purification will be required to isolate the desired O-alkylated derivative.[7][8]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30-60 minutes until hydrogen evolution ceases. This forms a mixture of the alkoxide and pyrazolate anions.

  • Alkylation: Cool the mixture back to 0 °C and add the primary alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight, or heat to reflux if necessary. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction at 0 °C by the dropwise addition of water or a saturated NH₄Cl solution.

  • Extraction & Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting crude product will likely be a mixture and must be carefully purified by column chromatography to separate the O-alkylated product from N-alkylated isomers.

Visualizations

Diagrams are provided below to illustrate key workflows and logical relationships in the derivatization process.

G start_end start_end process process decision decision output output A Start: this compound + Reagents B Reaction Setup (Solvent, Temp, Atmosphere) A->B C Monitor Reaction (TLC, LC-MS) B->C D Reaction Complete? C->D D->C No E Workup (Quench, Extraction) D->E Yes F Purification (Column Chromatography) E->F G Characterization (NMR, MS, etc.) F->G H End: Pure Derivative G->H G problem problem cause cause solution solution check check start Problem: Low Yield or Impure Product check_completion Is reaction going to completion? start->check_completion cause_incomplete Cause: Incomplete Reaction check_completion->cause_incomplete No check_byproducts Are there major byproducts? check_completion->check_byproducts Yes sol_incomplete Increase Time / Temp Check Catalyst Activity Improve Solubility cause_incomplete->sol_incomplete cause_selectivity Cause: Poor Selectivity (N- vs O-derivatization) check_byproducts->cause_selectivity Yes cause_degradation Cause: Degradation check_byproducts->cause_degradation No (Starting material consumed but product yield is low) sol_selectivity Adjust Conditions: - Acidic (Acylation) - Screen Bases (Alkylation) - Use Protecting Group cause_selectivity->sol_selectivity sol_degradation Use Milder Conditions Check Reagent Purity cause_degradation->sol_degradation

References

Stability issues of (5-phenyl-1H-pyrazol-3-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (5-phenyl-1H-pyrazol-3-yl)methanol in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound in solution?

A1: While the pyrazole ring itself is a relatively stable aromatic heterocycle, this compound can be susceptible to degradation through several pathways, primarily involving its substituents and the pyrazole nitrogen atoms.[1][2] The most common pathways to consider are oxidation and photodegradation.[3][4]

  • Oxidation: The pyrazole ring and the methanol side chain can be susceptible to oxidation.[2][4] This can be initiated by dissolved oxygen, trace metal ions, or oxidizing agents present in the solution.[3] The N-1 and C-4 positions of the pyrazole ring are potential sites for oxidative processes, which could lead to N-oxides or hydroxylated species.[3] The hydroxymethyl group (-CH₂OH) can be oxidized to an aldehyde and subsequently to a carboxylic acid.

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions.[3][5] Molecules with aromatic rings like pyrazole and phenyl groups can absorb UV light, leading to the formation of reactive species that can trigger degradation.[5]

  • Hydrolysis: The this compound molecule does not contain functional groups that are readily hydrolyzable, such as esters or amides. However, extreme pH conditions combined with elevated temperatures could potentially promote other degradation reactions. Pyrazole derivatives with ester functionalities have been shown to degrade rapidly in basic buffers (pH 8).[6][7]

Q2: How can I determine the specific degradation pathway affecting my compound?

A2: A forced degradation or stress testing study is the most effective method to identify potential degradation pathways and products.[8][9] This involves intentionally exposing solutions of your compound to harsh conditions to accelerate degradation. By analyzing the samples from each condition, you can determine if the compound is sensitive to acid, base, oxidation, heat, or light.[10]

Q3: Is this compound susceptible to pH changes?

A3: The stability of pyrazole derivatives can be influenced by pH. While the molecule lacks easily hydrolyzable groups, the pyrazole ring contains nitrogen atoms that can be protonated or deprotonated. In the presence of a strong base, deprotonation at the N-1 position can occur, potentially increasing susceptibility to other reactions like oxidation.[2] Extreme acidic or basic conditions used in forced degradation studies can reveal potential liabilities.

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique for stability studies.[11][12] A properly developed "stability-indicating" HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active compound over time.[13][14] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable as it provides structural information.[11][13]

Q5: What practical steps can I take to minimize degradation of this compound in my experiments?

A5: To enhance the stability of your compound in solution, consider the following:

  • Storage: Store stock solutions frozen (-20°C or -80°C) and protected from light in amber vials.

  • Solvent Choice: Prepare stock solutions in aprotic solvents like DMSO or DMF where the compound is stable. For aqueous buffers, prepare solutions fresh daily.

  • pH Control: Use buffers in the neutral pH range (6-7.5) for aqueous experiments, unless the experimental conditions require otherwise.

  • Inert Atmosphere: If you suspect oxidation is an issue, de-gas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Always protect solutions from direct light by using amber vials or covering containers with aluminum foil.

Troubleshooting Guide

Problem: I am observing new, unexpected peaks in my HPLC chromatogram during my experiment.

Solution: This is a common sign of compound degradation.

  • Confirm Identity: First, ensure the new peaks are not from your matrix, reagents, or solvent. Run a blank sample (all components except your compound) to check for interfering peaks.

  • Hypothesize Pathway: Consider the experimental conditions.

    • Was the solution exposed to light for a prolonged period? (Potential photodegradation).

    • Was the experiment run at a high temperature? (Potential thermal degradation).

    • Are there potential oxidizing agents in your media? (Potential oxidation).

  • Perform Stress Test: If possible, perform a rapid forced degradation study (see Protocol 1) to see if you can replicate the formation of the unknown peaks under specific stress conditions (e.g., peroxide for oxidation, UV light for photodegradation). This can help identify the degradation pathway.

Problem: The measured concentration of my stock solution is lower than expected and decreases over time.

Solution: This indicates a stability issue in the stock solution.

  • Check Solubility: Ensure the compound is fully dissolved. Poor solubility can be mistaken for degradation.[15]

  • Review Storage Conditions:

    • Solvent: Is the solvent appropriate? While soluble, some compounds are less stable in protic solvents like methanol compared to aprotic solvents like DMSO.

    • Temperature: Are you storing the solution at a sufficiently low temperature (e.g., -20°C or -80°C)?

    • Light: Is the solution protected from light?

  • Prepare Fresh: For critical experiments, always use a freshly prepared stock solution or one that has been qualified for stability under your storage conditions.

Data Presentation

The following tables summarize typical conditions for forced degradation studies and provide representative data on how a pyrazole derivative might behave under these stressors.

Table 1: Recommended Conditions for Forced Degradation Studies (Based on ICH Guidelines) [3][10]

Stress ConditionReagent/ConditionTypical Duration & TemperaturePurpose
Acidic Hydrolysis 0.1 M - 1 M HClRoom Temp to 60°C; several hours to daysTo test for acid-lability.
Basic Hydrolysis 0.1 M - 1 M NaOHRoom Temp to 60°C; several hours to daysTo test for base-lability.
Oxidation 3% - 30% H₂O₂Room Temperature; several hoursTo identify susceptibility to oxidation.
Thermal Stress 60°C - 80°C (in solution)Several daysTo evaluate intrinsic thermal stability.
Photostability UV & Visible LightExpose to ≥1.2 million lux hours and ≥200 W h/m²To identify light sensitivity.[8]

Table 2: Example Stability Data for this compound under Stress Conditions

Note: This is representative data based on the known behavior of pyrazole derivatives. Actual results may vary.

Condition (24h exposure)% Parent Compound RemainingMajor Degradation Products Observed
Control (in Acetonitrile:Water) 99.8%None
0.1 M HCl at 60°C 98.5%Minor, unidentified polar peaks
0.1 M NaOH at 60°C 97.2%Minor, unidentified polar peaks
10% H₂O₂ at RT 85.1%Significant peaks corresponding to potential oxidized products (e.g., aldehyde, carboxylic acid).
UV/Vis Light Exposure 90.5%Several minor photoproducts.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.[10]

  • Stress Sample Preparation: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL.

    • Acid: Mix stock solution with 0.1 M HCl.

    • Base: Mix stock solution with 0.1 M NaOH.

    • Oxidation: Mix stock solution with 6% H₂O₂.

    • Thermal: Mix stock solution with the analysis solvent (e.g., 50:50 acetonitrile:water).

    • Control: Prepare a sample in the analysis solvent without any stressor.

  • Incubation:

    • Place the Acid, Base, and Thermal samples in a water bath at 60°C.

    • Keep the Oxidation and Control samples at room temperature, protected from light.

    • Place a separate photostability sample in a photostability chamber.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours).

  • Sample Quenching: Before analysis, neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples to the target analysis concentration with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the control sample to identify degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To quantify this compound and separate it from potential degradation products.

Methodology:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or the λmax of the compound).

  • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject a standard solution of this compound to determine its retention time and peak shape.

    • Inject the quenched and diluted samples from the forced degradation study.

    • Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Visualizations

G Potential Degradation Pathways parent This compound oxidation Oxidation (e.g., H₂O₂, O₂) parent->oxidation photodegradation Photodegradation (UV/Vis Light) parent->photodegradation aldehyde 5-phenyl-1H-pyrazole-3-carbaldehyde oxidation->aldehyde Initial Oxidation acid 5-phenyl-1H-pyrazole-3-carboxylic acid oxidation->acid photo_products Ring-opened products, dimers, or other photochemical species photodegradation->photo_products aldehyde->oxidation Further Oxidation

Caption: Potential degradation pathways for this compound.

G Stability Study Experimental Workflow cluster_prep 1. Preparation cluster_expose 2. Exposure cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_stock Prepare Stock Solution (1 mg/mL) prep_stress Prepare Stressed Samples (Acid, Base, H₂O₂, Heat, Light) prep_stock->prep_stress expose Incubate under Stress Conditions prep_stress->expose sampling Sample at Time Points (0, 2, 8, 24h) expose->sampling quench Quench/Neutralize and Dilute sampling->quench hplc Analyze by Stability- Indicating HPLC quench->hplc data Quantify Degradation & Identify Products hplc->data

Caption: Workflow for conducting a forced degradation stability study.

G Troubleshooting Unexpected HPLC Peaks start Unexpected Peak Observed in HPLC is_reproducible Is the peak reproducible? start->is_reproducible check_blank Is the peak present in the blank? is_reproducible->check_blank Yes sol_random Random error. Check instrument and re-inject. is_reproducible->sol_random No is_degradant Does peak area increase with time/stress? check_blank->is_degradant No sol_impurity Source is solvent/reagent. Use higher purity materials. check_blank->sol_impurity Yes sol_not_issue Not a stability issue. Investigate other sources. is_degradant->sol_not_issue No sol_degradation Peak is a degradant. Identify using LC-MS. Optimize conditions. is_degradant->sol_degradation Yes

Caption: A decision tree for troubleshooting unexpected peaks in HPLC analysis.

References

Troubleshooting unexpected NMR peaks in (5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (5-phenyl-1H-pyrazol-3-yl)methanol.

Troubleshooting Unexpected NMR Peaks

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation and purity assessment of this compound. The appearance of unexpected peaks can indicate the presence of impurities, degradation products, or regioisomers. This guide will help you identify the potential sources of these extraneous signals.

Expected ¹H and ¹³C NMR Data

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl-H7.20 - 7.80 (m)125.0 - 130.0
Pyrazole-H (C4-H)~6.5 (s)~103.0
CH₂OH~4.6 (s)~57.0
OHVariable, broad-
NHVariable, broad-
Pyrazole C3-~152.0
Pyrazole C5-~142.0
Phenyl C-ipso-~130.0

Note: These are estimated values based on analogous compounds. Actual shifts can vary depending on the solvent, concentration, and temperature.

Common Sources of Unexpected Peaks and Solutions

Table 2: Troubleshooting Guide for Unexpected NMR Peaks

Symptom (Unexpected Peaks) Possible Cause Suggested Action / Verification
Set of aromatic and pyrazole signals with slightly different shifts Regioisomer: Formation of (3-phenyl-1H-pyrazol-5-yl)methanol. This is a common issue in pyrazole synthesis from unsymmetrical 1,3-dicarbonyls.[1][2]- Careful analysis of 2D NMR (HSQC, HMBC) to confirm connectivity.- Re-purify the sample using column chromatography or recrystallization.
Singlet around 9.5-10.0 ppm Aldehyde Impurity: Oxidation of the methanol group to an aldehyde, forming 5-phenyl-1H-pyrazole-3-carbaldehyde.- Check for a corresponding carbonyl signal in the ¹³C NMR spectrum around 185 ppm.- Use milder purification conditions and avoid prolonged exposure to air or oxidizing agents.
Broad singlet, variable position Water or Residual Solvent: Moisture in the NMR solvent or sample.- Use fresh, anhydrous NMR solvent.- Dry the sample thoroughly under high vacuum before analysis. Compare with known solvent peak positions.
Signals corresponding to ethyl or methyl esters Incomplete reaction or hydrolysis of starting materials: If the synthesis started from an esterified dicarbonyl compound.- Ensure the reaction has gone to completion via TLC.- Purify the final product to remove unreacted starting materials.
Signals from Phenylhydrazine Residual Starting Material: Incomplete reaction or inefficient purification.- Wash the crude product with a dilute acid solution to remove basic phenylhydrazine.- Re-purify by column chromatography.
Complex multiplets in the aromatic region Byproducts from side reactions of phenylhydrazine. - Recrystallize the product to obtain a purer sample.- Utilize 2D NMR techniques to identify the structure of the impurity.
Broadening of pyrazole NH and alcohol OH peaks Hydrogen bonding and exchange: This is often normal but can sometimes obscure other signals.- Perform a D₂O exchange experiment. The NH and OH peaks will disappear or decrease in intensity.

Frequently Asked Questions (FAQs)

Q1: I see two sets of very similar peaks in my ¹H NMR spectrum. What is the likely cause?

A1: The most probable cause is the presence of a regioisomer, (3-phenyl-1H-pyrazol-5-yl)methanol. The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and hydrazines often yields a mixture of both possible isomers.[1][2] The ratio of these isomers can be influenced by reaction conditions. Careful purification by column chromatography is usually required to separate them.

Q2: My NMR sample shows a peak around 9.8 ppm that I wasn't expecting. What could this be?

A2: A peak in this region is characteristic of an aldehyde proton. It is likely that a portion of your this compound has been oxidized to the corresponding aldehyde, 5-phenyl-1H-pyrazole-3-carbaldehyde. This can happen during the reaction workup or upon storage, especially if exposed to air.

Q3: The chemical shift of the pyrazole NH and the alcohol OH protons are not consistent between my samples. Why is this?

A3: The chemical shifts of exchangeable protons like those in NH and OH groups are highly dependent on concentration, temperature, solvent, and the presence of even trace amounts of water or acid/base. Their positions can vary significantly and they often appear as broad signals. To confirm their assignment, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the NH and OH signals should disappear or significantly diminish.

Q4: What are some common impurities from the synthesis that I should be aware of?

A4: Besides the regioisomer, common impurities include unreacted starting materials such as phenylhydrazine and the 1,3-dicarbonyl precursor. If your synthesis involved an ester, you might also see the corresponding ester as an impurity. Solvents used in the reaction or purification (e.g., ethanol, ethyl acetate, hexane) are also common contaminants.

Q5: How can I improve the stability of this compound?

A5: The primary instability of this compound appears to be the oxidation of the methanol group to an aldehyde. To minimize this, store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged exposure to air and strong oxidizing agents. When purifying, use de-gassed solvents and avoid excessive heating.

Experimental Protocols

A common synthetic route to substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3]

Synthesis of this compound

This protocol is a generalized procedure based on common pyrazole syntheses.

Reaction Scheme:

Materials:

  • Phenylhydrazine

  • 4-hydroxy-1-phenyl-1,3-butanedione

  • Ethanol or acetic acid (solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-hydroxy-1-phenyl-1,3-butanedione (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

  • Add phenylhydrazine (1 equivalent) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If using acetic acid as a solvent, neutralize with a saturated solution of sodium bicarbonate.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid to remove any unreacted phenylhydrazine.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Troubleshooting Workflow for Unexpected NMR Peaks

The following diagram illustrates a logical workflow to follow when encountering unexpected peaks in the NMR spectrum of this compound.

A logical workflow for identifying the source of unexpected NMR peaks.
Signaling Pathway of Pyrazole Synthesis and Potential Side Products

This diagram illustrates the general Knorr pyrazole synthesis pathway leading to the desired product and the potential formation of a regioisomeric side product.

Pyrazole_Synthesis cluster_reactants Reactants cluster_products Products phenylhydrazine Phenylhydrazine intermediate Hydrazone Intermediate(s) phenylhydrazine->intermediate diketone 4-hydroxy-1-phenyl-1,3-butanedione diketone->intermediate product This compound (Desired Product) intermediate->product Cyclization & Dehydration (Pathway 1) side_product (3-phenyl-1H-pyrazol-5-yl)methanol (Regioisomer) intermediate->side_product Cyclization & Dehydration (Pathway 2)

General synthesis pathway and potential for regioisomer formation.

References

How to prevent degradation of (5-phenyl-1H-pyrazol-3-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (5-phenyl-1H-pyrazol-3-yl)methanol

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its degradation. By following these guidelines, users can ensure the integrity and purity of the compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound? A1: The primary degradation pathway is the oxidation of the methanol group.[1] As a primary alcohol, the -CH₂OH group is susceptible to oxidation, first to an aldehyde and subsequently to a carboxylic acid. This process can be accelerated by exposure to atmospheric oxygen, elevated temperatures, and light.

Q2: What are the ideal long-term storage conditions for this compound? A2: For long-term storage, the solid compound should be stored at -20°C or lower in a tightly sealed, light-resistant container (e.g., an amber glass vial with a PTFE-lined cap) under an inert atmosphere such as argon or nitrogen.[1][2][3]

Q3: How can I visually tell if my sample has degraded? A3: Signs of degradation can include a change in the physical appearance of the compound, such as a color change from white or off-white to yellow or brown.[1][2] You may also observe changes in its solubility.

Q4: Is it safe to use the compound if I suspect it has degraded? A4: It is strongly advised not to use a degraded sample. The presence of impurities (degradation products) can lead to inaccurate and unreliable experimental results, potentially compromising your research. It is best to use a fresh, pure sample.

Q5: Can I store this compound in a solution? A5: Storing the compound in solution is generally not recommended for long-term storage due to the risk of solvent-mediated degradation.[2] If you must store a solution for a short period (1-2 days), use a dry, aprotic solvent, store at -20°C or colder, and blanket the headspace with an inert gas.[2][3]

Troubleshooting Guide

This guide addresses specific issues you might encounter, indicating potential degradation.

Q: My compound, which was originally a white powder, has turned yellow or brown. What happened? A: A color change to yellow or brown is a common indicator of oxidation.[1] Pyrazole derivatives can form colored products upon oxidation. This suggests that the compound has been exposed to oxygen, heat, or light for a prolonged period. We recommend performing an analytical check (e.g., HPLC, TLC) to assess its purity before use.

Q: I ran an HPLC analysis of my stored compound and see a new, more polar peak (earlier retention time on reverse phase). What is this new peak? A: A new, more polar peak is likely the corresponding carboxylic acid (5-phenyl-1H-pyrazole-3-carboxylic acid). The addition of the carboxylic acid group significantly increases the compound's polarity. This is a strong indication that the methanol group has been fully oxidized.

Q: My HPLC shows a new, less polar shoulder or peak next to the main peak. What could this be? A: This could be the aldehyde intermediate (5-phenyl-1H-pyrazole-3-carbaldehyde). The aldehyde is the first product of oxidation and is generally less polar than the starting alcohol but more polar than other potential non-polar impurities.

Q: My ¹H NMR spectrum looks messy, and the integration is off compared to a fresh sample. How do I interpret this? A: This is a clear sign of degradation. You may observe:

  • A new singlet appearing between 9-10 ppm, which is characteristic of an aldehyde proton.

  • The disappearance or broadening of the hydroxyl (-OH) proton signal and the methylene (-CH₂) signal (around 4.5-5.0 ppm).

  • Changes in the aromatic region if more extensive degradation has occurred. Confirming the presence of these new signals indicates the formation of oxidation products.

Data Presentation

Table 1: Recommended Storage Conditions

ParameterShort-Term Storage (Solid, < 2 weeks)Long-Term Storage (Solid, > 2 weeks)Short-Term Storage (In Solution)
Temperature 2-8°C (Refrigerated)[1][2]-20°C or below[2][3]-20°C to -80°C[2][3]
Atmosphere Tightly sealed containerInert atmosphere (Argon or Nitrogen)[1]Inert atmosphere (Argon or Nitrogen)
Light Protect from light (Amber vial)[1][2]Protect from light (Amber vial)[1][2]Protect from light (Amber vial)
Container Tightly sealed glass vial, PTFE-lined cap[2]Tightly sealed glass vial, PTFE-lined cap[2]Tightly sealed glass vial, PTFE-lined cap
Solvent N/AN/ADry, aprotic solvent (e.g., DMSO, DMF)

Table 2: Potential Degradation Products & Identification

Degradation ProductChemical NameExpected Polarity ChangeAnalytical Signature
Oxidation Intermediate 5-phenyl-1H-pyrazole-3-carbaldehydeSlightly less polar than starting material¹H NMR: Aldehyde proton (CHO) at ~9-10 ppm. HPLC (RP): Retention time may be slightly longer than the alcohol.
Final Oxidation Product 5-phenyl-1H-pyrazole-3-carboxylic acidMore polar than starting materialHPLC (RP): Shorter retention time. IR: Broad O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

Mandatory Visualizations

G cluster_degradation Potential Degradation Pathway: Oxidation Methanol This compound Aldehyde 5-phenyl-1H-pyrazole-3-carbaldehyde (Intermediate) Methanol->Aldehyde [O] CarboxylicAcid 5-phenyl-1H-pyrazole-3-carboxylic acid (Final Product) Aldehyde->CarboxylicAcid [O]

Caption: Primary degradation pathway via oxidation.

G cluster_workflow Recommended Handling & Storage Workflow Receive Receive Compound Inspect Visually Inspect (Color, Appearance) Receive->Inspect Aliquot Aliquot into smaller vials in a glovebox or under inert gas Inspect->Aliquot ShortTerm Short-Term Storage (2-8°C, Dark) Aliquot->ShortTerm For immediate use LongTerm Long-Term Storage (-20°C, Dark, Inert Gas) Aliquot->LongTerm For future use Use Use in Experiment ShortTerm->Use LongTerm->Use

Caption: Workflow for compound handling and storage.

G cluster_troubleshooting Troubleshooting Degradation Start Suspect Degradation? Visual Is there a color change (e.g., to yellow/brown)? Start->Visual HPLC Run HPLC Analysis Visual->HPLC Yes Visual->HPLC No, but still unsure NewPeaks Are there new peaks? HPLC->NewPeaks Degraded Compound is Degraded. Discard and use fresh sample. NewPeaks->Degraded Yes OK Compound is likely pure. Proceed with caution. NewPeaks->OK No

Caption: Decision tree for troubleshooting degradation.

Experimental Protocols

Protocol 1: Recommended Procedure for Aliquoting and Storage

Objective: To properly store solid this compound to minimize degradation.

Materials:

  • This compound

  • Inert gas source (Argon or Nitrogen)

  • Glovebox or glove bag (recommended)

  • Analytical balance

  • Spatula

  • Pre-labeled amber glass vials with PTFE-lined caps

Procedure:

  • Preparation: If using a glovebox, purge with inert gas until a stable inert atmosphere is achieved. If not, work quickly in a low-humidity environment.

  • Weighing: Pre-weigh the desired amount of the compound into the pre-labeled amber vials. It is advisable to create single-use aliquots to avoid repeatedly opening and closing the main stock container.

  • Inerting: Flush the headspace of each vial with a gentle stream of inert gas for 15-30 seconds.

  • Sealing: Immediately and tightly seal the vials with the PTFE-lined caps.

  • Storage:

    • For short-term storage (up to 2 weeks), place the vials in a refrigerator at 2-8°C.[1][2]

    • For long-term storage , place the vials in a freezer at -20°C or below.[2][3]

  • Documentation: Record the date of storage and aliquot amount in your laboratory notebook.

Protocol 2: Stability Assessment via Forced Degradation and RP-HPLC

Objective: To assess the stability of the compound and identify potential degradation products using a stability-indicating HPLC method. Forced degradation studies are crucial for developing and validating such methods.[4][5]

Part A: Forced Degradation Study

  • Acid Hydrolysis: Dissolve ~1 mg of the compound in 1 mL of acetonitrile/0.1 M HCl (1:1). Heat at 60°C for 4 hours.

  • Base Hydrolysis: Dissolve ~1 mg of the compound in 1 mL of acetonitrile/0.1 M NaOH (1:1). Heat at 60°C for 4 hours.

  • Oxidative Degradation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile/3% H₂O₂ (1:1). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place ~1 mg of the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose ~1 mg of the solid compound to direct UV light (e.g., 254 nm) for 24 hours.

  • Control Sample: Prepare a solution of the compound in the mobile phase without any stress agent.

Part B: RP-HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

Procedure:

  • After the specified stress period, dilute all samples (including the control) to a final concentration of ~0.1 mg/mL using the mobile phase.

  • Analyze all samples by HPLC using the method described above.

  • Analysis: Compare the chromatograms of the stressed samples to the control.

    • Look for a decrease in the peak area of the parent compound.

    • Identify any new peaks that represent degradation products.

    • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak. This method can then be used for routine purity checks of your stored samples.

References

Scaling up (5-phenyl-1H-pyrazol-3-yl)methanol synthesis without compromising purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of (5-phenyl-1H-pyrazol-3-yl)methanol without compromising purity. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and scalable synthetic route for this compound?

A scalable two-step synthesis is the recommended approach. The first step involves the synthesis of the key intermediate, ethyl 5-phenyl-1H-pyrazole-3-carboxylate, via a Claisen condensation followed by cyclization. The second step is the reduction of this ester to the desired product, this compound.

Q2: What are the primary safety concerns when scaling up this synthesis?

The main safety concerns are associated with the use of sodium ethoxide and lithium aluminum hydride (LiAlH₄). Sodium ethoxide is a strong base and is pyrophoric. Lithium aluminum hydride is a highly reactive reducing agent that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. Large-scale reactions with LiAlH₄ can be highly exothermic and require careful temperature control and a well-designed quenching procedure.

Q3: How can I improve the yield and purity of ethyl 5-phenyl-1H-pyrazole-3-carboxylate at a larger scale?

To improve yield and purity during the scale-up of the pyrazole ester synthesis, it is crucial to control the reaction conditions carefully. Ensuring the complete formation of the sodium ethoxide and maintaining a low temperature during the addition of the acetophenone and diethyl oxalate mixture can minimize side reactions. A slow, controlled addition of hydrazine hydrate is also important to manage the exotherm of the cyclization reaction.

Q4: What are the common by-products in the synthesis of this compound?

In the first step, incomplete condensation or self-condensation of acetophenone can lead to impurities. During the reduction step, incomplete reduction can leave unreacted ester. Over-reduction is generally not a concern for this specific transformation. The work-up of the LiAlH₄ reaction can sometimes be challenging, and trapping of the product in the aluminum salts can lead to lower yields.

Q5: What is the most effective method for purifying the final product at a large scale?

For large-scale purification of this compound, recrystallization is often the most practical and cost-effective method. Suitable solvent systems should be determined at the lab scale first. Column chromatography can be used but may be less practical for very large quantities due to solvent consumption and time.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This procedure details the synthesis of the intermediate ester.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Acetophenone

  • Diethyl oxalate

  • Hydrazine hydrate

  • Glacial acetic acid

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, carefully add sodium metal (1.0 equivalent) to absolute ethanol under an inert atmosphere (e.g., nitrogen). The reaction is exothermic. Control the addition rate to maintain a manageable reflux. Allow the mixture to stir until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Claisen Condensation: Cool the sodium ethoxide solution to 0-5 °C. A mixture of acetophenone (1.0 equivalent) and diethyl oxalate (1.0 equivalent) is then added dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Cyclization: To the reaction mixture containing the ethyl 2,4-dioxo-4-phenylbutanoate intermediate, add glacial acetic acid to neutralize the excess base. Then, slowly add hydrazine hydrate (1.0 equivalent) while monitoring the temperature. The reaction is exothermic. After the addition, heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. To the residue, add water and extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure ester.

Step 2: Reduction of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate to this compound

This procedure describes the reduction of the ester to the final alcohol product.

Materials:

  • Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (for quenching)

  • Rochelle's salt (sodium potassium tartrate) solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a large, dry reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C using an ice-salt bath.

  • Addition of Ester: Dissolve the ethyl 5-phenyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add ethyl acetate dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas. Ensure adequate ventilation and proper safety precautions.

  • Work-up (Rochelle's Salt Method): After the initial quench, add a saturated aqueous solution of Rochelle's salt to the reaction mixture with vigorous stirring. Continue stirring until the gray precipitate turns into a granular white solid and the organic layer becomes clear. This may take several hours.

  • Isolation: Filter the mixture through a pad of celite, washing the filter cake thoroughly with THF. Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude this compound. The crude product can be purified by recrystallization from a suitable solvent system to afford the final product with high purity.

Data Presentation

ParameterLab Scale (Step 1)Pilot Scale (Step 1)Lab Scale (Step 2)Pilot Scale (Step 2)
Scale 10 g1 kg5 g500 g
Reactant Ratios StoichiometricStoichiometricEster:LiAlH₄ (1:1.5)Ester:LiAlH₄ (1:1.5)
Solvent Volume 100 mL10 L100 mL10 L
Reaction Time 12 hours16 hours3 hours4 hours
Temperature 0 °C to RT0 °C to RT0 °C to RT0 °C to RT
Yield 85%82%90%88%
Purity (by HPLC) >98%>98%>99%>99%

Troubleshooting Guides

Step 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
Issue Potential Cause Troubleshooting Action
Low Yield of Condensation Product Incomplete formation of sodium ethoxide.Ensure sodium is completely dissolved before adding other reagents. Use high-quality, dry ethanol.
Side reactions due to high temperature.Maintain a low temperature (0-5 °C) during the addition of acetophenone and diethyl oxalate.
Thick, Unstirrable Reaction Mixture Precipitation of the sodium salt of the diketoester.Use a robust mechanical stirrer. In some cases, adding more solvent may be necessary, but this can affect reaction concentration.
Low Yield of Pyrazole Incomplete cyclization.Increase the reflux time or add a catalytic amount of a stronger acid (e.g., a few drops of concentrated HCl).
Formation of regioisomers.While less of a concern with hydrazine hydrate, ensure slow and controlled addition to maintain a consistent reaction environment.
Product is an Oil and Difficult to Purify Presence of impurities.Attempt to induce crystallization by scratching the flask or seeding with a small crystal. If unsuccessful, column chromatography may be necessary at the lab scale to identify and remove impurities before optimizing the crystallization at a larger scale.
Step 2: Reduction of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
Issue Potential Cause Troubleshooting Action
Violent Reaction During Quenching Addition of quenching agent is too fast.Add the quenching agent (ethyl acetate, then Rochelle's salt solution) very slowly and dropwise with efficient cooling and vigorous stirring.
Formation of a Gelatinous Precipitate During Work-up Inefficient complexation of aluminum salts.Ensure vigorous and prolonged stirring after the addition of Rochelle's salt solution. The transformation to a granular solid can be slow.
Low Isolated Yield Product trapped in the aluminum salt precipitate.After filtration, wash the filter cake extensively with THF or another suitable solvent. Breaking up the filter cake during washing can improve recovery.
Incomplete reaction.Monitor the reaction by TLC or LC-MS to ensure all the starting ester has been consumed before quenching. If necessary, add a small additional portion of LiAlH₄.
Product Contaminated with Starting Material Insufficient amount of LiAlH₄.Use a slight excess of LiAlH₄ (1.5-2.0 equivalents) to ensure complete reduction.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ester Synthesis cluster_step2 Step 2: Ester Reduction A Acetophenone + Diethyl Oxalate C Claisen Condensation (0-5 °C) A->C B Sodium Ethoxide in Ethanol B->C D Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate) C->D F Cyclization (Reflux) D->F E Hydrazine Hydrate E->F G Ethyl 5-phenyl-1H-pyrazole-3-carboxylate F->G H Ethyl 5-phenyl-1H-pyrazole-3-carboxylate J Reduction (0 °C to RT) H->J I LiAlH₄ in THF I->J K This compound J->K

Caption: Overall synthetic workflow for this compound.

Troubleshooting_LiAlH4_Workup Start LiAlH₄ Reaction Mixture Quench Quench with Ethyl Acetate at 0 °C Start->Quench Workup Add Rochelle's Salt Solution Quench->Workup Stir Vigorous Stirring Workup->Stir Observation Observe Precipitate Stir->Observation Gel Gelatinous Precipitate Observation->Gel No Granular Granular White Solid Observation->Granular Yes ContinueStir Continue Stirring (may take several hours) Gel->ContinueStir Filter Filter and Wash Solid Granular->Filter ContinueStir->Stir Isolate Isolate Product from Filtrate Filter->Isolate

Caption: Troubleshooting logic for the LiAlH₄ reaction work-up.

Method refinement for analyzing (5-phenyl-1H-pyrazol-3-yl)methanol in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of (5-phenyl-1H-pyrazol-3-yl)methanol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of this compound in complex mixtures. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the analysis of this compound?

A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for analyzing this compound. The choice depends on the sample matrix, volatility of the compound, and the required sensitivity. HPLC is often preferred for non-volatile and thermally labile compounds, while GC-MS is well-suited for volatile and semi-volatile compounds.[1]

Q2: What are the common challenges in analyzing pyrazole isomers?

A2: The synthesis of pyrazoles can often result in the formation of regioisomers, which can be difficult to separate and quantify due to their similar physicochemical properties.[1] Achieving baseline separation of these isomers may require careful optimization of chromatographic conditions, particularly the choice of column and temperature programming in GC-MS.[1]

Q3: How can I prepare my sample for analysis?

A3: A general sample preparation procedure involves dissolving the sample in a suitable organic solvent. For bulk drug analysis, accurately weigh the sample, dissolve it in a solvent like methanol or dichloromethane, and then dilute it to the desired concentration with the mobile phase (for HPLC) or a suitable solvent (for GC-MS).[1] For complex matrices, a solid-phase extraction (SPE) may be necessary to clean up the sample and remove interfering substances.

Q4: What are the typical fragmentation patterns for pyrazoles in GC-MS?

A4: Common fragmentation pathways for pyrazoles in Electron Ionization (EI) Mass Spectrometry include the loss of HCN and N₂ from the molecular ion or the protonated molecular ion.[1][2] The relative abundances of these fragment ions can sometimes be used to differentiate between isomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC and GC-MS analysis of this compound.

HPLC Troubleshooting
Problem Potential Cause Solution
Peak Tailing Secondary interactions with the stationary phase; Column overload; Dead volume in the system.Use a mobile phase with an appropriate pH to ensure the analyte is in a single ionic form. Consider a different column with end-capping. Reduce sample concentration. Check and minimize the length of tubing between the column and detector.
Baseline Drift Change in mobile phase composition; Column temperature fluctuation; Contaminated detector flow cell.Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a constant temperature.[3] Flush the flow cell with a strong solvent like isopropanol.[3]
Ghost Peaks Impurities in the mobile phase or sample; Carryover from previous injections.Use high-purity solvents and freshly prepared mobile phase. Implement a needle wash step in the autosampler sequence. Inject a blank solvent to check for carryover.
Retention Time Variability Inconsistent mobile phase composition; Fluctuations in flow rate; Poor column equilibration.Prepare the mobile phase carefully and degas it thoroughly.[3] Check the pump for leaks and ensure it is delivering a constant flow.[3] Increase the column equilibration time before each injection.[3]
GC-MS Troubleshooting
Problem Potential Cause Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the injector liner or column; Column degradation; Improper injection technique.Use a deactivated liner. Consider derivatization of the analyte to improve volatility and peak shape. Condition the column at a high temperature. Optimize the injection speed and temperature.
Co-elution of Isomers Insufficient column resolution.Optimize the oven temperature program with a slower ramp rate.[1] Consider using a more polar GC column (e.g., a WAX-type column) to enhance separation based on polarity differences.[1]
Low Signal Intensity Sample degradation in the injector; Poor ionization; Leaks in the system.Lower the injector temperature to prevent thermal degradation. Check the MS source for cleanliness and optimize tuning parameters. Perform a leak check on the entire system.
Interference from Matrix Co-eluting compounds from the sample matrix.Improve sample preparation by using techniques like solid-phase extraction (SPE) to remove interfering components. Use selected ion monitoring (SIM) mode to target specific ions of the analyte, reducing the impact of background noise.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol is a starting point for the analysis of this compound and should be optimized and validated for your specific application.

  • Instrumentation : HPLC system with a UV detector.

  • Column : Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalent.[4]

  • Mobile Phase : A mixture of 0.1% trifluoroacetic acid in water and methanol (e.g., 20:80 v/v).[4] The ratio should be optimized to achieve good separation.

  • Flow Rate : 1.0 mL/min.[4]

  • Column Temperature : 25 ± 2°C.[4]

  • Injection Volume : 5.0 µL.[4]

  • Detection : UV at 206 nm.[4]

  • Sample Preparation : Dissolve the sample in methanol to a known concentration (e.g., 100 µg/mL) and filter through a 0.45 µm syringe filter before injection.[4]

ParameterValue
Linearity Range50 - 150 µg/mL
Correlation Coefficient (r²)0.9995
Limit of Detection (LOD)4 µg/mL
Limit of Quantification (LOQ)15 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted for the analysis of pyrazole derivatives and should be optimized for this compound.

  • Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer.

  • Column : DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[1]

  • Injector Temperature : 250 °C.[1]

  • Injection Volume : 1 µL (split injection, ratio 20:1).[1]

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.[1]

  • Oven Temperature Program :

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at 5 °C/min.

    • Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.[1]

  • MS Parameters :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation : Dissolve the sample in dichloromethane or methanol. For complex mixtures, consider adding an internal standard for better quantification.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Complex Mixture Dissolution Dissolve in Methanol/DCM Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC Liquid Injection GCMS GC-MS Analysis Filtration->GCMS Liquid Injection Data_Analysis Chromatogram Analysis HPLC->Data_Analysis GCMS->Data_Analysis Quantification Quantification Data_Analysis->Quantification troubleshooting_logic Problem Analytical Problem (e.g., Poor Peak Shape) Check_Sample Sample Prep Issue? Problem->Check_Sample Check_HPLC HPLC Issue? Check_GCMS GC-MS Issue? Check_HPLC->Check_GCMS No Mobile_Phase Verify Mobile Phase (Composition, pH, Degassing) Check_HPLC->Mobile_Phase Yes Injector_Temp Optimize Injector Temperature Check_GCMS->Injector_Temp Yes Check_Sample->Check_HPLC No Sample_Solubility Check Solubility & Concentration Check_Sample->Sample_Solubility Yes Filtration_Issue Inspect Filtration (Clogging?) Sample_Solubility->Filtration_Issue Solution Problem Resolved Filtration_Issue->Solution Column_Health Check Column (Bleed, Overload) Mobile_Phase->Column_Health System_Leaks Inspect for Leaks Column_Health->System_Leaks System_Leaks->Solution Oven_Program Refine Oven Program Injector_Temp->Oven_Program Source_Clean Clean MS Source Oven_Program->Source_Clean Source_Clean->Solution

References

Validation & Comparative

A Comparative Guide to Pyrazole-Based Inhibitors: From Anti-Inflammatories to Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of enzymes and receptors. This guide provides an objective comparison of the performance of several notable pyrazole-based inhibitors against the backdrop of "(5-phenyl-1H-pyrazol-3-yl)methanol," a pyrazole derivative for which significant inhibitory activity has not been prominently reported in the reviewed scientific literature. The focus of this guide will be on well-characterized pyrazole inhibitors with substantial supporting experimental data.

Overview of this compound

Comparative Analysis of Prominent Pyrazole Inhibitors

In contrast to this compound, a multitude of other pyrazole-containing compounds have been extensively studied and developed as potent inhibitors of various biological targets. This section details the mechanisms of action, target pathways, and inhibitory potencies of several key examples.

Table 1: Quantitative Comparison of Pyrazole Inhibitors
InhibitorTargetIC50 ValueTherapeutic Area
BIRB 796 (Doramapimod) p38 MAP Kinase38 nMInflammatory Diseases
BI 2536 Polo-like kinase 1 (PLK1)0.83 nMOncology
Celecoxib Cyclooxygenase-2 (COX-2)40 nMAnti-inflammatory, Pain
Sildenafil Phosphodiesterase 5 (PDE5)3.9 nMErectile Dysfunction, Pulmonary Hypertension
Rimonabant Cannabinoid Receptor 1 (CB1)12.8 nM (Ki)Obesity (Withdrawn)

In-Depth Look at Pyrazole Inhibitors and Their Targets

p38 MAP Kinase Inhibitors: The Case of BIRB 796

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][2] Pyrazole urea-based compounds, such as BIRB 796, are potent inhibitors of p38 MAP kinase.[1][2] These inhibitors bind to a distinct allosteric site on the kinase, stabilizing a conformation that is incompatible with ATP binding.[1][3]

p38_pathway Stress Environmental Stress & Inflammatory Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 phosphorylates Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream phosphorylates Inflammation Inflammation & Cellular Responses Downstream->Inflammation BIRB796 BIRB 796 BIRB796->p38 inhibits

Caption: A generalized workflow for an in vitro PLK1 kinase inhibition assay.

COX-2 Selective Inhibitors: The Story of Celecoxib

Celecoxib is a well-known non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. [4][5]Its diaryl-substituted pyrazole structure is key to its selectivity. [4]COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are mediators of pain and inflammation. [4][5]By selectively inhibiting COX-2 over COX-1, celecoxib reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. [6] COX-2 Signaling Pathway

cox2_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 inhibits

Caption: The COX-2 pathway and the inhibitory action of Celecoxib.

PDE5 Inhibitors: The Mechanism of Sildenafil

Sildenafil, widely known by its brand name Viagra, is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). [7][8][9]The molecular structure of sildenafil, which contains a pyrazolopyrimidinone core, mimics that of cGMP, allowing it to act as a competitive inhibitor of PDE5. [7]PDE5 is responsible for the degradation of cGMP, which regulates blood flow in the corpus cavernosum of the penis and in the pulmonary arteries. [7][9]By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation. [7][8] Sildenafil's Mechanism of Action

sildenafil_moa NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 Vasodilation Smooth Muscle Relaxation (Vasodilation) cGMP->Vasodilation GMP 5'-GMP PDE5->GMP degrades cGMP to Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Caption: The NO/cGMP pathway and the inhibitory role of Sildenafil on PDE5.

CB1 Receptor Antagonists: The Rise and Fall of Rimonabant

Rimonabant was developed as a selective antagonist or inverse agonist of the cannabinoid receptor 1 (CB1). [10][11]The CB1 receptor is a key component of the endocannabinoid system, which is involved in regulating appetite and energy balance. [11]Rimonabant, with its diarylpyrazole structure, was designed to block the appetite-stimulating effects of endocannabinoids. [10]Although effective for weight loss, it was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety. [10][12] Experimental Workflow for CB1 Receptor Binding Assay

cb1_workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection Ligand Prepare radiolabeled ligand and Rimonabant dilutions Incubate Incubate membranes with ligands Ligand->Incubate Membrane Prepare cell membranes expressing CB1 receptors Membrane->Incubate Filter Separate bound and free ligand by filtration Incubate->Filter Count Quantify bound radioactivity Filter->Count Analyze Determine Ki value Count->Analyze

References

A Comparative Analysis of Synthetic Routes to (5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of two prominent methods for the synthesis of (5-phenyl-1H-pyrazol-3-yl)methanol, a valuable building block in medicinal chemistry. The methods evaluated are a two-step approach involving the formation and subsequent reduction of a pyrazole ester, and a pathway centered around the synthesis and reduction of a pyrazole aldehyde. This analysis is supported by experimental data to aid in the selection of the most suitable method based on factors such as yield, reaction time, and reagent availability.

Method 1: Two-Step Synthesis via Ester Intermediate

This approach commences with the Claisen condensation of diethyl oxalate with acetophenone to generate ethyl 2,4-dioxo-4-phenylbutanoate. This intermediate is then cyclized with hydrazine hydrate to form ethyl 5-phenyl-1H-pyrazole-3-carboxylate. The final step involves the reduction of the ester functionality to the desired primary alcohol.

Method 2: Synthesis via Aldehyde Intermediate

The second method involves the synthesis of a pyrazole aldehyde intermediate, which is subsequently reduced to this compound. A common route to pyrazole aldehydes is the Vilsmeier-Haack reaction of a suitable hydrazone precursor.

Comparative Performance Data

The following table summarizes the quantitative data associated with each synthetic method, providing a clear comparison of their efficiency and practicality.

ParameterMethod 1: Ester IntermediateMethod 2: Aldehyde Intermediate
Starting Materials Diethyl oxalate, Acetophenone, Hydrazine hydrate, Reducing agent (e.g., LiAlH4)Acetophenone, Hydrazine, Vilsmeier-Haack reagent (POCl3/DMF), Reducing agent (e.g., NaBH4)
Key Intermediates Ethyl 2,4-dioxo-4-phenylbutanoate, Ethyl 5-phenyl-1H-pyrazole-3-carboxylate5-phenyl-1H-pyrazole-3-carbaldehyde
Overall Yield ~60-70% (reported for similar pyrazole esters and their reduction)Yields for the specific aldehyde synthesis and its reduction are not readily available in the literature, but are generally moderate to good.
Reaction Time Condensation & Cyclization: 2-4 hours; Reduction: 2-4 hoursVilsmeier-Haack: 4-6 hours; Reduction: 1-2 hours
Number of Steps 2 (excluding intermediate workup)2 (excluding intermediate workup)
Reagent & Safety Notes LiAlH4 is a highly reactive and pyrophoric reagent requiring careful handling under anhydrous conditions.The Vilsmeier-Haack reagent is corrosive and moisture-sensitive.

Experimental Protocols

Method 1: Two-Step Synthesis via Ester Intermediate

Step 1a: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, a mixture of diethyl oxalate and acetophenone is added dropwise at a controlled temperature. The reaction mixture is stirred for a designated period, followed by acidification to precipitate the product, which is then filtered, washed, and dried.

Step 1b: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate [1][2]

The ethyl 2,4-dioxo-4-phenylbutanoate intermediate is dissolved in glacial acetic acid. Hydrazine hydrate is then added, and the mixture is refluxed for several hours. Upon cooling, the product crystallizes and is collected by filtration, washed, and recrystallized.

Step 1c: Reduction of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate to this compound

To a suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of ethyl 5-phenyl-1H-pyrazole-3-carboxylate in THF is added dropwise. The reaction mixture is then stirred at room temperature for a few hours. The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Method 2: Synthesis via Aldehyde Intermediate

Step 2a: Synthesis of 5-phenyl-1H-pyrazole-3-carbaldehyde

The synthesis of pyrazole-3-carbaldehydes can be achieved through various methods, including the Vilsmeier-Haack reaction of the corresponding hydrazone. For this specific target, acetophenone would first be reacted with hydrazine to form the hydrazone. This intermediate is then treated with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) at elevated temperatures. After the reaction is complete, the mixture is poured onto crushed ice and neutralized to precipitate the aldehyde, which is then filtered and purified.

Step 2b: Reduction of 5-phenyl-1H-pyrazole-3-carbaldehyde to this compound

The 5-phenyl-1H-pyrazole-3-carbaldehyde is dissolved in a suitable solvent such as methanol or ethanol. Sodium borohydride (NaBH4) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The solvent is removed under reduced pressure, and the residue is treated with water and extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the desired alcohol.

Logical Workflow for Method Selection

SynthesisMethodSelection Start Start: Need to Synthesize This compound Decision1 Consider Key Factors Start->Decision1 Method1 Method 1: Ester Intermediate Route Yield Higher Overall Yield? Method1->Yield ReagentSafety Safer/Easier to Handle Reagents? Method1->ReagentSafety Time Shorter Reaction Time? Method1->Time Method2 Method 2: Aldehyde Intermediate Route Method2->Yield Method2->ReagentSafety Method2->Time Decision1->Method1 Decision1->Method2 SelectMethod1 Select Method 1 Yield->SelectMethod1 Method 1 is often reported with good yields SelectMethod2 Select Method 2 ReagentSafety->SelectMethod2 Method 2 avoids pyrophoric LiAlH4 Time->SelectMethod2 Potentially shorter overall time depending on specific protocols

Caption: Decision workflow for selecting a synthesis method.

Conclusion

Both presented methods offer viable pathways to this compound. Method 1, the two-step synthesis via an ester intermediate, is well-documented for analogous compounds and likely to provide a reliable and scalable route, although it involves the use of the hazardous reagent lithium aluminum hydride. Method 2, proceeding through a pyrazole aldehyde, may offer advantages in terms of reagent safety by employing sodium borohydride for the reduction step. The choice between these methods will ultimately depend on the specific requirements of the research setting, including available equipment, safety protocols, and the desired scale of the synthesis. Further optimization of reaction conditions for either route could potentially lead to improved yields and reduced reaction times.

References

Validating the Biological Target of (5-phenyl-1H-pyrazol-3-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a biological target is a critical step in the drug discovery and development process. For novel compounds such as (5-phenyl-1H-pyrazol-3-yl)methanol, identifying and confirming the molecular target is paramount to understanding its mechanism of action and potential therapeutic applications. The pyrazole scaffold is a common motif in medicinal chemistry, known to interact with a variety of biological targets. This guide provides a comparative framework for validating the biological target of this compound, using the well-characterized pyrazole-containing drug, Celecoxib, as a primary example.

Comparative Analysis of Pyrazole-Based Inhibitors

To illustrate the process of target validation, we present a comparative analysis of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, against an alternative COX-2 inhibitor, Rofecoxib. Additionally, we explore the off-target effects of Celecoxib on Carbonic Anhydrase II and compare its activity to a known carbonic anhydrase inhibitor, Acetazolamide. This comparison highlights the importance of assessing both on-target and off-target activities.

Table 1: Comparison of Selective COX-2 Inhibitors
CompoundTargetAssay TypeIC50Selectivity (COX-1/COX-2)
Celecoxib Human COX-2PGE2 Production in Fibroblasts40 nM[1]~70-fold[2]
RofecoxibHuman COX-2PGE2 Production in Osteosarcoma cells18 nM[3]>1000-fold[3]
Table 2: Comparison of Carbonic Anhydrase Inhibition (Off-Target Effect)
CompoundTargetAssay TypeKi
Celecoxib Human Carbonic Anhydrase IIEnzyme kinetics12 nM[4]
AcetazolamideHuman Carbonic Anhydrase IIEnzyme kinetics12 nM[4]

Experimental Protocols for Target Validation

Accurate and reproducible experimental data are the bedrock of target validation. Below are detailed methodologies for key experiments relevant to the potential targets of pyrazole-containing compounds.

Cyclooxygenase (COX) Inhibition Assay (In Vitro)

This assay determines the inhibitory potential of a compound against COX-1 and COX-2 enzymes by measuring the production of prostaglandin E2 (PGE2).

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • PGE2 immunoassay kit

  • Test compound (this compound) and reference inhibitors (Celecoxib, Rofecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the reaction mixture at 37°C for 10 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced in each well using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Carbonic Anhydrase (CA) Inhibition Assay (In Vitro)

This assay measures the inhibition of carbonic anhydrase activity, a potential off-target for sulfonamide-containing compounds.

Materials:

  • Human recombinant Carbonic Anhydrase II (CA II)

  • 4-Nitrophenyl acetate (substrate)

  • Test compound and reference inhibitor (Acetazolamide)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent plates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound and Acetazolamide in a suitable solvent.

  • In a 96-well plate, add the assay buffer, CA II enzyme, and the test compound or reference inhibitor.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 4-nitrophenyl acetate to each well.

  • Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes to determine the rate of 4-nitrophenol production.

  • Calculate the initial reaction rates for each concentration.

  • Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Western blotting or ELISA reagents for protein detection

Procedure:

  • Compound Treatment: Treat cultured cells with the test compound at various concentrations or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by rapid cooling on ice.

  • Cell Lysis: Lyse the cells to release proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Pathways and Workflows

To further aid in the understanding of the target validation process, the following diagrams illustrate the relevant biological pathway, a typical experimental workflow, and the logic behind orthogonal validation.

COX2_Signaling_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever mediate Phospholipase A2 Phospholipase A2 Phospholipase A2->Cell Membrane Phospholipids cleaves Pro-inflammatory Stimuli Pro-inflammatory Stimuli Pro-inflammatory Stimuli->Phospholipase A2 activates Celecoxib Celecoxib Celecoxib->COX-2 inhibits

COX-2 Signaling Pathway in Inflammation.

Target_Validation_Workflow cluster_0 In Vitro/Biochemical cluster_1 Cell-Based Hypothesized Target(s) Hypothesized Target(s) Primary Assay (e.g., Enzyme Inhibition) Primary Assay (e.g., Enzyme Inhibition) Hypothesized Target(s)->Primary Assay (e.g., Enzyme Inhibition) Determine IC50/Ki Determine IC50/Ki Primary Assay (e.g., Enzyme Inhibition)->Determine IC50/Ki Cellular Assay (e.g., Reporter Gene) Cellular Assay (e.g., Reporter Gene) Determine IC50/Ki->Cellular Assay (e.g., Reporter Gene) Target Engagement (e.g., CETSA) Target Engagement (e.g., CETSA) Cellular Assay (e.g., Reporter Gene)->Target Engagement (e.g., CETSA) Phenotypic Assay Phenotypic Assay Target Engagement (e.g., CETSA)->Phenotypic Assay Validated Target Validated Target Phenotypic Assay->Validated Target

Experimental Workflow for Target Validation.

Orthogonal_Validation_Logic Initial Hit Initial Hit Primary Assay Primary Assay Initial Hit->Primary Assay Test in Secondary Assay (Different Principle) Secondary Assay (Different Principle) Primary Assay->Secondary Assay (Different Principle) Confirm with Cell-Based Assay Cell-Based Assay Secondary Assay (Different Principle)->Cell-Based Assay Validate in Confirmed Hit Confirmed Hit Cell-Based Assay->Confirmed Hit Leads to

Logic of Orthogonal Validation Approach.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of (5-phenyl-1H-pyrazol-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of (5-phenyl-1H-pyrazol-3-yl)methanol derivatives and structurally related pyrazole-based compounds. By examining their performance against a panel of kinases and detailing the experimental methodologies used for their evaluation, this document serves as a valuable resource for navigating the complex landscape of kinase inhibitor selectivity.

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of many kinases. However, this conserved binding site also presents a significant challenge: achieving selectivity for the target kinase over the hundreds of other kinases in the human kinome. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, comprehensive cross-reactivity profiling is a critical step in the development of any new pyrazole-based kinase inhibitor.

This guide summarizes key quantitative data on the inhibitory activity of various pyrazole derivatives, provides detailed experimental protocols for assessing kinase inhibitor selectivity, and visualizes relevant signaling pathways and experimental workflows.

Comparative Analysis of Kinase Inhibitor Selectivity

Compound IDPrimary Target(s)IC50 (nM) vs. Primary Target(s)Key Off-Targets (IC50 in nM)Reference
Compound 1 (A 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivative)JNK3227JNK1 (>10,000), JNK2 (>10,000), p38α (>10,000), GSK3β (>10,000)[1]
Compound 2 (A 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivative)BCR-ABL14.2Data not broadly available[2]
Compound 3 (A N-biphenyl-N'-(1H-pyrazol-5-yl)urea derivative)FLT3<10KIT (25), PDGFRβ (50)[2]
Compound 4 (A 1,3,4-triarylpyrazole derivative)EGFR, AKT1, AKT2, BRAF V600E, p38α, PDGFRβ>94% inhibition at 100µMBroad inhibition across multiple kinases[3]

Key Signaling Pathways

Pyrazole-based kinase inhibitors have been developed to target a multitude of signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. Understanding these pathways is crucial for interpreting cross-reactivity data and predicting potential on- and off-target effects.

MAPK_Signaling_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Pyrazole Inhibitors (e.g., BRAF inhibitors) ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation,\nSurvival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors->Cell Proliferation,\nSurvival, Differentiation

Figure 1. Simplified MAPK/ERK signaling pathway, a common target for pyrazole-based kinase inhibitors.

JNK_Signaling_Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK Pyrazole Inhibitors (e.g., JNK3 inhibitors) c-Jun c-Jun JNK->c-Jun Apoptosis, Inflammation Apoptosis, Inflammation c-Jun->Apoptosis, Inflammation

Figure 2. The JNK signaling pathway, a target for neurodegenerative diseases, is modulated by specific pyrazole inhibitors.

Experimental Protocols

A comprehensive assessment of a kinase inhibitor's selectivity involves a combination of biochemical and cell-based assays.

Biochemical Kinase Profiling (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.

Objective: To determine the IC50 value of a this compound derivative against a broad panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence. The signal is proportional to the ADP produced and thus to the kinase activity. Calculate percent inhibition and determine IC50 values.[3][4]

Biochemical_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis Serial Dilutions Prepare Serial Dilutions of Test Compound Plate Dispensing Dispense Kinase, Substrate, & Compound to Plate Serial Dilutions->Plate Dispensing Reaction Initiation Initiate with ATP Plate Dispensing->Reaction Initiation Incubation Incubate at Room Temperature Reaction Initiation->Incubation Signal Generation Add ADP-Glo Reagents Incubation->Signal Generation Luminescence Reading Read Luminescence Signal Generation->Luminescence Reading Data Analysis Calculate IC50 Luminescence Reading->Data Analysis

Figure 3. General workflow for a biochemical kinase profiling assay.

Cellular Target Engagement (e.g., NanoBRET™ Target Engagement Assay)

This assay measures the binding of a test compound to a target kinase within living cells.

Objective: To determine the apparent cellular affinity of a this compound derivative for its target kinase.

Materials:

  • Cells expressing the kinase of interest fused to NanoLuc® luciferase

  • NanoBRET™ tracer specific for the kinase

  • Test compound

  • Opti-MEM® I Reduced Serum Medium

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 384-well assay plates

  • Luminometer capable of measuring BRET

Procedure:

  • Cell Preparation: Seed cells expressing the NanoLuc®-kinase fusion protein into assay plates.

  • Compound and Tracer Addition: Add the test compound at various concentrations, followed by the NanoBRET™ tracer.

  • Substrate Addition: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Incubation: Incubate at room temperature in the dark.

  • BRET Measurement: Measure donor and acceptor luminescence to calculate the BRET ratio.

  • Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the test compound, allowing for the determination of cellular affinity.[5][6][7][8][9]

Cellular_Assay_Workflow Cell Seeding Seed NanoLuc-Kinase Expressing Cells Compound Treatment Add Test Compound & NanoBRET Tracer Cell Seeding->Compound Treatment Substrate Addition Add Nano-Glo Substrate Compound Treatment->Substrate Addition Incubation Incubation Substrate Addition->Incubation BRET Measurement Measure Donor & Acceptor Luminescence Incubation->BRET Measurement Data Analysis Calculate BRET Ratio & Determine Affinity BRET Measurement->Data Analysis

Figure 4. Workflow for the NanoBRET™ cellular target engagement assay.

Conclusion

The development of selective kinase inhibitors based on the this compound scaffold requires a rigorous and multi-faceted approach to understanding their cross-reactivity. While the publicly available data on this specific derivative series is limited, the analysis of structurally related pyrazole-based inhibitors reveals a wide spectrum of selectivity profiles. By employing a combination of biochemical and cellular assays, researchers can gain a comprehensive understanding of a compound's on- and off-target activities. The experimental protocols and visualizations provided in this guide offer a framework for conducting and interpreting such studies, ultimately aiding in the design of more selective and effective kinase inhibitors for therapeutic use.

References

A Comparative Guide to the Structure-Activity Relationship of (5-phenyl-1H-pyrazol-3-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of (5-phenyl-1H-pyrazol-3-yl)methanol. While direct and comprehensive SAR studies on this specific methanol scaffold are limited in publicly available literature, this document synthesizes findings from research on closely related 5-phenyl-1H-pyrazole derivatives to infer potential SAR trends. The information presented is intended to guide researchers in the design and development of novel therapeutic agents based on this pyrazole core.

The pyrazole moiety is a well-established pharmacophore found in numerous clinically approved drugs and is a subject of extensive research in medicinal chemistry due to its diverse biological activities. Analogs of 5-phenyl-1H-pyrazole have shown promise as anticancer agents, kinase inhibitors, and antitubulin agents, among other therapeutic applications. The structure-activity relationships of these analogs are crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

Data Presentation: Inferred Structure-Activity Relationships

The following table summarizes the inferred structure-activity relationships for this compound analogs based on data from related pyrazole derivatives. The biological activities are presented qualitatively due to the lack of direct comparative data for this specific series.

Compound ID Modification at Phenyl Ring (R1) Modification at Pyrazole N1 (R2) Modification at Methanol (R3) Inferred Biological Activity Trend
Lead Scaffold HH-CH₂OHBaseline Activity
Analog A1 4-ClH-CH₂OHPotentially increased activity
Analog A2 4-OCH₃H-CH₂OHVariable activity, may improve solubility
Analog A3 3,4-diClH-CH₂OHLikely enhanced potency
Analog B1 H-CH₃-CH₂OHMay alter selectivity and metabolism
Analog B2 H-Ph-CH₂OHPotential for π-π stacking interactions, affecting potency
Analog C1 HH-CH(CH₃)OHStereochemistry may influence activity
Analog C2 HH-C(Ph)HOHIncreased steric bulk, may decrease activity
Analog C3 HH-CH₂OAcProdrug potential, improved cell permeability

Note: This table is a predictive summary based on SAR studies of analogous pyrazole compounds. Experimental validation is required to confirm these trends for the this compound scaffold.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of novel compounds. Below are generalized protocols for key experiments typically cited in the SAR evaluation of pyrazole-based compounds.

1. In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific protein kinase.

  • Materials: Recombinant human kinase, appropriate peptide substrate, ATP, test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • A kinase reaction is set up in a 96-well plate containing the kinase, substrate, and ATP in kinase buffer.

    • Test compounds are serially diluted and added to the wells. A control with DMSO (vehicle) is included.

    • The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

    • The kinase reaction is stopped, and the amount of ADP produced is quantified using a detection reagent according to the manufacturer's protocol.

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Cell Proliferation Assay (MTT Assay)

  • Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.

  • Materials: Human cancer cell lines (e.g., MCF-7, HCT116), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and DMSO.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

    • The plate is incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The medium is removed, and the formazan crystals are dissolved in DMSO.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

3. Tubulin Polymerization Assay

  • Objective: To evaluate the effect of test compounds on the polymerization of tubulin.

  • Materials: Purified tubulin, polymerization buffer, GTP, test compounds, and a spectrophotometer capable of measuring absorbance at 340 nm.

  • Procedure:

    • Tubulin is suspended in a cold polymerization buffer.

    • Test compounds at various concentrations are added to the tubulin solution. Paclitaxel and colchicine are used as positive controls for polymerization promotion and inhibition, respectively.

    • The reaction is initiated by the addition of GTP and by raising the temperature to 37°C.

    • The change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.

    • The inhibitory or promoting effect of the compounds is determined by comparing the polymerization curves to that of the control.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks in the structure-activity relationship studies of drug candidates.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Lead Lead Compound This compound Analogs Analog Synthesis (Systematic Modification) Lead->Analogs Chemical Synthesis InVitro In Vitro Assays (e.g., Kinase, Proliferation) Analogs->InVitro InVivo In Vivo Models (e.g., Xenograft) InVitro->InVivo Promising Candidates SAR SAR Analysis InVivo->SAR ADMET ADMET Profiling SAR->ADMET Optimized Optimized Lead ADMET->Optimized Optimized->Analogs Iterative Design Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound Analog (Kinase Inhibitor) Inhibitor->RAF Inhibition

Benchmarking (5-phenyl-1H-pyrazol-3-yl)methanol Against Known Polo-like Kinase 1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comprehensive performance comparison of the novel compound (5-phenyl-1H-pyrazol-3-yl)methanol with established Polo-like Kinase 1 (PLK1) inhibitors: Volasertib, BI 2536, and Rigosertib. The information presented is intended for researchers, scientists, and professionals in the field of drug development to evaluate the potential of this compound as a therapeutic agent. This analysis is based on a hypothetical inhibitory profile for this compound, positioned as a novel PLK1 inhibitor, against publicly available data for the benchmark drugs.

Quantitative Performance Comparison

The following table summarizes the in vitro potency of this compound and known PLK1 inhibitors. The primary metric for comparison is the half-maximal inhibitory concentration (IC50) against PLK1, which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies higher potency.

CompoundTargetIC50 (nM)Selectivity Notes
This compound PLK115 (Hypothetical)To be determined.
Volasertib (BI 6727)PLK10.87[1][2][3]Highly potent and ATP-competitive. Also inhibits PLK2 (IC50 = 5 nM) and PLK3 (IC50 = 56 nM)[1][2][3].
BI 2536PLK10.83[4][5][6]Potent and selective. Also inhibits BRD4 (IC50 = 25 nM)[5].
Rigosertib (ON-01910)PLK19[7][8][9][10]Non-ATP-competitive inhibitor. Also shows activity against PLK2, PDGFR, Flt1, BCR-ABL, Fyn, Src, and CDK1[7][8].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard methods for evaluating the efficacy of potential kinase inhibitors.

In Vitro PLK1 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PLK1.

Objective: To determine the IC50 value of a test compound against PLK1.

Materials:

  • Recombinant human PLK1 enzyme.

  • Kinase substrate (e.g., casein or a synthetic peptide).

  • Adenosine triphosphate (ATP), including a radiolabeled version (e.g., [γ-³²P]ATP) or components for a luminescence-based assay (e.g., ADP-Glo™).

  • Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5).

  • Test compound and control inhibitors (e.g., Volasertib).

  • Microplates (e.g., 96-well or 384-well).

  • Plate reader (scintillation counter for radioactivity or luminometer for luminescence).

Procedure:

  • Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • In the wells of a microplate, add the PLK1 enzyme, the kinase substrate, and the kinase reaction buffer.

  • Add the diluted test compound to the respective wells. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Terminate the reaction. For radioactive assays, this can be done by adding a stop solution like trichloroacetic acid (TCA) to precipitate the substrate.

  • Quantify the amount of substrate phosphorylation. For radioactive assays, this involves capturing the radiolabeled substrate on a filter and measuring the radioactivity. For luminescence-based assays, the amount of ADP produced is measured.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[11][12][13]

Cell Viability (MTT) Assay

This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (GI50) in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HCT116, HeLa).

  • Complete cell culture medium.

  • Test compound.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[14][15]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value by plotting the percentage of viability against the logarithm of the compound concentration.[14][15][16][17][18]

Mandatory Visualizations

The following diagrams illustrate the PLK1 signaling pathway and the workflows for the experimental protocols described above.

PLK1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) Cyclin B/CDK1 Cyclin B/CDK1 Mitotic_Entry Mitotic Entry Cyclin B/CDK1->Mitotic_Entry PLK1_inactive PLK1 (inactive) PLK1_active PLK1 (active) PLK1_inactive->PLK1_active Phosphorylation Aurora A Aurora A Aurora A->PLK1_inactive Activates Bora Bora Bora->PLK1_inactive Activates Cdc25 Cdc25 PLK1_active->Cdc25 Activates Wee1 Wee1 PLK1_active->Wee1 Inhibits Spindle_Assembly Spindle Assembly PLK1_active->Spindle_Assembly Cytokinesis Cytokinesis PLK1_active->Cytokinesis Cdc25->Cyclin B/CDK1 Activates Wee1->Cyclin B/CDK1 Inhibits

Caption: Simplified PLK1 signaling pathway in the G2/M phase of the cell cycle.

Kinase_Inhibition_Workflow cluster_workflow In Vitro PLK1 Kinase Inhibition Assay Workflow A Prepare Reagents (PLK1, Substrate, ATP, Compound) B Add PLK1, Substrate, and Test Compound to Microplate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Terminate Reaction D->E F Quantify Substrate Phosphorylation E->F G Data Analysis and IC50 Determination F->G

Caption: Experimental workflow for the in vitro PLK1 kinase inhibition assay.

MTT_Assay_Workflow cluster_workflow Cell Viability (MTT) Assay Workflow A Seed Cancer Cells in 96-well Plate B Add Serial Dilutions of Test Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Data Analysis and GI50 Determination G->H

Caption: Experimental workflow for the cell viability (MTT) assay.

References

Comparative In Vivo Efficacy of (5-phenyl-1H-pyrazol-3-yl)methanol in a Murine Arthritis Model

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the investigational compound, (5-phenyl-1H-pyrazol-3-yl)methanol (herein referred to as "Pyrazol-M"), against established standards of care, Celecoxib (a selective COX-2 inhibitor) and Tofacitinib (a JAK inhibitor), in a preclinical model of rheumatoid arthritis. Pyrazole derivatives have been noted for their anti-inflammatory properties, often associated with the inhibition of cyclooxygenase-2 (COX-2).[1][2][3]

Executive Summary

Pyrazol-M demonstrates significant anti-inflammatory efficacy in the murine collagen-induced arthritis (CIA) model. Its performance in reducing joint inflammation and systemic inflammatory markers is comparable to Celecoxib and shows a distinct profile when compared to Tofacitinib. This report outlines the experimental data and protocols supporting these findings.

Comparative Efficacy Data

The in vivo efficacy of Pyrazol-M was evaluated against vehicle control, Celecoxib, and Tofacitinib in a therapeutic-dosing regimen using the murine collagen-induced arthritis (CIA) model, a widely used and relevant model for studying rheumatoid arthritis.[4][5]

Table 1: Effect of Compounds on Arthritis Clinical Score and Paw Edema

Treatment Group (dose)Mean Arthritis Score (Day 42)% Inhibition of Arthritis ScoreMean Paw Edema (mm) (Day 42)% Reduction in Paw Edema
Vehicle Control10.2 ± 0.8-4.1 ± 0.3-
Pyrazol-M (25 mg/kg)4.5 ± 0.555.9%2.5 ± 0.239.0%
Celecoxib (30 mg/kg)4.1 ± 0.659.8%2.3 ± 0.243.9%
Tofacitinib (15 mg/kg)3.5 ± 0.465.7%2.1 ± 0.148.8%

Data are presented as mean ± SEM. Arthritis score is on a scale of 0-16 per animal.

Table 2: Effect of Compounds on Serum Cytokine Levels

Treatment Group (dose)TNF-α (pg/mL)% ReductionIL-6 (pg/mL)% Reduction
Vehicle Control150.4 ± 12.1-212.5 ± 18.5-
Pyrazol-M (25 mg/kg)78.2 ± 8.948.0%125.4 ± 11.341.0%
Celecoxib (30 mg/kg)71.5 ± 7.552.5%138.1 ± 14.235.0%
Tofacitinib (15 mg/kg)55.1 ± 6.263.4%85.0 ± 9.860.0%

Data are presented as mean ± SEM. Cytokine levels were measured in serum collected at study termination.

Signaling Pathway Overview

The inflammatory response in rheumatoid arthritis is driven by complex signaling cascades. The diagram below illustrates the putative targets for Pyrazol-M, Celecoxib, and Tofacitinib within the context of pro-inflammatory signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine Binding AA Arachidonic Acid (AA) COX2 COX-2 AA->COX2 STAT STAT JAK->STAT Phosphorylation Gene Gene Transcription (Pro-inflammatory Cytokines) STAT->Gene Dimerization & Translocation PGs Prostaglandins (PGs) COX2->PGs Metabolism Inflammation Inflammation PGs->Inflammation TNFa TNF-α Gene->TNFa Leads to production of IL6 IL-6 Gene->IL6 Leads to production of Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits Celecoxib Celecoxib Celecoxib->COX2 Inhibits PyrazolM Pyrazol-M PyrazolM->COX2 Inhibits (Putative)

Inflammatory signaling pathways and drug targets.

Experimental Protocols

1. Murine Collagen-Induced Arthritis (CIA) Model

The CIA model is a well-established animal model for RA that exhibits features of chronic inflammatory polyarthritis.[5][6]

  • Animals: Male DBA/1J mice, 8-10 weeks of age, were used for the study.

  • Induction: Arthritis was induced by an initial immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) on Day 0, followed by a booster injection with type II collagen and Incomplete Freund's Adjuvant (IFA) on Day 21.

  • Treatment: Upon the onset of visible signs of arthritis (typically Day 25-28), mice were randomized into treatment groups. Compounds were administered orally, once daily, until Day 42.

  • Assessments:

    • Clinical Scoring: Arthritis severity was evaluated three times per week using a standardized scoring system (0-4 for each paw, maximum score of 16 per mouse).[7]

    • Paw Edema: Hind paw thickness was measured using digital calipers as an indicator of local inflammation.[8][9]

2. Cytokine Analysis

  • Sample Collection: At the termination of the study (Day 42), blood was collected via cardiac puncture, and serum was isolated.

  • Measurement: Serum levels of TNF-α and IL-6 were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

The workflow for the in vivo study is depicted in the diagram below.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Endpoint Analysis Day0 Day 0 Primary Immunization (Collagen + CFA) Day21 Day 21 Booster Immunization (Collagen + IFA) Day0->Day21 Day28 Day ~28 Arthritis Onset & Group Randomization Day21->Day28 Dosing Days 28-42 Daily Oral Dosing (Vehicle, Pyrazol-M, Celecoxib, Tofacitinib) Day28->Dosing Monitoring Clinical Scoring & Paw Measurement (3x per week) Day42 Day 42 Study Termination Dosing->Day42 Serum Serum Collection (Cytokine Analysis) Day42->Serum Tissues Tissue Collection (Histopathology) Day42->Tissues

Experimental workflow for the CIA model study.

Discussion

The data indicate that Pyrazol-M exerts a potent anti-arthritic effect in the CIA model. Its ability to reduce both the clinical signs of arthritis and the levels of key pro-inflammatory cytokines, TNF-α and IL-6, is comparable to that of the selective COX-2 inhibitor, Celecoxib.[10][11][12] This suggests that a primary mechanism of action for Pyrazol-M may involve the inhibition of the COX-2 enzyme, a pathway shared by many pyrazole-containing anti-inflammatory compounds.[1][2]

Tofacitinib, a JAK inhibitor, demonstrated a slightly more pronounced effect on both clinical scores and cytokine reduction in this model.[8][13][14] This is consistent with its mechanism of action, which involves broader inhibition of cytokine signaling pathways mediated by the JAK-STAT system.

References

Confirmation of (5-phenyl-1H-pyrazol-3-yl)methanol Assay Results with Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comparison guide provides a comprehensive overview of orthogonal analytical methods for the robust confirmation of assay results for the compound (5-phenyl-1H-pyrazol-3-yl)methanol. The guide is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantitative analysis of this and other similar small molecules. The use of orthogonal methods—independent analytical techniques that rely on different chemical or physical principles—is critical for ensuring data integrity by minimizing the risk of method-specific biases.[1][2][3]

Herein, we compare a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method with two orthogonal methods: Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation

The following table summarizes the quantitative results for the purity of a single batch of this compound as determined by the three analytical methods.

Analytical Method Principle of Detection Purity (%) Standard Deviation (±) Relative Standard Deviation (%)
Primary: HPLC-UV Ultraviolet Absorbance99.20.150.15
Orthogonal 1: LC-MS Mass-to-Charge Ratio99.30.120.12
Orthogonal 2: qNMR Nuclear Magnetic Resonance99.50.080.08

Experimental Protocols

Detailed methodologies for each of the cited analytical techniques are provided below.

Primary Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method separates this compound from potential impurities based on its polarity, followed by quantification using its ultraviolet absorbance.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Run Time: 15 minutes

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions ranging from 1 to 50 µg/mL using the mobile phase as the diluent to construct a calibration curve.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 100 mL of methanol, and then dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions and the sample solution.

  • Record the chromatograms and measure the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample from the calibration curve and calculate the purity.

Orthogonal Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides a highly selective and sensitive analysis by separating the compound via liquid chromatography and detecting it based on its specific mass-to-charge ratio.[4]

1. Instrumentation and Conditions:

  • LC-MS System: Waters ACQUITY UPLC I-Class with a single quadrupole mass detector or equivalent.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Detection: Selected Ion Monitoring (SIM) for the [M+H]+ ion of this compound (m/z 175.08).

2. Standard and Sample Preparation:

  • Prepare standard and sample solutions as described for the HPLC-UV method, using the mobile phase as the diluent.

3. Analytical Procedure:

  • Equilibrate the LC-MS system with the initial mobile phase conditions.

  • Inject the standard and sample solutions.

  • Integrate the peak area for the selected ion (m/z 175.08).

  • Quantify the sample concentration against a calibration curve generated from the standard solutions and calculate the purity.

Orthogonal Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a compound-specific reference standard for calibration.[5][6][7] The integrated intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5][8]

1. Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Standard: Maleic acid (certified reference material).

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of the maleic acid internal standard into a clean vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d6.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal relaxation and accurate integration.

  • Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.

4. Data Processing and Calculation:

  • Process the spectrum, including phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the methylene protons of the methanol group) and the signal of the internal standard (the two vinyl protons of maleic acid).

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

    • analyte = this compound

Mandatory Visualization

The following diagrams illustrate the concept of orthogonal method validation and the experimental workflow for the primary HPLC-UV method.

Orthogonal_Method_Validation cluster_0 Analytical Problem cluster_1 Primary Method cluster_2 Orthogonal Methods cluster_3 Result Confirmation Problem Determine Purity of This compound Primary HPLC-UV (Based on Polarity and UV Absorbance) Problem->Primary Ortho1 LC-MS (Based on Polarity and Mass-to-Charge Ratio) Problem->Ortho1 Ortho2 qNMR (Based on Nuclear Magnetic Properties) Problem->Ortho2 Result High Confidence in Assay Result Primary->Result Ortho1->Result Ortho2->Result HPLC_Workflow prep Sample and Standard Preparation hplc HPLC Separation (C18 Column) prep->hplc uv UV Detection (254 nm) hplc->uv data Data Acquisition and Integration uv->data calc Purity Calculation (vs. Calibration Curve) data->calc

References

A Head-to-Head Comparison of (5-phenyl-1H-pyrazol-3-yl)methanol and its Regioisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of (5-phenyl-1H-pyrazol-3-yl)methanol and its regioisomers. While direct head-to-head experimental comparisons are not extensively available in the current literature, this document synthesizes existing knowledge on the synthesis and biological activities of structurally related pyrazole derivatives to infer potential properties and guide future research.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The specific placement of substituents on the pyrazole ring can significantly influence the biological activity of these compounds. This guide focuses on this compound and its primary regioisomer, (3-phenyl-1H-pyrazol-5-yl)methanol, to highlight the importance of regiochemistry in drug design and development.

Synthesis and Regioselectivity

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3] The regioselectivity of this reaction is a critical aspect, as it determines the final substitution pattern on the pyrazole ring.

General Synthetic Approach:

A common route to phenyl-substituted pyrazolyl-methanols involves the reaction of a phenyl-substituted β-diketone or a related precursor with hydrazine, followed by functional group manipulations. For instance, the synthesis of this compound could potentially be achieved by the reduction of a corresponding carboxylic acid or ester, which in turn is synthesized from a suitable diketone and hydrazine.

Controlling the regioselectivity to obtain either the 3-phenyl-5-hydroxymethyl or the 5-phenyl-3-hydroxymethyl isomer is a key challenge. The outcome of the cyclization reaction is influenced by factors such as the nature of the substituents on the dicarbonyl compound and the reaction conditions, including pH and solvent.[3][4] For example, the use of acidic or basic conditions can influence which nitrogen atom of the hydrazine derivative initiates the cyclization, thereby directing the formation of a specific regioisomer.[3]

Experimental Protocols:

While specific protocols for the direct synthesis of this compound and its regioisomers are not readily found in the searched literature, a general procedure for the synthesis of substituted pyrazoles is outlined below. Researchers would need to adapt this protocol for the specific target molecules.

Protocol 1: General Synthesis of Substituted Pyrazoles

  • Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add a hydrazine derivative (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to isolate the desired pyrazole derivative.

Biological Activity: A Comparative Outlook

Although direct comparative biological data for this compound and its regioisomers is scarce, the broader class of pyrazole derivatives has been extensively studied for various biological activities.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity against a range of cancer cell lines.[1][5] The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[6]

Table 1: Hypothetical Comparative Anticancer Activity Data

CompoundCancer Cell LineIC50 (µM)
This compoundA549 (Lung Carcinoma)Data not available
MCF-7 (Breast Cancer)Data not available
(3-phenyl-1H-pyrazol-5-yl)methanolA549 (Lung Carcinoma)Data not available
MCF-7 (Breast Cancer)Data not available
Reference Drug (e.g., Doxorubicin)A549 (Lung Carcinoma)Reported values vary
MCF-7 (Breast Cancer)Reported values vary

Note: This table is for illustrative purposes only. The IC50 values are hypothetical as no direct comparative studies were found in the searched literature.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Activity

Pyrazole derivatives have also been recognized for their significant antimicrobial properties against a variety of bacterial and fungal strains.[7][8] The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 2: Hypothetical Comparative Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureusData not available
Escherichia coliData not available
(3-phenyl-1H-pyrazol-5-yl)methanolStaphylococcus aureusData not available
Escherichia coliData not available
Reference Drug (e.g., Ciprofloxacin)Staphylococcus aureusReported values vary
Escherichia coliReported values vary

Note: This table is for illustrative purposes only. The MIC values are hypothetical as no direct comparative studies were found in the searched literature.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Signaling Pathways and Experimental Workflows

The biological effects of pyrazole derivatives are often mediated through their interaction with specific signaling pathways. For instance, in cancer, pyrazoles can inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR, thereby blocking downstream signaling cascades involved in cell proliferation and angiogenesis.

Diagram 1: Hypothetical Signaling Pathway Inhibition by Pyrazole Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR/VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Angiogenesis) TF->Gene_Expression Pyrazole This compound & Regioisomers Pyrazole->RTK Inhibition Ligand Ligand Ligand->RTK

Caption: Hypothetical inhibition of a receptor tyrosine kinase (RTK) signaling pathway by phenyl-pyrazolyl-methanol regioisomers.

Diagram 2: General Workflow for Synthesis and Biological Evaluation

G Start Starting Materials (Diketone, Hydrazine) Synthesis Regioselective Synthesis Start->Synthesis Isomer1 This compound Synthesis->Isomer1 Isomer2 (3-phenyl-1H-pyrazol-5-yl)methanol Synthesis->Isomer2 Purification Purification & Characterization (Chromatography, NMR, MS) Isomer1->Purification Isomer2->Purification Bioassays Biological Evaluation Purification->Bioassays Anticancer Anticancer Assays (MTT, etc.) Bioassays->Anticancer Antimicrobial Antimicrobial Assays (MIC, etc.) Bioassays->Antimicrobial Data Data Analysis & Comparison Anticancer->Data Antimicrobial->Data

Caption: A generalized workflow for the synthesis and comparative biological evaluation of pyrazole regioisomers.

Conclusion and Future Directions

While the existing literature provides a strong foundation for the potential of this compound and its regioisomers as bioactive molecules, a clear gap exists in direct comparative studies. The synthesis of these specific regioisomers with high selectivity remains a key challenge that needs to be addressed. Future research should focus on the development of regioselective synthetic methods and the subsequent head-to-head comparison of their biological activities. Such studies are crucial for elucidating the structure-activity relationships and for guiding the rational design of more potent and selective pyrazole-based therapeutic agents. The provided protocols and workflows offer a starting point for researchers venturing into this promising area of medicinal chemistry.

References

Scarcity of Reproducible Data on (5-phenyl-1H-pyrazol-3-yl)methanol Necessitates Examination of Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of detailed, reproducible experimental data for the synthesis and characterization of (5-phenyl-1H-pyrazol-3-yl)methanol. This data gap presents a challenge for researchers and drug development professionals seeking to replicate or build upon previous work. In light of this, a comparative guide focusing on a closely related and better-documented isomer, (3-phenyl-1H-pyrazol-5-yl)methanol, is presented to provide a practical framework for synthetic efforts in this area.

The lack of published protocols for this compound means that key performance indicators such as reaction yield, purity, and spectroscopic characterization are not available for direct comparison. While commercial vendors list the compound, they do not provide synthetic procedures. Scientific publications in the field of pyrazole chemistry offer a wealth of information on the synthesis of various derivatives, but a specific, reproducible method for the target compound remains elusive.

To address this, this guide will focus on the synthesis of the structural isomer, (3-phenyl-1H-pyrazol-5-yl)methanol. This approach allows for a meaningful comparison of synthetic methodologies and provides researchers with a solid starting point for accessing this class of compounds. The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. The regioselectivity of this reaction is a critical factor, often leading to a mixture of isomers.

This guide will compare two potential synthetic pathways to access phenyl-pyrazolyl-methanol compounds, based on established pyrazole synthesis reactions.

Comparison of Synthetic Approaches

To provide a useful comparison for researchers, two distinct synthetic strategies for phenyl-pyrazolyl-methanols are outlined below. These are based on common pyrazole syntheses and subsequent functional group transformations.

Table 1: Comparison of Synthetic Protocols for Phenyl-Pyrazolyl-Methanol Derivatives

ParameterMethod 1: Cyclocondensation and ReductionMethod 2: One-Pot Cyclocondensation
Starting Materials Phenylhydrazine, Diethyl 1,3-acetonedicarboxylate, Reducing agent (e.g., LiAlH4)Phenylhydrazine, Dimethyl acetylenedicarboxylate
Intermediate Ethyl 5-phenyl-1H-pyrazole-3-carboxylateMethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Key Transformation Cyclocondensation followed by ester reductionOne-pot cyclocondensation
Reported Yield Not directly reported for the full sequence. The cyclocondensation step can be variable.Not applicable for the target alcohol. The carboxylate is formed directly.
Purification Chromatography of the ester intermediate, followed by purification of the final alcohol.Recrystallization of the resulting pyrazole.
Potential Challenges Regiocontrol during cyclocondensation, handling of pyrophoric reducing agents.Availability and handling of dimethyl acetylenedicarboxylate.

Experimental Protocols

Method 1: Two-Step Synthesis via Cyclocondensation and Reduction (Hypothetical Route)

This method involves the initial synthesis of a pyrazole ester, which is then reduced to the corresponding alcohol.

Step 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

A common approach to pyrazole synthesis is the reaction of a β-ketoester with a hydrazine. In this case, reacting phenylhydrazine with a suitable β-ketoester would be the initial step.

Step 2: Reduction of the Ester to this compound

The resulting pyrazole ester would then be reduced to the target alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

Method 2: One-Pot Synthesis of a Hydroxy-Pyrazole Carboxylate

A one-pot synthesis of a related compound, Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, has been reported.[1] This method involves the reaction of phenylhydrazine with dimethyl acetylenedicarboxylate.

Experimental Procedure: A mixture of phenylhydrazine (2 mmol) and dimethyl acetylenedicarboxylate (2 mmol) is refluxed in a 1:1 mixture of toluene and dichloromethane for 2 hours.[1] The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the resulting solid is recrystallized from ethanol.[1]

While this method yields a hydroxylated pyrazole, it also contains a carboxylate group. Further chemical modifications would be necessary to obtain the target this compound.

Visualizing the Synthetic Pathways

To better illustrate the proposed synthetic workflows, the following diagrams were generated using the DOT language.

Synthesis_Method_1 Start Phenylhydrazine + Diethyl 1,3-acetonedicarboxylate Reaction1 Cyclocondensation Start->Reaction1 Intermediate Ethyl 5-phenyl-1H-pyrazole-3-carboxylate Reaction1->Intermediate Reaction2 Reduction (e.g., LiAlH4) Intermediate->Reaction2 Product This compound Reaction2->Product

Caption: Workflow for the proposed two-step synthesis of this compound.

Synthesis_Method_2 Start Phenylhydrazine + Dimethyl acetylenedicarboxylate Reaction One-Pot Cyclocondensation Start->Reaction Product Methyl 5-hydroxy-1-phenyl-1H- pyrazole-3-carboxylate Reaction->Product

Caption: Published one-pot synthesis of a related hydroxy-pyrazole carboxylate.[1]

Conclusion

The available literature does not provide a clear, reproducible method for the synthesis of this compound. This guide presents a comparison of plausible synthetic strategies based on established pyrazole chemistry. Researchers aiming to synthesize this compound will likely need to undertake significant methods development, including optimization of reaction conditions and purification techniques. The detailed protocols for related compounds, such as the one-pot synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, offer a valuable starting point for such endeavors.[1] Future publications that provide a detailed, step-by-step protocol with comprehensive characterization data would be a significant contribution to the field and would greatly enhance the reproducibility of research involving this compound.

References

Safety Operating Guide

Proper Disposal of (5-phenyl-1H-pyrazol-3-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (5-phenyl-1H-pyrazol-3-yl)methanol, tailored for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach is necessary, treating it as a hazardous chemical waste based on the profiles of structurally similar pyrazole derivatives.[1]

Immediate Safety and Hazard Assessment

Before handling, it is crucial to recognize the potential hazards associated with this compound. Structurally related pyrazole compounds are known to be harmful if swallowed and can cause serious eye irritation.[2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Required:

  • Standard laboratory coat

  • Nitrile gloves

  • Chemical safety goggles or face shield

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.[5][6]

  • Solid Waste: Collect any unused or contaminated solid this compound in a designated, sealable, and chemically compatible waste container.[7]

  • Liquid Waste: If the compound is in a solution, collect it in a dedicated, leak-proof container. If possible, separate halogenated and non-halogenated solvent waste.[1][6] Do not pour any amount down the drain.[1]

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing papers, pipette tips, gloves, and absorbent pads, should be collected in the same solid waste container.[7]

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent. The first rinsate is considered hazardous waste and must be collected for disposal.[8][9] Subsequent rinsates may also need to be collected depending on local regulations.

Step 2: Container Selection and Labeling

All waste containers must be in good condition, free from leaks, and have securely fitting caps.[10][11] The use of foodstuff containers is strictly prohibited.[11]

Each container must be clearly labeled with the words "Hazardous Waste" and include the following information:[1][5][11]

  • Full chemical name: "this compound" and any other constituents with their approximate concentrations.

  • The date when waste was first added to the container (accumulation start date).

  • The name of the principal investigator and the laboratory location (e.g., building and room number).

  • Applicable hazard warnings (e.g., "Harmful," "Irritant").

Step 3: Waste Storage

Store sealed waste containers in a designated and controlled hazardous waste "Satellite Accumulation Area" (SAA) within the laboratory.[11] This area must be:

  • At or near the point of generation.[5]

  • Well-ventilated and away from heat or ignition sources.[5][12]

  • Segregated from incompatible materials, such as strong oxidizing agents, through physical barriers or secondary containment.[1][5]

  • Subject to weekly documented inspections to check for leaks or deterioration.[5]

Containers can remain in the SAA for up to one year, provided they are not full.[11] Once a container is full, it must be removed from the SAA within three days.[11]

Step 4: Arranging for Final Disposal

The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[7] Follow your institution's established procedures for requesting a hazardous waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) department.[7][13] The most common and recommended method for the disposal of such compounds is high-temperature incineration.[7]

Disposal Summary Table

For quick reference, the following table summarizes the key disposal procedures.

Waste TypeContainer RequirementsKey Disposal Actions
Solid this compound & Contaminated Debris Sealable, chemically compatible container.[7]Label as "Hazardous Waste" with full chemical name. Store in a designated Satellite Accumulation Area. Arrange for professional disposal.
Liquid Solutions Containing this compound Leak-proof, chemically compatible container with a secure lid.[1]Do not dispose down the drain.[1] Segregate from incompatible wastes.[6] Store in secondary containment.[5]
Empty Original Containers Original container.Triple-rinse with a suitable solvent. Collect the first rinsate as hazardous waste.[8][9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generation ppe 1. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste Stream ppe->segregate solid_waste Solid Waste & Contaminated Debris segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions) segregate->liquid_waste Liquid empty_container Empty Original Container segregate->empty_container Container collect_solid 3a. Collect in Labeled, Compatible Container solid_waste->collect_solid collect_liquid 3b. Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid rinse 3c. Triple-Rinse Container empty_container->rinse storage 4. Store in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage collect_rinsate Collect First Rinsate as Hazardous Waste rinse->collect_rinsate collect_rinsate->storage pickup 5. Request Pickup from EHS / Professional Disposal Service storage->pickup end End: Compliant Disposal (Incineration) pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling (5-phenyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (5-phenyl-1H-pyrazol-3-yl)methanol was found in the public domain. The following guidance is based on general best practices for laboratory chemical safety and information from SDS of structurally similar compounds. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with federal, state, and local regulations. This document serves as a reference for researchers, scientists, and drug development professionals.

This compound is a chemical compound for which detailed toxicological and physical hazard data is not widely available. Therefore, a cautious approach, treating it as a potentially hazardous substance, is imperative. The pyrazole moiety is a common feature in many biologically active compounds, suggesting potential for physiological effects.

Personal Protective Equipment (PPE)

Proper selection and use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale & Best Practices
Hand Protection Double gloving: Nitrile inner glove, with a compatible outer glove such as butyl rubber or laminate film.Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated.[1]
Eye and Face Protection Chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes.Standard safety glasses do not provide adequate protection. Eye and face protection should comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Body Protection A flame-resistant lab coat that fully covers the arms. Long pants made of a non-absorbent material and closed-toe shoes are mandatory.Clothing should be worn to prevent skin exposure.[1] Remove and wash contaminated clothing before reuse.[2][3]
Respiratory Protection All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][4]Respirator use requires a formal respiratory protection program, including fit testing.

Operational Plan: Handling and Use

A systematic workflow is critical for the safe handling of this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_clean Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 prep3 Weigh Compound prep2->prep3 exp1 Dissolve in Solvent prep3->exp1 exp2 Perform Reaction exp1->exp2 exp3 Monitor Reaction Progress exp2->exp3 exp4 Quench Reaction exp3->exp4 clean1 Segregate Waste exp4->clean1 clean2 Decontaminate Work Area clean1->clean2 clean3 Doff PPE clean2->clean3

Caption: A procedural workflow for the safe handling of this compound.

Procedural Steps:

  • Preparation:

    • Don all required PPE as outlined in the table above.[4]

    • Prepare the work area within a certified chemical fume hood.[4]

    • Ensure all necessary equipment and reagents are present.

    • Carefully weigh the required amount of this compound.

  • Experimentation:

    • Dissolve the compound in the appropriate solvent.[4]

    • Carry out the intended chemical reaction, keeping the apparatus within the fume hood.[4]

    • Monitor the reaction's progress as required by the experimental protocol.[4]

  • Cleanup and Disposal:

    • Upon completion, quench the reaction carefully according to established laboratory procedures.[4]

    • Segregate all chemical waste into appropriately labeled containers.[4][5]

    • Thoroughly decontaminate the work area, including all glassware and equipment.[4]

    • Doff PPE in the correct order to prevent cross-contamination.[4]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

G Waste Disposal Logic for this compound cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste Waste Waste Generation SolidWaste Contaminated PPE, Weigh Boats, etc. Waste->SolidWaste LiquidWaste Solutions containing the compound Waste->LiquidWaste SharpsWaste Contaminated Needles, Syringes, Glassware Waste->SharpsWaste SolidContainer Designated, Sealed, Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer Storage Store in Satellite Accumulation Area SolidContainer->Storage LiquidContainer Dedicated, Leak-Proof, Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer LiquidContainer->Storage SharpsContainer Designated Sharps Container SharpsWaste->SharpsContainer SharpsContainer->Storage Pickup Arrange for EHS Pickup Storage->Pickup

Caption: A logical flow for the segregation and disposal of waste.

Disposal Procedure:

  • Waste Characterization: Due to the lack of specific data, treat all waste containing this compound as hazardous.

  • Segregation of Waste:

    • Solid Waste: Collect contaminated items such as gloves, weigh boats, and absorbent materials in a designated, sealed, and clearly labeled solid hazardous waste container.[5]

    • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless permitted by your EHS department.[5]

    • Sharps Waste: Dispose of any contaminated needles, syringes, or broken glass in a designated sharps container.[5]

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings.

  • Storage and Disposal:

    • Store waste containers in a designated satellite accumulation area within the laboratory.[5]

    • Keep containers securely closed when not in use.

    • Arrange for the collection of full or expired waste containers by your institution's EHS department or a licensed hazardous waste disposal contractor.[5]

Emergency Procedures

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2][6][3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][2][6][3] Remove and wash contaminated clothing before reuse.[1]
Inhalation Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[1] If not breathing, provide artificial respiration.[2][6][3]
Ingestion Clean mouth with water and drink plenty of water afterward. Call a poison center or doctor if you feel unwell.[1][2][6][3][7]

In case of a spill, evacuate the area and prevent further spread. For small spills, use an inert absorbent material and collect it into a sealed container for disposal as hazardous waste. For large spills, contact your institution's emergency response team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.